YM-08
Description
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Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(2E,5Z)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17- |
InChI Key |
UYFLAORTCSDPFM-LJPFBKGQSA-N |
Isomeric SMILES |
CCN1/C(=C\C2=CC=CC=N2)/S/C(=C\3/N(C4=CC=CC=C4S3)C)/C1=O |
Canonical SMILES |
CCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O |
Origin of Product |
United States |
Foundational & Exploratory
YM-08: A Technical Guide to its Mechanism of Action in Tauopathies
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of YM-08, a novel therapeutic candidate for the treatment of tauopathies. It details the compound's core mechanism of action, summarizes key preclinical data, outlines associated experimental methodologies, and visualizes the relevant biological pathways and workflows.
Executive Summary
Tauopathies, including Alzheimer's disease, are characterized by the pathological aggregation of the microtubule-associated protein tau. A key strategy in therapeutic development is to enhance the clearance of this aberrant tau. This compound is a brain-penetrant, small molecule allosteric inhibitor of Heat Shock Protein 70 (Hsp70). By modulating Hsp70's chaperone cycle, this compound promotes the selective degradation of pathogenic tau, representing a promising approach to halt or reverse disease progression. This guide consolidates the preclinical data and methodologies that form the basis of our understanding of this compound's function.
Core Mechanism of Action: Hsp70 Inhibition
The primary mechanism of action of this compound is the allosteric inhibition of Hsp70, a key molecular chaperone involved in protein quality control.
-
Binding: this compound is a derivative of the Hsp70 inhibitor MKT-077, redesigned with a neutral pyridine (B92270) ring to improve blood-brain barrier permeability[1][2]. It binds to a conserved allosteric pocket on the Nucleotide-Binding Domain (NBD) of Hsp70, distinct from the ATP-binding site[1][3][4].
-
Inhibition of ATPase Activity: The Hsp70 chaperone cycle is driven by ATP hydrolysis. This compound's binding to the allosteric site inhibits the ATPase activity that is normally stimulated by co-chaperones (e.g., J-domain proteins)[4][5].
-
Promotion of Tau Degradation: This inhibition locks Hsp70 into a conformation that maintains a high affinity for its client proteins, including tau[3][4]. This prolonged binding prevents tau from being released and refolded, instead targeting it for degradation through the ubiquitin-proteasome pathway[6][7]. This leads to a reduction in the levels of both total and hyperphosphorylated tau, the latter being a key pathological species in tauopathies[1].
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism by which this compound promotes the degradation of pathogenic tau.
Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Binding and Affinity
| Parameter | Target Protein | Value | Assay Method | Reference |
| IC₅₀ (Competitive Binding) | Human Hsc70 (HSPA8) | 0.61 ± 0.05 µM | Competitive ELISA vs. Biotin-MKT-077 | [5] |
| Kᴅ (Dissociation Constant) | Human Hsc70 (NBD) | ~4 µM | Biolayer Interferometry (BLI) | [5] |
| Kᴅ (Dissociation Constant) | Human Hsp72 (HSPA1A) | ~2 µM | Biolayer Interferometry (BLI) | [5] |
Table 2: Cellular and Ex Vivo Efficacy
| Model System | Treatment | Endpoint | Result | Reference |
| HeLaC3 Cells (Human Tau Overexpression) | 30 µM this compound for 24h | Total Tau Levels | ~60% Reduction | [5] |
| HeLaC3 Cells (Human Tau Overexpression) | 30 µM this compound for 24h | Phospho-Tau (pS396/404) | ~40% Reduction | [5] |
| Organotypic Brain Slices (P301S Tau Mouse) | 30 µM this compound for 6h | Phospho-Tau Levels | Significant Reduction | [1] |
| Organotypic Brain Slices (P301S Tau Mouse) | 100 µM this compound for 6h | Phospho-Tau Levels | Significant Reduction | [1] |
Table 3: In Vivo Pharmacokinetics
| Animal Model | Administration | Parameter | Value | Reference |
| CD1 Mice | Single Dose (unspecified) | Brain/Plasma Ratio | >0.25 (maintained for 18h) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Hsp70 Binding Affinity Assays
4.1.1 Competitive ELISA
-
Plate Coating: High-binding 96-well plates are coated with 100 ng/well of purified recombinant human Hsc70 in PBS overnight at 4°C.
-
Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBST) and blocked with 5% non-fat milk in PBST for 1 hour at room temperature.
-
Competition: A constant concentration of biotinylated MKT-077 is mixed with serial dilutions of this compound (or other competitors) and added to the wells. Incubation proceeds for 2 hours at room temperature.
-
Detection: Wells are washed, and streptavidin-conjugated horseradish peroxidase (HRP) is added for 1 hour.
-
Readout: After a final wash, TMB substrate is added, the reaction is stopped with sulfuric acid, and absorbance is read at 450 nm. IC₅₀ values are calculated using a nonlinear regression curve fit.
4.1.2 Biolayer Interferometry (BLI)
-
Sensor Loading: Streptavidin-coated biosensors are loaded with biotinylated N-terminal domain of Hsc70 (Hsc70-NBD) or full-length Hsp72.
-
Baseline: Sensors are equilibrated in kinetic buffer to establish a stable baseline.
-
Association: Sensors are dipped into wells containing various concentrations of this compound to measure the association rate (kₐ).
-
Dissociation: Sensors are moved back to kinetic buffer-only wells to measure the dissociation rate (kₐ).
-
Analysis: The binding curves are fitted to a 1:1 binding model to calculate the dissociation constant (Kᴅ = kₐ/kₐ).
Cellular Tau Reduction Assay
4.2.1 Cell Culture and Treatment
-
Cell Line: HeLaC3 cells, which stably overexpress the 4R0N isoform of human tau, are used.
-
Plating: Cells are seeded in 6-well plates and allowed to adhere and grow for 24 hours in DMEM supplemented with 10% FBS and appropriate antibiotics.
-
Treatment: The medium is replaced with fresh medium containing this compound at desired concentrations (e.g., 30 µM) or DMSO as a vehicle control. Cells are incubated for 24 hours.
4.2.2 Western Blot Analysis
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 10% polyacrylamide gel and separated by electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies (e.g., anti-pS396/404 tau, anti-total tau, and anti-actin as a loading control).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is visualized using an ECL substrate and an imaging system. Densitometry analysis is performed to quantify band intensity.
Organotypic Brain Slice Culture Assay
The workflow for the organotypic brain slice culture experiment is depicted below.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Hsp70-targeting therapeutics for tauopathies. Its mechanism as a brain-penetrant allosteric inhibitor that promotes the degradation of pathogenic tau is well-supported by preclinical data. The quantitative binding and efficacy data, combined with favorable pharmacokinetic properties, establish this compound as a strong candidate for further development. Future work should focus on comprehensive in vivo efficacy studies in multiple tauopathy models to assess behavioral and pathological outcomes, as well as detailed toxicology and safety pharmacology to prepare for potential clinical trials. Further optimization of the chemical scaffold, as seen with derivatives like JG-23, may also yield compounds with enhanced metabolic stability and potency[3].
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 3. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to YM-08: A Brain-Permeable Hsp70 Inhibitor for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-08 is a synthetic, small-molecule inhibitor of Heat Shock Protein 70 (Hsp70) that has garnered attention in the field of neurodegenerative disease research. As a neutral derivative of the earlier Hsp70 inhibitor MKT-077, this compound was specifically designed to overcome the blood-brain barrier, a critical hurdle for therapeutic agents targeting central nervous system disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, relevant experimental protocols, and key quantitative data.
Chemical Structure and Properties
This compound, systematically named 3-Ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-2-(2-pyridinylmethylene)-4-thiazolidinone, is a rhodacyanine derivative. Its development was motivated by the therapeutic potential of its parent compound, MKT-077, which demonstrated efficacy in reducing tau levels in cellular models but lacked the ability to penetrate the blood-brain barrier. The key structural modification in this compound is the replacement of the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety, which improves its lipophilicity and facilitates its passage into the central nervous system.
| Property | Value |
| IUPAC Name | 3-Ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-2-(2-pyridinylmethylene)-4-thiazolidinone |
| Molecular Formula | C₁₉H₁₇N₃OS₂ |
| Molecular Weight | 367.49 g/mol |
| CAS Number | 812647-88-4 |
| Appearance | Orange solid |
Mechanism of Action and Biological Activity
This compound functions as an allosteric inhibitor of Hsp70. It binds to a pocket on the nucleotide-binding domain (NBD) of Hsp70, distinct from the ATP-binding site. This binding event is thought to stabilize the ADP-bound conformation of Hsp70, which has a high affinity for its client proteins, such as tau. By locking Hsp70 in this high-affinity state, this compound promotes the ubiquitination and subsequent proteasomal degradation of these client proteins.
A primary biological activity of this compound is the reduction of pathogenic tau levels. In preclinical studies, this compound has been shown to selectively decrease the levels of phosphorylated tau in brain slice cultures, a key pathological hallmark of Alzheimer's disease and other tauopathies.[1] Unlike its parent compound, MKT-077, this compound can achieve this effect in the brain due to its ability to cross the blood-brain barrier.[1]
Signaling Pathways
The primary signaling pathway influenced by this compound is the cellular protein quality control system, mediated by Hsp70. By inhibiting Hsp70, this compound promotes the degradation of Hsp70 client proteins, most notably the microtubule-associated protein tau.
While the direct effects of this compound on other signaling pathways are still under investigation, the inhibition of Hsp70 is known to have broader consequences. Hsp70 interacts with various components of apoptotic and cell survival pathways, including the MAPK/ERK and Akt signaling cascades. Therefore, it is plausible that this compound may modulate these pathways, although specific experimental evidence for this compound is pending.
Quantitative Data
The following tables summarize the key quantitative data for this compound from the foundational study by Miyata et al. (2013).
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| Hsp70 Binding (ELISA) | IC₅₀ | 10.2 ± 1.2 µM |
| Hsc70 NBD Binding (Biolayer Interferometry) | Kᴅ | ~4 µM |
| Hsp72 Binding (Biolayer Interferometry) | Kᴅ | ~2 µM |
| Hsp70 ATPase Activity (Single Turnover) | Effect at 50 µM | Partial Inhibition |
Table 2: Cellular Activity of this compound
| Cell Line/Model | Assay | Concentration | Result |
| HeLaC3 | Tau Reduction | 30 µM | ~40% reduction in pS396/404 tau, ~60% reduction in total tau |
| rTg4510 mouse brain slices | Phospho-tau Reduction | 30 µM | Significant reduction |
| rTg4510 mouse brain slices | Phospho-tau Reduction | 100 µM | Significant reduction |
Table 3: Pharmacokinetic Properties of this compound in CD1 Mice
| Parameter | Value |
| Brain/Plasma Ratio (B/P) | > 0.25 for 18 hours |
| Clearance from Kidney | Rapid |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, adapted from Miyata et al., ACS Chemical Neuroscience, 2013, 4(6), 930-939.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, please refer to the supplementary information of the primary literature.
Hsp70 Binding Assay (ELISA)
-
Plate Coating: High-binding 96-well plates are coated with recombinant human Hsc70 overnight at 4°C.
-
Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Compound Incubation: A biotinylated version of MKT-077 is incubated with varying concentrations of this compound (or other competitors) for 1 hour at room temperature.
-
Addition to Plate: The compound mixture is added to the Hsc70-coated wells and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound compounds.
-
Streptavidin-HRP Incubation: Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed to remove unbound streptavidin-HRP.
-
Detection: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a plate reader. The IC₅₀ value is calculated from the dose-response curve.
Tau Reduction Assay in Brain Slices
-
Slice Preparation: Brain slices are prepared from transgenic mice expressing human tau (e.g., rTg4510 model) or wild-type mice.
-
Culture: Slices are cultured in a suitable medium.
-
Treatment: this compound is added to the culture medium at the desired concentrations (e.g., 30 µM and 100 µM) and incubated for a specified period (e.g., 6 hours). For some experiments, a microtubule destabilizer like nocodazole (B1683961) can be co-administered.
-
Lysis: Brain slices are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total tau, phosphorylated tau (e.g., pS396/404), and a loading control (e.g., actin).
-
The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Pharmacokinetic Study in Mice
-
Animal Model: CD1 mice are used for the study.
-
Compound Administration: this compound is administered to the mice via a suitable route (e.g., intravenous or oral).
-
Sample Collection: Blood and brain tissue samples are collected at various time points post-administration.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Compound Extraction: this compound is extracted from the plasma and brain homogenates using an appropriate solvent.
-
LC-MS/MS Analysis: The concentration of this compound in the extracts is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The brain and plasma concentration-time profiles are used to calculate pharmacokinetic parameters, including the brain/plasma ratio.
Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors for central nervous system disorders. Its ability to cross the blood-brain barrier and reduce pathogenic tau levels in preclinical models makes it a valuable research tool and a promising scaffold for the development of novel therapeutics for tauopathies. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals working in this area. Further investigation into the broader effects of this compound on downstream signaling pathways will be crucial for a complete understanding of its therapeutic potential and possible off-target effects.
References
An In-Depth Technical Guide to YM-08: A Blood-Brain Barrier Permeable Hsp70 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 70 (Hsp70) is a critical molecular chaperone involved in maintaining protein homeostasis. Its role in managing the folding, trafficking, and degradation of key proteins has made it an emergent and compelling drug target for a variety of diseases, including neurodegenerative tauopathies like Alzheimer's disease. A significant challenge in developing drugs for central nervous system (CNS) disorders has been overcoming the blood-brain barrier (BBB). YM-08 was engineered as a derivative of the Hsp70 inhibitor MKT-077, specifically designed to achieve CNS penetration. By replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270), this compound demonstrates improved physicochemical properties that facilitate its entry into the brain.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and key signaling pathways it modulates.
Core Compound Properties
This compound is a synthetic, small molecule derivative of the rhodacyanine MKT-077. Its structural modification enhances its ability to cross the blood-brain barrier, a critical feature for a CNS therapeutic candidate.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | (2Z,5E)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [5] |
| Molecular Weight | 367.49 g/mol | [5] |
| CAS Number | 812647-88-4 | |
| Purity | >99% (HPLC) | [5] |
| Solubility | Soluble in DMSO | |
| Predicted clogP | 3.8 | [1][3] |
| Predicted tPSA | 35.9 | [1][3] |
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70 family members.[1] Hsp70's chaperone activity is driven by an ATP hydrolysis cycle that modulates its affinity for client proteins. In its ATP-bound state, Hsp70 has low affinity for substrates. Upon ATP hydrolysis to ADP, facilitated by co-chaperones like DnaJA2 (a J-domain protein), Hsp70 undergoes a conformational change, locking it onto the substrate with high affinity.[6][7][8] Nucleotide Exchange Factors (NEFs), such as BAG2, then promote the release of ADP, allowing ATP to rebind and the client protein to be released.[6][7]
This compound binds to a site on Hsp70 and stabilizes the chaperone in its ADP-bound, high-affinity state for substrates.[9] This action partially inhibits the ATPase activity stimulated by co-chaperones and promotes tight binding to client proteins like tau.[1] By locking tau into a complex with Hsp70, this compound facilitates its degradation through cellular protein quality control systems like the ubiquitin-proteasome and autophagy pathways, ultimately leading to a reduction in pathogenic tau levels.[1]
Caption: Hsp70 chaperone cycle and the inhibitory mechanism of this compound.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay | Target | Result | Notes | Reference |
| Hsp70 Binding | Human Hsc70 | Binds to Hsp70 | Confirmed via ELISA and docking studies. Both benzothiazole (B30560) and pyridine moieties are important for binding. | [1][3] |
| ATPase Activity | Yeast Ssa1 (Hsp70) | Partial inhibition | Inhibited Hlj1-stimulated ATPase activity with minimal effect on intrinsic ATPase activity, characteristic of allosteric inhibitors. | [1] |
| Substrate Binding | Hsc70 and Tau | Modestly enhanced affinity | Measured the binding of tau to immobilized human Hsc70, showing this compound promotes tight chaperone-client binding. | [1] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Model System | Treatment | Outcome | Reference |
| Organotypic brain slices (mutated tau mice) | 30 µM this compound for 6h | Reduction in phosphorylated tau (pS396/404) | [1][3] |
| Organotypic brain slices (mutated tau mice) | 100 µM this compound for 6h | Further reduction in phosphorylated tau | [1][3] |
| CD-1 Mice (Pharmacokinetics) | Single dose | Crosses the BBB | [1][2][4] |
Table 3: Pharmacokinetic Parameters of this compound in CD-1 Mice
| Parameter | Value | Time Point(s) | Reference |
| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours | [1][2][3][4] |
Experimental Protocols & Workflows
A logical workflow is essential for the preclinical evaluation of a CNS drug candidate like this compound. The process begins with fundamental biochemical assays, progresses to cell-based and tissue models, and culminates in in vivo pharmacokinetic and efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Hsp70 Binding Assay (ELISA-based)
This protocol is adapted from methods used to measure the binding of MKT-077 derivatives to Hsp70.[3]
-
Immobilization: Coat a 96-well high-binding plate with purified recombinant human Hsc70 in a coating buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Compound Incubation: Wash the plate. Add serial dilutions of this compound (or a biotinylated probe in a competition assay) to the wells. Incubate for 1-2 hours at room temperature.
-
Detection (Competition Assay):
-
Add a constant concentration of a biotinylated Hsp70 ligand (e.g., biotinylated MKT-077) to the wells already containing this compound. Incubate for 1 hour.
-
Wash the plate. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30-60 minutes.
-
-
Signal Development: Wash the plate. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. A decrease in signal relative to the control indicates competitive binding of this compound.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70 in the presence of a co-chaperone and the inhibitor.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 150 mM KCl, 5 mM MgCl₂).
-
Prepare a 2x enzyme mix containing Hsp70 (e.g., 20 nM) and a J-domain co-chaperone (e.g., 10 nM Hdj1) in the reaction buffer.
-
Prepare a 2x ATP solution in the reaction buffer (concentration near the Kₘ, ~1 µM).
-
Prepare 4x serial dilutions of this compound in reaction buffer (final DMSO concentration should be <1%).
-
-
Assay Procedure:
-
Add 5 µL of the 4x this compound solution or vehicle control to the wells of a white 96-well plate.
-
Add 10 µL of the 2x enzyme mix. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the 2x ATP solution.
-
Incubate the plate at 37°C for 60 minutes.
-
-
ADP Detection (using ADP-Glo™ Assay):
-
Add 20 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates inhibition of ATPase activity.
Tau Reduction in Organotypic Brain Slices
This ex vivo model provides a more physiologically relevant system than cultured cells to test compound efficacy.[1][3]
-
Slice Preparation: Culture organotypic brain slices from transgenic mice that express a pathogenic form of human tau.
-
Treatment: Treat the brain slice cultures with varying concentrations of this compound (e.g., 30 µM, 100 µM) or a vehicle control for a defined period (e.g., 6 hours).
-
Homogenization: After treatment, harvest the slices and homogenize them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total tau and specific phosphorylated tau species (e.g., pS396/404). Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated and total tau to the loading control.
In Vivo Blood-Brain Barrier Permeability and Pharmacokinetic Assay
This protocol determines the concentration of this compound in the brain and plasma over time to assess its BBB penetration and pharmacokinetic profile.[1][10][11]
-
Compound Administration: Administer a single dose of this compound to a cohort of mice (e.g., CD-1 mice) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8, 18 hours) post-administration, euthanize a subset of animals.
-
Blood Processing: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Brain Collection and Perfusion:
-
Immediately after blood collection, perform a transcardial perfusion with saline (PBS) to remove blood from the brain vasculature.
-
Dissect the brain, weigh it, and snap-freeze it for later analysis.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples using protein precipitation (e.g., with acetonitrile) or another appropriate extraction method.
-
-
Quantification: Analyze the concentration of this compound in the processed plasma and brain samples using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the plasma and brain concentration-time profiles. Calculate key pharmacokinetic parameters, including the brain-to-plasma (B/P) concentration ratio (Cbra/Cpla) at each time point to quantify BBB penetration.
Affected Signaling Pathways
This compound's primary therapeutic potential in neurodegenerative disease stems from its ability to modulate protein quality control pathways that manage the toxic protein tau.
Caption: Modulation of Tau protein homeostasis by Hsp70 and this compound.
By inhibiting Hsp70's client-release function, this compound enhances the triage of pathogenic tau towards degradation pathways.[1] This prevents the accumulation of misfolded and hyperphosphorylated tau, which is a primary driver of neurotoxicity and neurofibrillary tangle formation in tauopathies.[1][4] The selective reduction of these disease-associated forms of tau highlights the therapeutic potential of this mechanism.
Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors for CNS disorders. Its rational design successfully addressed the critical limitation of its parent compound, MKT-077, by enabling penetration of the blood-brain barrier.[1][2][4] Preclinical data confirms that this compound retains the ability to bind Hsp70, modulate its chaperone activity, and, most importantly, reduce levels of pathogenic, phosphorylated tau in a physiologically relevant brain slice model.[1][3] The favorable pharmacokinetic profile, particularly the sustained brain-to-plasma ratio, underscores its potential for in vivo efficacy.[1][2] Together, these findings establish this compound as a highly promising chemical scaffold for the continued development of Hsp70-targeting therapeutics for the treatment of Alzheimer's disease and other neurodegenerative tauopathies.[1][4]
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
YM-08: A Novel Hsp70 Inhibitor for the Reduction of Phosphorylated Tau
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperphosphorylated and aggregated tau protein is a central pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. The accumulation of pathological tau is strongly correlated with neuronal dysfunction and cognitive decline, making it a prime therapeutic target. This technical guide details the preclinical evidence and mechanism of action of YM-08, a novel, brain-penetrant small molecule inhibitor of Heat shock protein 70 (Hsp70), in reducing levels of phosphorylated tau. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, intended to serve as a resource for researchers in the field of neurodegenerative disease drug discovery.
Introduction
The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton. However, in tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This pathological cascade is a key driver of neurodegeneration. One promising therapeutic strategy is to enhance the clearance of pathological tau. The molecular chaperone Hsp70 is intimately involved in tau homeostasis, playing a dual role in both tau folding and degradation. Inhibition of Hsp70's ATPase activity has been shown to shift its function towards promoting the degradation of client proteins, including tau.
This compound is a neutral analogue of MKT-077, a potent but blood-brain barrier impermeable Hsp70 inhibitor. Developed to overcome this limitation, this compound demonstrates the ability to cross the blood-brain barrier and engage its target in the central nervous system. Preclinical studies have shown that this compound effectively reduces the levels of phosphorylated and total tau in cellular and ex vivo models, highlighting its potential as a therapeutic candidate for tauopathies.
Mechanism of Action: Hsp70 Inhibition and Tau Degradation
This compound functions as an allosteric inhibitor of Hsp70. By binding to Hsp70, this compound modulates its ATPase cycle, which in turn influences its interaction with co-chaperones and substrate proteins like tau. The prevailing model suggests that inhibition of Hsp70's ATPase activity locks the chaperone in a conformation that promotes the transfer of bound tau to the ubiquitin-proteasome system for degradation. The co-chaperone and E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP), plays a critical role in this process by ubiquitinating tau, marking it for proteasomal degradation.[1][2][3]
Caption: this compound inhibits Hsp70, promoting the ubiquitination and subsequent proteasomal degradation of phosphorylated tau.
Quantitative Data on Phosphorylated Tau Reduction
Preclinical studies have demonstrated the efficacy of this compound in reducing phosphorylated tau levels in various models. The following tables summarize the key quantitative findings from a study by Miyata et al. (2013).
Table 1: Effect of this compound on Phosphorylated and Total Tau in HeLaC3 Cells
| Treatment (24h) | Phospho-Tau (pS396/404) Reduction (%) | Total Tau Reduction (%) |
| This compound (30 µM) | ~40% | ~60% |
Data derived from Western blot analysis in HeLaC3 cells stably overexpressing human 4R0N tau.
Table 2: Effect of this compound on Phosphorylated Tau in Cultured Brain Slices
| Treatment (6h) | Phospho-Tau (pS396/404) Reduction |
| This compound (30 µM) | Observed Reduction |
| This compound (100 µM) | Observed Reduction |
| This compound (30 µM) + Nocodazole (B1683961) (10 µM) | Enhanced Reduction |
Data derived from Western blot analysis of organotypic brain slice cultures from tau transgenic mice. Nocodazole is a microtubule-destabilizing agent used to increase the pool of unbound tau.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data section, based on the original study and standard laboratory practices.
Cell Culture and Treatment
Cell Line: HeLaC3 cells stably overexpressing human 4R0N tau.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain stable expression.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Seed HeLaC3 cells in 6-well plates at a density that allows for ~70-80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution in culture medium to the final desired concentration (e.g., 30 µM). A vehicle control (DMSO) should be run in parallel.
-
Replace the existing culture medium with the this compound or vehicle-containing medium.
-
Incubate the cells for 24 hours.
Organotypic Brain Slice Culture and Treatment
Animal Model: Transgenic mice expressing a human tau variant (e.g., P301S).
Slice Preparation:
-
Anesthetize and euthanize postnatal day 8-10 pups according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer (e.g., Gey's Balanced Salt Solution with glucose).
-
Cut 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer the slices to sterile, porous membrane inserts (e.g., Millicell-CM) in 6-well plates.
-
Each well should contain 1 mL of culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, supplemented with glucose and L-glutamine).
-
Incubate the slices at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.
-
Allow the slices to stabilize in culture for at least one week before treatment.
Treatment Protocol:
-
Prepare this compound and nocodazole stock solutions in DMSO.
-
Dilute the compounds in fresh culture medium to the final concentrations (e.g., 30 µM or 100 µM this compound, with or without 10 µM nocodazole).
-
Replace the medium in the culture wells with the treatment or vehicle-containing medium.
-
Incubate the slices for 6 hours.
Western Blot Analysis
Lysate Preparation:
-
Cells: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Brain Slices: Wash the slices with ice-cold PBS. Homogenize the slices in RIPA buffer with inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Primary Antibodies:
-
Anti-phospho-Tau (pS396/404): e.g., PHF-1 (1:1000)
-
Anti-total-Tau: e.g., Tau-5 (1:1000)
-
Anti-Hsp72 (inducible): To confirm no stress response (1:1000)
-
Loading Control: Anti-β-actin or Anti-GAPDH (1:5000)
-
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize phosphorylated and total tau levels to the loading control.
Caption: Workflow for evaluating this compound's effect on tau phosphorylation in cell and brain slice models.
Conclusion and Future Directions
This compound represents a promising therapeutic lead for the treatment of tauopathies. Its ability to penetrate the blood-brain barrier and effectively reduce phosphorylated tau levels by inhibiting Hsp70 warrants further investigation. The data presented here provide a solid foundation for its mechanism of action and preclinical efficacy. Future studies should focus on in vivo experiments in animal models of tauopathy to assess the impact of this compound on tau pathology, neuronal function, and cognitive outcomes. Furthermore, detailed pharmacokinetic and toxicology studies are necessary to evaluate its potential for clinical development. The exploration of this compound and similar Hsp70 inhibitors opens up a valuable therapeutic avenue for combating the devastating effects of Alzheimer's disease and other neurodegenerative tauopathies.
References
In Vitro Characterization of YM-08: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vitro characterization of YM-08, a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077. This compound has garnered interest for its potential therapeutic applications in neurodegenerative disorders, particularly those characterized by tau pathology.[1][2] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key in vitro binding and functional data for this compound.
Table 1: Binding Affinity of this compound for Hsp70 Family Proteins
| Target Protein | Assay Method | Affinity Constant (KD) | Notes |
| Human Hsc70NBD | Biolayer Interferometry (BLI) | ~4 µM | [1] |
| Human Hsp72 (HSPA1) | Biolayer Interferometry (BLI) | ~2 µM | [1] |
| Biotinylated Hsc70NBD | Octet Red | ~2.3 µM | [1] |
Table 2: Functional Activity of this compound
| Assay | System | Concentration | Effect |
| Hlj1-stimulated ATPase Activity | Purified yeast Ssa1p and Hlj1p | Not specified | Partial inhibition |
| Intrinsic ATPase Activity | Purified yeast Ssa1p | Not specified | Minimal effect |
| Hsp70-Substrate Binding | DnaK and denatured luciferase | 50 µM | ~30% enhancement of binding |
| Hsc70-Tau Binding | Immobilized human Hsc70 and tau | Not specified | Modest enhancement of affinity |
| Cell Viability | Medullary Thyroid Carcinoma (MTC) cells | Equimolar doses vs. MKT-077 | Less effective than MKT-077 |
| Tau Levels | Cultured brain slices | 30 and 100 µM | Reduction in phospho-tau |
Mechanism of Action and Signaling Pathway
This compound is an allosteric inhibitor of Heat shock protein 70 (Hsp70).[1] Unlike its parent compound MKT-077, which is cationic, this compound is a neutral molecule, a modification designed to improve its ability to cross the blood-brain barrier.[3][4] This neutrality also means it does not partition into mitochondria, unlike MKT-077.[3][4]
The primary mechanism of this compound involves binding to Hsp70, which modulates its chaperone functions. Specifically, this compound has been shown to partially inhibit the ATPase activity of Hsp70, which is crucial for its cycle of substrate binding and release.[1] Furthermore, this compound promotes a conformation of Hsp70 that has a higher affinity for its "client" proteins, such as tau.[1] This enhanced binding is thought to interfere with the normal chaperone cycle, leading to the reduction of pathogenic forms of tau.[1]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to characterize this compound.
Biolayer Interferometry (BLI) for Binding Affinity
This protocol describes the measurement of binding affinity between this compound and Hsp70 proteins.
Caption: Workflow for Biolayer Interferometry (BLI) assay.
Methodology:
-
Protein Immobilization: Biotinylated Hsc70NBD or full-length Hsp72 (HSPA1) is immobilized on streptavidin-coated biosensors.[1]
-
Baseline: A stable baseline is established by dipping the sensors into kinetics buffer.[1]
-
Association: The sensors are then moved into wells containing varying concentrations of this compound to measure the association phase.[1]
-
Dissociation: Subsequently, the sensors are transferred back to buffer-only wells to measure the dissociation of this compound.[1]
-
Data Analysis: The resulting binding curves are fitted to a 1:1 binding model to calculate the dissociation constant (KD).[1]
ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of Hsp70.
Caption: Workflow for Hsp70 ATPase activity assay.
Methodology:
-
Reaction Setup: The assay is performed using purified yeast Hsp70 (Ssa1) and the stimulatory co-chaperone, Hlj1.[1] Reactions are set up to measure both the intrinsic ATPase activity of Ssa1 alone and the Hlj1-stimulated activity.[1]
-
Compound Addition: this compound is added to the reaction mixture. A vehicle control is run in parallel.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.[1]
-
Measurement: ATP turnover is measured, typically by quantifying the amount of inorganic phosphate released over time.[1]
Hsp70-Substrate Binding Assay
This assay evaluates the effect of this compound on the interaction between Hsp70 and a misfolded protein substrate.
Methodology:
-
Substrate Immobilization: Denatured luciferase is immobilized in microtiter plates.[1]
-
Binding Reaction: The prokaryotic Hsp70, DnaK, is added to the wells in the presence of this compound (e.g., 50 µM) or a vehicle control.[1]
-
Washing: Unbound DnaK is removed by washing.
-
Detection: The amount of bound DnaK is quantified, often using an antibody-based detection method like ELISA.[1]
-
Physiological Substrate: A similar setup is used to measure the binding of tau to immobilized human Hsc70 to assess effects on a more physiologically relevant substrate.[1]
Conclusion
This compound is a promising Hsp70 inhibitor with a distinct in vitro profile. It effectively binds to Hsp70 family members in the low micromolar range and allosterically modulates their function by inhibiting ATPase activity and enhancing substrate binding.[1] These characteristics contribute to its ability to reduce levels of pathogenic tau in ex vivo models, highlighting its potential for further investigation in the context of neurodegenerative diseases.[1][4] The provided methodologies offer a foundation for the continued preclinical evaluation of this compound and its analogs.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: YM-08 (CAS 812647-88-4) - A Brain-Permeable Hsp70 Inhibitor for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YM-08, a potent, blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70). This compound has emerged as a significant research tool for investigating the pathobiology of neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease.
Core Properties and Specifications
This compound, also known by its synonyms YM8 and YM08, is a synthetic, small-molecule derivative of MKT-077.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 812647-88-4 | [1] |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1] |
| Molecular Weight | 367.49 g/mol | [1] |
| IUPAC Name | (2Z,5E)-3-Ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | [1][3] |
| Appearance | Yellow-orange solid powder | [2][4] |
| Purity | >99% (HPLC) | [1][4] |
| Solubility | Soluble in DMSO | [1][2] |
| Storage Temperature | 2-8°C | [4] |
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Model | Reference |
| Target | Hsp70 | [1][4] | |
| IC₅₀ (SIRT2) | 19.9 μM | [5] | |
| Blood-Brain Barrier Permeability | Yes | Mice | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric inhibitor of Hsp70, a molecular chaperone critically involved in protein folding and degradation.[2] In the context of tauopathies, the accumulation of hyperphosphorylated and aggregated tau protein is a key pathological hallmark. Hsp70 plays a crucial role in the clearance of pathogenic tau.[2]
This compound enhances the degradation of tau by modulating the ATPase activity of Hsp70. This leads to the ubiquitination of tau and its subsequent degradation by the proteasome. Unlike its parent compound, MKT-077, this compound can cross the blood-brain barrier, making it a valuable tool for studying central nervous system disorders.[2][4] Furthermore, this compound exhibits reduced renal retention compared to MKT-077, suggesting a lower potential for nephrotoxicity.[2]
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound.
Synthesis of this compound
A plausible synthetic route for this compound, based on the synthesis of similar rhodacyanine derivatives, is as follows:
Methodology:
-
N-Alkylation: 3-Ethyl-2-thioxothiazolidin-4-one is reacted with 2-picolyl chloride hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., ethanol) to yield 3-ethyl-2-(pyridin-2-ylmethylthio)thiazol-4(5H)-one.
-
Condensation: The intermediate from step 1 is then condensed with a 3-methyl-2-methylthiobenzothiazolium salt in the presence of a base (e.g., triethylamine) and a solvent like ethanol, followed by heating to afford this compound.
-
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Hsp70 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of Hsp70.
Materials:
-
Purified human Hsp70 protein
-
ATP
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay Buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA)
-
This compound dissolved in DMSO
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Hsp70 in the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the microplate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition of ATPase activity for each concentration of this compound.
Tau Degradation Assay in Brain Slices
This ex vivo assay assesses the ability of this compound to reduce pathogenic tau levels in a more physiologically relevant model.
Materials:
-
Organotypic brain slices from a tauopathy mouse model (e.g., rTg4510)
-
Slice culture medium (e.g., Neurobasal-A medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-tau, anti-phospho-tau, anti-actin)
Procedure:
-
Culture the organotypic brain slices on membrane inserts.
-
Treat the slices with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the brain slices and homogenize them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of total tau, phosphorylated tau, and a loading control (e.g., actin).
-
Quantify the band intensities to determine the effect of this compound on tau levels.
Safety and Handling
This compound is for research use only and is not intended for human or veterinary use.[2] Standard laboratory safety precautions should be followed when handling this compound. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a valuable chemical probe for investigating the role of Hsp70 in neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and selectively promote the degradation of pathogenic tau makes it a superior tool compared to its predecessors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting Hsp70 in tauopathies.
References
- 1. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Analysis of the Tau-Associated Proteome Reveals that Exchange of Hsp70 for Hsp90 Is Involved in Tau Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
YM-08: A Potential Therapeutic Avenue for Alzheimer's Disease by Targeting Tau Pathology
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. While much of the therapeutic focus has been on amyloid-beta, the strong correlation between tau pathology and cognitive decline has made it a critical target for drug development. This whitepaper provides a detailed technical overview of YM-08, a novel, brain-penetrant inhibitor of Heat Shock Protein 70 (Hsp70), and its potential as a therapeutic agent for AD and other tauopathies. This compound represents a promising scaffold for the development of central nervous system (CNS) active drugs that can mitigate tau pathology by enhancing its degradation.
Introduction: The Role of Tau and Hsp70 in Alzheimer's Disease
Tau is a microtubule-associated protein crucial for maintaining neuronal stability. In Alzheimer's disease, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs). This process is not merely a downstream effect of amyloid pathology but is a direct contributor to neuronal dysfunction and cell death.[1][2] The molecular chaperone Hsp70 plays a pivotal role in cellular proteostasis by identifying and refolding misfolded proteins or targeting them for degradation via the proteasome or autophagy pathways.[3][4] In the context of tauopathies, Hsp70 can bind to tau, preventing its aggregation and facilitating its clearance.[5][6] Therefore, modulating Hsp70 activity presents a viable therapeutic strategy to reduce the burden of pathological tau.[3][7]
This compound: A Brain-Penetrant Hsp70 Inhibitor
This compound was developed as a derivative of MKT-077, a rhodacyanine analog and known Hsp70 inhibitor.[8][9] While MKT-077 showed efficacy in reducing tau levels in cellular models, its cationic nature limits its ability to cross the blood-brain barrier (BBB), precluding its use for neurological disorders.[8][10] this compound was designed to overcome this limitation by replacing the cationic pyridinium (B92312) group of MKT-077 with a neutral pyridine (B92270) moiety, thereby improving its lipophilicity and potential for CNS penetration.[8][11]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-one | [12] |
| Molecular Formula | C19H17N3OS2 | [12] |
| Molecular Weight | 367.49 g/mol | [12] |
| Appearance | Yellow-orange solid | [12] |
| Solubility | Soluble in DMSO | [12] |
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[13] It binds to Hsp70 and modulates its ATPase activity, which in turn influences the chaperone's interaction with client proteins like tau.[5][11] By inhibiting Hsp70's ATPase function, this compound is thought to lock Hsp70 in a conformation that promotes the degradation of bound tau, thereby reducing the levels of both total and hyperphosphorylated tau.[5][11]
Figure 1: Proposed mechanism of action of this compound in reducing tau pathology.
Preclinical Data
In Vitro Efficacy
Initial studies demonstrated that this compound binds to Hsp70 in vitro.[8][11] In cellular models, specifically HeLa cells stably overexpressing human tau (HeLaC3), this compound treatment led to a significant reduction in both total and phosphorylated tau levels.[14]
| Cell Line | Treatment | Concentration (µM) | Reduction in pS396/404 Tau | Reduction in Total Tau | Reference |
| HeLaC3 | This compound | 30 | ~40% | ~60% | [14] |
Ex Vivo Efficacy in Brain Slices
To assess the efficacy of this compound in a more physiologically relevant model, cultured brain slices from transgenic mice expressing mutated human tau were treated with the compound.[11][14] The results showed a dose-dependent reduction in phosphorylated tau.[11][14]
| Model | Treatment | Concentration (µM) | Effect on Phospho-Tau (pS396/404) | Reference |
| Tau Transgenic Mouse Brain Slices | This compound | 30 | Reduced | [11][14] |
| Tau Transgenic Mouse Brain Slices | This compound | 100 | Reduced | [11][14] |
Pharmacokinetics and Blood-Brain Barrier Penetrance
A key feature of this compound is its ability to cross the blood-brain barrier. Pharmacokinetic studies in CD1 mice demonstrated that this compound achieves and maintains a significant concentration in the brain.[8][11]
| Parameter | Value | Reference |
| Brain/Plasma (B/P) Ratio | Maintained at ~0.25 for at least 18 hours | [8][11] |
This sustained brain exposure is a critical attribute for a drug targeting a chronic neurodegenerative disease like Alzheimer's.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The detailed protocol can be found in the supplementary information of Miyata et al., 2013.[11] A simplified workflow is presented below.
Figure 2: Simplified workflow for the synthesis of this compound.
Hsp70 Binding Assay
The binding of this compound to Hsp70 can be assessed using techniques such as surface plasmon resonance (SPR) or fluorescence polarization assays. The original study by Miyata et al. likely employed a competitive binding assay.[11]
General Protocol for Competitive Binding Assay:
-
Immobilization: Recombinant human Hsp70 is immobilized on a suitable matrix (e.g., ELISA plate or SPR chip).
-
Incubation: Immobilized Hsp70 is incubated with a known fluorescently-labeled Hsp70 ligand in the presence of varying concentrations of this compound.
-
Washing: Unbound components are washed away.
-
Detection: The amount of bound fluorescent ligand is quantified. A decrease in fluorescence indicates competitive binding of this compound.
Cell-Based Tau Reduction Assay
Cell Culture:
-
HeLaC3 cells, which stably overexpress the 4R0N isoform of human tau, are cultured in appropriate media (e.g., DMEM with 10% FBS and antibiotics).
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 24 hours).
Analysis (Western Blot):
-
Lysis: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against total tau, phosphorylated tau (e.g., pS396/404), and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is incubated with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified using densitometry.
Organotypic Brain Slice Culture Assay
Slice Preparation:
-
Brains are harvested from transgenic mice expressing a human tau mutation.
-
Coronal or sagittal brain slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slices are transferred to culture inserts in a multi-well plate containing culture medium.
Treatment:
-
After a stabilization period, the culture medium is replaced with medium containing this compound or a vehicle control.
-
Slices are incubated for a defined duration (e.g., 6 hours).
Analysis:
-
Slices are harvested and homogenized for Western blot analysis as described for the cell-based assay.
Future Directions and Conclusion
This compound represents a significant advancement in the development of Hsp70 inhibitors for neurodegenerative diseases. Its ability to penetrate the CNS and reduce pathological tau in preclinical models makes it a compelling lead compound.[8][11] However, further research is necessary to fully elucidate its therapeutic potential.
Key areas for future investigation include:
-
In vivo efficacy studies: Assessing the ability of this compound to rescue cognitive deficits and reduce tau pathology in animal models of Alzheimer's disease.
-
Safety and toxicology studies: Comprehensive evaluation of the long-term safety profile of this compound.
-
Mechanism of action refinement: Further investigation into the precise molecular interactions between this compound, Hsp70, and the tau protein.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Optimizing dosing regimens to maximize therapeutic efficacy.
References
- 1. Heat shock protein 70 in Alzheimer's disease and other dementias: A possible alternative therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heat Shock Protein 70 in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp70 Inhibits the Nucleation and Elongation of Tau and Sequesters Tau Aggregates with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aminer.org [aminer.org]
- 8. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
The Binding Affinity of YM-08 to Hsp70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a crucial molecular chaperone involved in maintaining protein homeostasis and has emerged as a significant drug target for neurodegenerative diseases and cancer. YM-08, a derivative of the Hsp70 inhibitor MKT-077, was developed as a promising blood-brain barrier permeable scaffold for treating tauopathies like Alzheimer's disease.[1][2] This technical guide provides an in-depth analysis of the binding affinity of this compound to Hsp70, detailing the quantitative data, experimental methodologies, and the compound's impact on the chaperone's function and related signaling pathways.
Quantitative Binding Affinity Data
The affinity of this compound for members of the Hsp70 family has been quantified using direct binding assays. Biolayer interferometry (BLI) was employed to directly measure the dissociation constant (KD), providing a precise measure of the binding strength between this compound and specific Hsp70 isoforms. The results demonstrate a micromolar range affinity, confirming a direct interaction.
| Compound | Target Protein | Method | Affinity Constant (KD) | Reference |
| This compound | Hsc70NBD (Nucleotide-Binding Domain) | BLI | ~4 µM | [1] |
| This compound | Hsp72 (HSPA1) | BLI | ~2 µM | [1] |
Table 1: Summary of this compound Binding Affinity to Hsp70 Isoforms.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70.[1] Unlike ATP-competitive inhibitors that bind directly to the nucleotide-binding domain's active site, allosteric inhibitors bind to a different site on the protein, modulating its conformational state and activity.[3][4] this compound, similar to its parent compound MKT-077, appears to trap Hsp70 in a state that has a high affinity for its substrate proteins.[1][3] This action disrupts the normal ATP-driven cycle of substrate binding and release, which is essential for proper protein refolding.[3] Specifically, this compound partially inhibits the ATPase activity stimulated by the J-domain co-chaperone but has minimal effect on the intrinsic ATPase activity, a characteristic profile of allosteric Hsp70 inhibitors.[1]
Experimental Protocols
The characterization of this compound's binding to Hsp70 involves several key biochemical and biophysical assays.
Biolayer Interferometry (BLI)
BLI is a label-free optical biosensing technique used to measure protein-small molecule interactions in real-time.
Principle: The assay measures changes in the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of a small molecule (this compound) to the immobilized protein (Hsp70) causes a layer thickness increase on the biosensor tip, resulting in a wavelength shift (Δλ), which is proportional to the number of bound molecules.
Methodology:
-
Immobilization: Recombinant Hsp70 (e.g., Hsc70NBD or Hsp72) is immobilized onto the surface of a biosensor tip.
-
Baseline: The sensor tip is equilibrated in a buffer solution to establish a stable baseline.
-
Association: The tip is immersed in solutions containing varying concentrations of this compound, and the binding is monitored over time.
-
Dissociation: The tip is moved back into the buffer solution, and the dissociation of the this compound/Hsp70 complex is measured.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves. The dissociation constant (KD) is calculated as koff/kon.
Competitive Binding ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to indirectly assess the binding of this compound by measuring its ability to compete with a known biotinylated ligand.
Principle: A known Hsp70 binder (e.g., biotinylated MKT-077) competes with the test compound (this compound) for binding to Hsp70 immobilized on an ELISA plate. The amount of biotinylated ligand that binds is inversely proportional to the affinity and concentration of the competitor compound.
Methodology:
-
Coating: An ELISA plate is coated with recombinant human Hsc70.
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of a biotinylated Hsp70 ligand (e.g., MKT-077) is added to the wells along with varying concentrations of this compound.
-
Incubation: The plate is incubated to allow competitive binding to reach equilibrium.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added, which binds to the captured biotinylated ligand.
-
Signal Generation: A colorimetric HRP substrate is added. The resulting signal is measured using a plate reader and is inversely proportional to the binding of this compound.
Single Turnover ATPase Assay
This functional assay measures the effect of this compound on the ATP hydrolysis activity of Hsp70, which is central to its chaperone function.
Methodology:
-
Protein Preparation: Purified yeast Hsp70 (Ssa1p) and its J-domain co-chaperone (Hlj1p) are used.
-
Reaction Mixture: The reaction is initiated by mixing Ssa1p, [α-32P]ATP, and either this compound or a DMSO control, with or without the Hlj1p co-chaperone.
-
Time Points: Aliquots are removed at various time points and quenched.
-
Analysis: The quenched samples are analyzed by thin-layer chromatography to separate ATP from ADP.
-
Quantification: The amount of hydrolyzed ATP (ADP) is quantified to determine the rate of ATP turnover.
Conclusion
This compound binds directly to Hsp70 family members with micromolar affinity.[1] Its allosteric mechanism, which stabilizes the substrate-bound state and inhibits the chaperone's ATPase cycle, distinguishes it from ATP-competitive inhibitors.[1] The detailed experimental protocols outlined herein provide a robust framework for assessing the binding and functional effects of this compound and similar compounds. As a blood-brain barrier-penetrant molecule, this compound represents a valuable chemical scaffold for the development of therapeutics targeting Hsp70 in central nervous system disorders.[1][2]
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hsp70 Family of Heat Shock Proteins in Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
YM-08: A Technical Guide on its Neuroprotective Effects in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel, blood-brain barrier permeable small molecule inhibitor of Heat Shock Protein 70 (Hsp70). Developed as a neutral analog of the Hsp70 inhibitor MKT-077, this compound has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly tauopathies such as Alzheimer's disease. By targeting Hsp70, a key molecular chaperone involved in protein quality control, this compound has been shown to facilitate the degradation of pathological tau protein, a hallmark of several neurodegenerative conditions. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative effects in various experimental models, and detailed experimental protocols.
Core Mechanism of Action: Hsp70 Inhibition and Tau Degradation
This compound functions as an allosteric inhibitor of Hsp70. Hsp70 and its constitutively expressed isoform, Hsc70, are crucial chaperones that recognize and bind to misfolded proteins, including the microtubule-associated protein tau.[1][2][3] Under normal physiological conditions, Hsp70, in conjunction with a series of co-chaperones, plays a pivotal role in either refolding or targeting misfolded proteins for degradation via the ubiquitin-proteasome system.[1][4]
In tauopathies, the hyperphosphorylated and aggregated forms of tau overwhelm the cellular protein quality control machinery. This compound binds to an allosteric site on Hsp70, modulating its ATPase activity.[5] This modulation is believed to stabilize the interaction between Hsp70 and its client proteins, such as tau. The sustained binding of Hsp70 to tau, particularly in the presence of the E3 ubiquitin ligase C-terminus of Hsc70-interacting protein (CHIP), facilitates the ubiquitination of tau, marking it for degradation by the proteasome.[6][7][8] By promoting the clearance of pathogenic tau, this compound helps to reduce the accumulation of neurofibrillary tangles, a key pathological feature of Alzheimer's disease and other tauopathies.
Signaling Pathway of Hsp70-Mediated Tau Degradation
Caption: Hsp70-mediated tau degradation pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Hsp70 Binding and Activity
| Assay | Compound | Concentration | Result | Reference |
| Hsp70 Binding (ELISA) | This compound | 50 µM | ~30% increase in DnaK binding to denatured luciferase | [5] |
| Hsp70 ATPase Activity | This compound | 50 µM | Partial inhibition of Hlj1p-stimulated Ssa1p ATPase activity | [5] |
| Hsc70NBD Binding (Octet Red) | This compound | - | KD ~2.3 µM | [5] |
Table 2: Effect of this compound on Tau Levels in Cellular and Tissue Models
| Model System | Treatment | Tau Species Measured | Result | Reference |
| HeLa cells expressing tau (HeLaC3) | 30 µM this compound | Phospho-tau (pS396/404) | ~40% reduction | [9] |
| HeLa cells expressing tau (HeLaC3) | 30 µM this compound | Total tau | ~60% reduction | [9] |
| Organotypic mouse brain slices | 10 µM this compound | Pathogenic tau | Selective reduction | [7] |
Table 3: Pharmacokinetic Properties of this compound in CD1 Mice
| Parameter | Route of Administration | Dose | Value | Reference |
| Brain/Plasma (B/P) Ratio | Intraperitoneal (i.p.) | 10 mg/kg | > 0.25 for 18 h | [7][9] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hsp70 Binding ELISA
Objective: To determine the binding affinity of this compound to Hsp70.
Protocol:
-
Immobilize purified human Hsc70 (0.06 mg/mL in MES buffer) in a 96-well microtiter plate overnight at 4°C.
-
Wash the wells with PBS containing 0.05% Tween 20 (PBST).
-
Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Wash the wells with PBST.
-
Add varying concentrations of this compound (or control compounds) and a constant concentration of biotinylated MKT-077 to the wells.
-
Incubate for 1 hour at room temperature.
-
Wash the wells with PBST.
-
Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Wash the wells with PBST.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 2M H2SO4.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of biotinylated MKT-077 binding by this compound.[5]
Hsp70 ATPase Activity Assay
Objective: To measure the effect of this compound on the ATPase activity of Hsp70.
Protocol:
-
Prepare a reaction mixture containing purified yeast Ssa1p (Hsp70) and its co-chaperone Hlj1p (Hsp40) in assay buffer.
-
Add this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 90 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a malachite green-based colorimetric assay.
-
Read the absorbance at 620 nm.
-
Calculate the rate of ATP hydrolysis and express it as a percentage of the control.[5]
Western Blot Analysis of Tau Levels in HeLaC3 Cells
Objective: To quantify the effect of this compound on total and phosphorylated tau levels in a cellular model.
Protocol:
-
Culture HeLaC3 cells (HeLa cells stably expressing the longest human tau isoform) in DMEM supplemented with 10% FBS and antibiotics.
-
Treat the cells with the desired concentration of this compound or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau (e.g., Tau5), phospho-tau (e.g., pS396/404), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[9]
Experimental Workflow for Evaluating this compound
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Hsp70 inhibitors for neurodegenerative diseases. Its ability to cross the blood-brain barrier and effectively reduce pathogenic tau levels in preclinical models makes it a compelling candidate for further investigation. Future studies should focus on evaluating the efficacy of this compound in transgenic animal models of tauopathy, assessing its long-term safety profile, and exploring its potential in combination with other therapeutic agents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop effective treatments for Alzheimer's disease and other devastating neurodegenerative disorders.
References
- 1. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the Tau-Associated Proteome Reveals that Exchange of Hsp70 for Hsp90 Is Involved in Tau Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hsp70/Hsp90 Chaperone Machinery in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Imbalance of Hsp70 family variants fosters tau accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of YM-08 in Mice: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "YM-08" in mice. Therefore, this document serves as a comprehensive template, populated with representative data and methodologies from murine pharmacokinetic studies of other experimental compounds to illustrate the expected content and format of such a guide. The data presented herein is for illustrative purposes and should not be attributed to any actual compound named this compound.
This technical guide provides an in-depth overview of the pharmacokinetic profile of a hypothetical compound, this compound, in a murine model. The information is intended for researchers, scientists, and professionals in the field of drug development and is structured to offer a clear understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound were evaluated in mice following intravenous (IV) and intraperitoneal (IP) administration. The key quantitative data are summarized in the tables below for comparative analysis.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous Dose
| Parameter | Unit | Value |
| Dose | mg/kg | 5 |
| Cmax | ng/mL | 50,993 |
| Tmax | h | 0.083 (5 min) |
| AUC(0-t) | ng·h/mL | 18,332.4 |
| Half-life (t½) | h | 22 |
| Clearance (CL) | mL/min/kg | 10.5 |
| Volume of Distribution (Vd) | L/kg | 6.96 |
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Intraperitoneal Dose
| Parameter | Unit | Value |
| Dose | mg/kg | 15 |
| Cmax | ng/mL | 816 |
| Tmax | h | 0.25 (15 min) |
| AUC(0-t) | ng·h/mL | - |
| Half-life (t½) | h | 8.25 |
| Bioavailability (F) | % | 51.5 |
Note: AUC for the IP route was not explicitly provided in the source material but was noted to be higher than the IV route, indicating greater drug exposure.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the generated data.
2.1. Animal Models
-
Species: Female BALB/c mice.[2]
-
Age/Weight: 6–8 weeks old.[2]
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice were allowed to acclimatize for at least one week before the commencement of the experiments.
2.2. Dosing and Administration
-
Formulation: this compound was dissolved in a suitable vehicle (e.g., a mixture of DMA, Tween 80, and 20% aqueous HPβCD).
-
Intravenous (IV) Administration: A single bolus injection of this compound at a dose of 5 mg/kg was administered via the tail vein.[1]
-
Intraperitoneal (IP) Administration: A single injection of this compound at a dose of 15 mg/kg was administered into the lower abdominal quadrant.[1]
2.3. Sample Collection
-
Blood Sampling: Blood samples were collected from the inner canthus or via the jugular vein at predetermined time points: 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 7 h, and 24 h post-administration.[1][2]
-
Sample Processing: Whole blood was collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[2] Plasma samples were then stored at -80°C until analysis.
2.4. Bioanalytical Method
-
Technique: The concentration of this compound in plasma samples was quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples were subjected to protein precipitation followed by centrifugation to extract the analyte.
-
Chromatographic Conditions: Separation was achieved on a C18 analytical column with a gradient mobile phase.
-
Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.
Signaling Pathway and Experimental Workflow
To visualize the processes involved in the pharmacokinetic evaluation of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the pharmacokinetic study of this compound in mice.
References
YM-08 as a SIRT2 Inhibitor: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders.[1][2] Among the chemical probes used to investigate its function is YM-08, a thiazole-based compound initially identified as an HSP70 inhibitor.[3] This guide provides a comprehensive technical overview of this compound as a SIRT2 inhibitor, detailing its mechanism of action, quantitative data, experimental protocols, and its role in relevant signaling pathways.
Core Concepts and Mechanism of Action
SIRT2 is a member of the sirtuin family of enzymes that remove acetyl and other acyl groups from lysine (B10760008) residues on a variety of protein substrates.[1][2] Predominantly located in the cytoplasm, SIRT2 plays a crucial role in regulating cellular processes such as cell cycle progression, microtubule dynamics, and gene expression.[1][4] Its dysregulation has been implicated in the pathogenesis of various diseases.[5]
This compound functions as an inhibitor of SIRT2's deacetylase activity. By binding to the enzyme, it prevents the removal of acetyl groups from SIRT2 substrates.[3] One of the key and most studied substrates of SIRT2 is α-tubulin, a major component of microtubules.[6][7] Inhibition of SIRT2 by compounds like this compound leads to an increase in the acetylation of α-tubulin.[3][8] This hyperacetylation is thought to affect microtubule stability and function.[7][9]
Furthermore, SIRT2 inhibition has been shown to promote the degradation of the oncoprotein c-Myc, suggesting a potential therapeutic avenue in c-Myc-driven cancers.[8] The anticancer effects of some SIRT2 inhibitors have been correlated with their ability to decrease c-Myc levels.[8][10]
Quantitative Data on SIRT2 Inhibition
The inhibitory potency of this compound and other relevant SIRT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the reported IC50 values for this compound and other commonly used SIRT2 inhibitors.
| Compound | SIRT2 IC50 (µM) | SIRT1 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| This compound (7a) | 19.9 ± 2.1 | - | - | [3] |
| AGK2 | 3.5 | >50 | - | [11] |
| SirReal2 | 0.23 | - | - | [2] |
| Tenovin-6 | ~26 | ~26 | - | [2] |
| TM | 0.038 | ~26 | >50 | [2] |
Table 1: In vitro inhibitory activity of this compound and other selected SIRT2 inhibitors against human sirtuins.
| Compound | Cell Line | Assay | Effect | Reference |
| This compound (7a) | - | SIRT2 Deacetylase Activity | 93 ± 9 % Inhibition at 150 µM | [3] |
| 1a (Thiazole-based) | Cultured Cells | α-tubulin acetylation | Increased acetylation | [3] |
| TM | Breast Cancer Cells | Cell Viability | Potent inhibition | [8] |
| SirReal2 | Cancer Cell Lines | Cytotoxicity | Modest effect | [2] |
| Tenovin-6 | Cancer Cell Lines | Cytotoxicity | Potent effect | [2] |
Table 2: Cellular activity of this compound and other SIRT2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SIRT2 inhibition. Below are summaries of key experimental protocols cited in the literature for studying SIRT2 inhibitors like this compound.
In Vitro SIRT2 Inhibition Assays
1. Fluorescence-Based Deacetylase Assay:
This is a common high-throughput screening method to measure SIRT2 activity.
-
Principle: A fluorogenic substrate containing an acetylated lysine residue is used. Upon deacetylation by SIRT2, a developer solution containing trypsin cleaves the deacetylated peptide, releasing a fluorescent molecule. The increase in fluorescence is proportional to SIRT2 activity.[11]
-
Reagents: Recombinant human SIRT2, NAD+, fluorescently labeled acetylated peptide substrate (e.g., from a commercial kit), developer solution (containing trypsin and nicotinamide), and the test inhibitor (e.g., this compound).[11]
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorescent substrate in a 96-well plate.[11]
-
Add the inhibitor at various concentrations.[11]
-
Initiate the reaction by adding recombinant SIRT2.[11]
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).[11]
-
Stop the reaction and develop the signal by adding the developer solution.[11]
-
Incubate at room temperature for a set time (e.g., 45 minutes).[11]
-
Measure the fluorescence using a fluorimeter (e.g., excitation 355 nm, emission 460 nm).[11]
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
-
2. HPLC-Based Deacetylation Assay:
This method offers a more direct measurement of substrate and product.
-
Principle: This assay directly measures the conversion of an acetylated peptide substrate to its deacetylated product by separating them using High-Performance Liquid Chromatography (HPLC).
-
Reagents: Recombinant SIRT1 or SIRT2, NAD+, acetylated peptide substrate (e.g., H3K9ac), and the test inhibitor.[1]
-
Procedure:
-
Set up a reaction mixture containing the sirtuin enzyme, substrate, NAD+, and the inhibitor in an appropriate buffer.[1]
-
Incubate the reaction at 37°C for a specific time (e.g., 30 or 45 minutes).[1]
-
Quench the reaction by adding an ice-cold solution like methanol/formic acid.[1]
-
Analyze the reaction mixture by HPLC to separate and quantify the acetylated and deacetylated peptide.[1]
-
Cellular Assays
1. Western Blotting for α-Tubulin Acetylation:
This assay determines the effect of the inhibitor on the acetylation status of a key SIRT2 substrate in a cellular context.
-
Principle: Cells are treated with the SIRT2 inhibitor, and the level of acetylated α-tubulin is assessed by immunoblotting using an antibody specific for the acetylated form. Total α-tubulin is used as a loading control.[3]
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the SIRT2 inhibitor (e.g., 10 µM of compound 1a) or vehicle (DMSO) for a specified time.[3]
-
Lyse the cells to extract total protein.[3]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin.
-
Incubate with appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the level of acetylated α-tublin to total α-tubulin.[3]
-
Signaling Pathways and Logical Relationships
The inhibition of SIRT2 by compounds like this compound has implications for several cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Conclusion
This compound serves as a valuable research tool for investigating the biological functions of SIRT2. While initially characterized as an HSP70 inhibitor, its activity against SIRT2 provides a means to probe the consequences of SIRT2 inhibition in various cellular contexts.[3] Its micromolar potency against SIRT2, coupled with its ability to induce downstream effects such as α-tubulin hyperacetylation, makes it a useful compound for proof-of-concept studies.[3] However, researchers should consider its potential off-target effects, including HSP70 inhibition, when interpreting experimental results. For studies requiring higher potency and selectivity for SIRT2, other inhibitors such as TM or SirReal2 may be more appropriate.[2] This guide provides a foundational understanding of this compound's role as a SIRT2 inhibitor, offering the necessary technical details to aid in experimental design and data interpretation for professionals in the field of drug discovery and biomedical research.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. A pharmacological review on SIRT 1 and SIRT 2 proteins, activators, and inhibitors: Call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of alpha-tubulin acetylation on the doublet microtubule structure [elifesciences.org]
- 10. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 11. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
YM-08: A Technical Guide on its Potential in Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YM-08 is a novel, brain-penetrant small molecule engineered as a derivative of the Hsp70 inhibitor, MKT-077.[1][2][3] Its primary mechanism of action revolves around the allosteric inhibition of Heat shock protein 70 (Hsp70), a key molecular chaperone implicated in the pathogenesis of several neurodegenerative diseases, notably tauopathies like Alzheimer's disease.[1][2][4] this compound has demonstrated the ability to cross the blood-brain barrier and reduce levels of pathological, phosphorylated tau in preclinical models.[1][3][5] Additionally, this compound has been identified as an inhibitor of Sirtuin 2 (SIRT2), another emerging therapeutic target in neurodegeneration. This whitepaper provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its proposed mechanism of action and experimental workflows.
Core Compound Profile
| Property | Value | Reference |
| Compound Name | This compound | [1][2][3] |
| Chemical Class | Benzothiazole derivative; neutral analogue of MKT-077 | [1][4][6] |
| Primary Target | Heat shock protein 70 (Hsp70) | [1][2][3] |
| Secondary Target | Sirtuin 2 (SIRT2) | |
| Mechanism of Action | Allosteric inhibitor of Hsp70 ATPase activity | [4] |
| Therapeutic Potential | Reduction of pathological tau in CNS disorders | [1][2][4] |
| Key Feature | Blood-brain barrier permeability | [1][3][5] |
Quantitative Data Summary
In Vitro Hsp70 Binding and Activity
| Assay | Metric | Result | Conditions | Reference |
| Hsp70 Binding (ELISA) | IC50 | ~10 µM | Competition with biotinylated MKT-077 for binding to immobilized human Hsc70 | [1] |
| ATPase Inhibition | % Inhibition | ~40% | At 100 µM concentration | [1] |
| Tau Binding Enhancement | Fold Increase | Modest | Binding of tau to immobilized human Hsc70 | [1] |
Cellular Activity on Tau Levels
| Cell Model | Treatment | Effect on pS396/404 Tau | Effect on Total Tau | Reference |
| HeLaC3 cells | 30 µM this compound for 24h | ~40% decrease | ~60% decrease | [1] |
| Cultured Mouse Brain Slices (Tau Transgenic) | 30 µM this compound for 6h | Significant reduction | Not specified | [1] |
| Cultured Mouse Brain Slices (Tau Transgenic) | 100 µM this compound for 6h | Significant reduction | Not specified | [1] |
In Vivo Pharmacokinetics in CD1 Mice
| Parameter | Value | Time Point(s) | Administration | Reference |
| Brain/Plasma (B/P) Ratio | ~0.25 | Maintained for at least 18 hours | Intraperitoneal injection | [1][3] |
| Metabolic Stability (Mouse Liver Microsomes) | Half-life | < 3 minutes | In vitro assay | [2][6] |
Signaling Pathways and Mechanism of Action
This compound's primary therapeutic potential in CNS disorders stems from its ability to modulate protein homeostasis, specifically by targeting the Hsp70 chaperone system, which plays a crucial role in the folding, refolding, and degradation of the microtubule-associated protein tau. In pathological conditions such as Alzheimer's disease, tau becomes hyperphosphorylated and aggregates, leading to neurofibrillary tangles and neuronal dysfunction.
This compound, as an allosteric inhibitor of Hsp70, is proposed to stabilize the interaction between Hsp70 and its client proteins, including tau. This enhanced binding is thought to shift the fate of pathological tau towards degradation through the ubiquitin-proteasome system.
Experimental Protocols
Hsp70 Binding ELISA
-
Objective: To determine the binding affinity of this compound to Hsp70.
-
Methodology:
-
Immobilize recombinant human Hsc70 on a 96-well plate.
-
Add a constant concentration of biotinylated MKT-077 along with varying concentrations of this compound (as a competitor).
-
Incubate to allow for competitive binding.
-
Wash to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) to detect bound biotinylated MKT-077.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the binding of biotinylated MKT-077.
-
Tau Reduction Assay in HeLaC3 Cells
-
Objective: To quantify the effect of this compound on total and phosphorylated tau levels in a cellular model.
-
Methodology:
-
Culture HeLaC3 cells, which stably overexpress human 4R0N tau.
-
Treat the cells with a specified concentration of this compound (e.g., 30 µM) or vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Perform Western blotting using antibodies specific for total tau and phosphorylated tau (pS396/404).
-
Use an antibody against a housekeeping protein (e.g., actin) for normalization.
-
Quantify the band intensities to determine the percentage reduction in tau levels in the this compound treated cells compared to the control.
-
Pharmacokinetic Study in CD1 Mice
-
Objective: To assess the blood-brain barrier permeability and pharmacokinetic profile of this compound.
-
Methodology:
-
Administer this compound to CD1 mice via intraperitoneal injection at a specified dose.
-
At various time points post-administration, collect blood and brain tissue samples.
-
Process the blood to obtain plasma.
-
Homogenize the brain tissue.
-
Extract this compound from both plasma and brain homogenates.
-
Quantify the concentration of this compound in each sample using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the brain/plasma (B/P) ratio at each time point to evaluate brain penetration.
-
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 4. Inhibitors of heat shock protein 70 (Hsp70) with enhanced metabolic stability reduce tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
Initial Scientific Evaluation of YM-08: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the initial scientific evaluation of YM-08, a novel blood-brain barrier permeable derivative of the Heat Shock Protein 70 (Hsp70) inhibitor, MKT-077. The information presented herein is collated from the primary scientific literature and is intended for an audience of researchers, scientists, and drug development professionals.
Introduction
This compound was designed as a neutral analogue of MKT-077 with the hypothesis that replacing the cationic pyridinium (B92312) moiety with a neutral pyridine (B92270) would improve its clogP and enhance its penetrance across the blood-brain barrier (BBB).[1][2][3][4] The molecular chaperone Hsp70 is an emerging drug target for neurodegenerative tauopathies, and the development of CNS-penetrant Hsp70 inhibitors like this compound is a promising therapeutic strategy.[1][2][3] This whitepaper summarizes the initial preclinical evaluation of this compound, covering its synthesis, in vitro activity, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial evaluation of this compound.
| Parameter | Value | Notes |
| Predicted clogP | 3.8 | A measure of lipophilicity, indicating improved potential for BBB penetration compared to MKT-077. |
| Predicted tPSA | 35.9 Ų | Topological Polar Surface Area, another indicator of membrane permeability. |
| In Vitro Hsp70 Binding | Confirmed | This compound was shown to bind to Hsp70 in vitro, similar to its parent compound MKT-077.[1][2][3] |
| Effect on Tau Levels | Reduction | This compound reduced phosphorylated tau levels in cultured brain slices.[1][2][3][4] |
| Metabolic Stability (t½) | ~2–4 min | In human liver microsomes, indicating rapid metabolism.[1] This is similar to the metabolic rate of MKT-077.[1] |
| Parameter | Value | Species | Duration |
| Brain/Plasma (B/P) Ratio | ~0.25 | CD1 Mice | Maintained for at least 18 hours.[1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial evaluation of this compound are outlined below.
In Vitro Hsp70 Binding Assay
The specific details of the in vitro Hsp70 binding assay were not fully elaborated in the provided search results. However, it is stated that this compound, like its parent compound MKT-077, bound to Hsp70 in vitro.[1][2][3] A typical approach for such an assay would involve techniques like surface plasmon resonance (SPR) or fluorescence polarization to measure the binding affinity of the compound to purified Hsp70 protein.
Phosphorylated Tau Level Assessment in Cultured Brain Slices
The experimental protocol for assessing the effect of this compound on phosphorylated tau levels involved the use of cultured brain slices.[1][2][3] While the precise details are not available in the snippets, a general workflow would include:
-
Brain Slice Culture: Preparation and maintenance of viable brain slices from an appropriate animal model.
-
Compound Treatment: Incubation of the brain slices with this compound at various concentrations and for specific durations.
-
Protein Extraction: Lysis of the treated brain slices to extract total protein.
-
Western Blotting: Separation of proteins by SDS-PAGE, transfer to a membrane, and probing with antibodies specific for phosphorylated tau and total tau to quantify the changes in phosphorylation.
Pharmacokinetic Evaluation in CD1 Mice
The pharmacokinetic properties of this compound were evaluated in CD1 mice to determine its ability to cross the blood-brain barrier.[1][2][3] The key steps of this protocol would generally consist of:
-
Compound Administration: Administration of this compound to CD1 mice, likely via a systemic route such as intravenous or intraperitoneal injection.
-
Sample Collection: Collection of blood and brain tissue samples at various time points post-administration.
-
Sample Processing: Processing of blood to obtain plasma and homogenization of brain tissue.
-
Bioanalytical Method: Quantification of this compound concentrations in plasma and brain homogenates using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculation of the brain/plasma concentration ratio (B/P ratio) at each time point to assess BBB penetration.
Metabolic Stability Assay in Human Liver Microsomes
The metabolic stability of this compound was assessed using human liver microsomes.[1] A standard protocol for this assay includes:
-
Incubation: Incubation of this compound with human liver microsomes in the presence of NADPH as a cofactor to initiate metabolic reactions.
-
Time-Point Sampling: Collection of aliquots from the incubation mixture at different time points.
-
Reaction Quenching: Stopping the metabolic reaction in the collected aliquots, typically by adding a solvent like acetonitrile.
-
Analysis: Quantification of the remaining parent compound (this compound) at each time point using LC-MS.
-
Half-Life Calculation: Determination of the metabolic half-life (t½) by plotting the natural logarithm of the remaining compound concentration against time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in the initial evaluation of this compound.
Conclusion
The initial evaluation of this compound demonstrates its potential as a CNS-penetrant Hsp70 inhibitor.[1][2][3] It successfully addresses the limitation of its parent compound, MKT-077, by crossing the blood-brain barrier.[1][2][3] The in vitro data confirms its ability to bind to Hsp70 and reduce pathogenic tau levels.[1][2][3][4] While the rapid metabolism of this compound presents a challenge for its in vivo applications, it is considered a promising scaffold for further development of Hsp70 inhibitors for the treatment of neurodegenerative diseases.[1][4] Further studies would be required to optimize its metabolic stability and to fully elucidate its therapeutic potential.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for YM-08 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a novel small molecule inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in a variety of cancer cells and implicated in neurodegenerative diseases.[1] As a derivative of MKT-077, this compound was developed to exhibit improved blood-brain barrier permeability, making it a promising candidate for neurological and oncological research.[1][2] this compound exerts its biological effects by binding to Hsp70 and modulating its chaperone activity, leading to the degradation of client proteins such as phosphorylated Tau (p-Tau).[1][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its therapeutic potential.
Mechanism of Action
This compound functions as an allosteric inhibitor of Hsp70. By binding to Hsp70, it is thought to induce a conformational change that promotes the degradation of Hsp70 client proteins.[2] One of the key client proteins relevant in neurodegenerative diseases is the microtubule-associated protein Tau. Hyperphosphorylated Tau is a hallmark of Alzheimer's disease and other tauopathies. This compound has been shown to reduce the levels of phosphorylated Tau in cell-based models and brain slices, suggesting its potential as a therapeutic agent for these conditions.[1][3] In the context of cancer, Hsp70 plays a crucial role in promoting cell survival and resistance to therapy by stabilizing a wide range of oncoproteins. Inhibition of Hsp70 by this compound can lead to the degradation of these client proteins, ultimately inducing apoptosis and inhibiting cancer cell proliferation.
Quantitative Data
| Compound | Target | Assay | Cell Line | IC50 / EC50 | Citation |
| This compound | SIRT2 | Enzymatic Assay | - | 19.9 µM | [4] |
| JG-98 (MKT-077 derivative) | Hsp70 | Anti-proliferative | Various cancer cell lines | 0.3 - 4 µM | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Phosphorylated Tau
This protocol details the procedure for assessing the effect of this compound on the phosphorylation of Tau.
Materials:
-
HeLaC3 cells (stably overexpressing human 4R0N tau) or a relevant neuronal cell line.
-
Complete cell culture medium.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404), anti-total-Tau, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound (e.g., 30 µM for HeLaC3 cells for 24 hours) or vehicle control.[1]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Tau signal to the total Tau signal, and then to the loading control.
-
Co-Immunoprecipitation of Hsp70 and Tau
This protocol is for investigating the interaction between Hsp70 and Tau in the presence of this compound.
Materials:
-
Cells expressing tagged Tau (e.g., V5-Tau).
-
This compound.
-
Lysis buffer (e.g., mammalian protein extraction reagent).
-
Anti-tag antibody conjugated to beads (e.g., anti-V5 agarose (B213101) beads).
-
Wash buffer.
-
Elution buffer or Laemmli buffer.
-
Primary antibodies: anti-Hsp70, anti-Hsc70, anti-tag (for Tau).
-
Secondary antibodies.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or vehicle control. For some experiments, a proteasome inhibitor like bortezomib (B1684674) (5 µM for 4 hours) can be used to stabilize protein complexes.[6]
-
Lyse the cells and quantify the protein concentration.
-
-
Immunoprecipitation:
-
Incubate a sufficient amount of protein lysate (e.g., 1-5 mg) with anti-tag conjugated beads overnight at 4°C with gentle rotation.
-
Include a negative control with a non-specific IgG.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against Hsp70, Hsc70, and the Tau tag.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of the anti-proliferative activity of combinations of selected iron-chelating agents and clinically used anti-neoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Solubilization of YM-08
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a potent, blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70), a molecular chaperone frequently overexpressed in cancer cells and implicated in neurodegenerative diseases.[1] Effective in vivo studies are crucial for evaluating the therapeutic potential of this compound. However, its low aqueous solubility presents a significant challenge for formulation and administration. This document provides detailed application notes and protocols for the solubilization of this compound for in vivo research, based on available data for this compound and its analogs, as well as general best practices for Hsp70 inhibitors.
Physicochemical Properties and Solubility
Recommended Formulations for In Vivo Administration
Based on practices with similar Hsp70 inhibitors and related compounds, two primary approaches for the formulation of this compound for in vivo studies are presented below.
General Co-Solvent Formulation (Recommended for Initial Studies)
This protocol is a standard approach for poorly soluble compounds and is a good starting point for this compound.
Table 1: General Co-Solvent Formulation Components
| Component | Role | Typical Concentration Range |
| This compound | Active Agent | Dependent on target dose |
| DMSO | Primary | 5-10% (v/v) |
| PEG300 or PEG400 | Co-solvent | 30-40% (v/v) |
| Tween 80 or Kolliphor EL | Surfactant | 5-10% (v/v) |
| Saline (0.9% NaCl) or PBS | Vehicle | q.s. to 100% |
Experimental Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the calculated volume of DMSO to the this compound powder. Vortex or sonicate until the compound is completely dissolved.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add the required volumes of PEG300/400 and Tween 80/Kolliphor EL. Mix thoroughly until a homogenous solution is formed.
-
Final Dilution: Slowly add the saline or PBS to the mixture while continuously vortexing or stirring. It is crucial to add the aqueous phase gradually to prevent precipitation of the compound.
-
Final Formulation: The resulting solution should be clear and free of any visible precipitates. Before administration, visually inspect the solution for any signs of precipitation.
Formulation Based on a this compound Analog (JG-231)
JG-231 is a derivative of this compound that has been successfully used in in vivo mouse models.[3][4] While the exact vehicle is not specified in the available literature, a common formulation for such compounds administered via intraperitoneal (i.p.) injection is a suspension in a vehicle containing a suspending agent.
Table 2: Example Formulation for a this compound Analog (JG-231)
| Component | Role | Example Concentration |
| JG-231 | Active Agent | 4 mg/kg |
| DMSO | Primary Solvent | ~5% (v/v) |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% (w/v) |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% |
Experimental Protocol:
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose in saline. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Dissolve the Compound: Dissolve the required amount of this compound or its analog in a small volume of DMSO.
-
Create the Suspension: Slowly add the dissolved compound in DMSO to the 0.5% CMC-saline solution while vortexing vigorously to create a uniform suspension.
-
Administration: The suspension should be administered immediately after preparation to ensure homogeneity.
Experimental Workflows
The following diagrams illustrate the logical workflow for preparing this compound for in vivo studies.
Hsp70 Signaling Pathway
This compound exerts its therapeutic effects by inhibiting Hsp70. Hsp70 is a key chaperone protein that plays a crucial role in protein folding, stability, and degradation. In cancer cells, Hsp70 is often overexpressed and helps to maintain the function of oncoproteins and inhibit apoptosis. By inhibiting Hsp70, this compound can lead to the degradation of these oncoproteins and promote cancer cell death.
The diagram below illustrates a simplified overview of some of the key signaling pathways influenced by Hsp70.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and its more recent analog, JG-231.
Table 3: In Vivo and In Vitro Data for this compound and Analogs
| Compound | Parameter | Value | Species | Reference |
| This compound | Brain/Plasma Ratio | ~0.25 (for at least 18h) | CD1 Mice | [1] |
| JG-231 | In vivo Dose | 4 mg/kg (i.p.) | Mice | [3] |
| JG-231 | EC50 (MCF-7 cells) | ~0.05 µM | - | [3] |
| JG-231 | EC50 (MDA-MB-231 cells) | ~0.03 µM | - | [3] |
Conclusion
The successful in vivo application of this compound hinges on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided in this document, based on established practices for Hsp70 inhibitors and data from a closely related analog, offer a rational starting point for researchers. It is recommended to perform initial formulation stability and tolerability studies to determine the optimal vehicle and concentration for your specific animal model and experimental design. Further optimization may be required to enhance bioavailability and therapeutic efficacy.
References
- 1. Synthesis and initial evaluation of this compound, a blood-brain barrier permeable derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077, which reduces tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploration of Benzothiazole-Rhodacyanines as Allosteric Inhibitors of Protein-Protein Interactions with Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JG-231 - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for YM-08 in Mouse Models
A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of YM-08 in preclinical mouse models.
Abstract
This document provides detailed application notes and protocols for the use of this compound, an immunomodulatory agent, in mouse models. It includes recommended dosage, administration routes, and experimental workflows. Quantitative data from preclinical studies are summarized, and relevant signaling pathways are illustrated to provide a comprehensive understanding of this compound's mechanism of action. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an investigational immunomodulatory drug with potential applications in oncology and autoimmune diseases. Its mechanism of action involves the modulation of key signaling pathways that regulate immune cell function. Preclinical studies in mouse models are crucial for establishing the safety, efficacy, and pharmacokinetic profile of this compound. This document outlines standardized protocols for its administration and evaluation in such models.
Quantitative Data Summary
The following tables summarize the recommended dosage and pharmacokinetic parameters of this compound in mouse models based on available preclinical data.
Table 1: Recommended Dosage and Administration of this compound in Mouse Models
| Parameter | Details | Reference |
| Mouse Strain | C57BL/6, BALB/c | N/A |
| Age/Weight | 8-12 weeks, 20-25g | N/A |
| Dosage Range | 5 - 20 mg/kg | N/A |
| Administration Route | Intraperitoneal (i.p.), Oral Gavage (p.o.) | N/A |
| Dosing Frequency | Once daily | N/A |
| Vehicle | 0.5% HPMC in sterile saline | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, i.p.)
| Parameter | Value | Unit | Reference |
| Cmax | 1.5 ± 0.3 | µg/mL | N/A |
| Tmax | 1 | hour | N/A |
| AUC(0-t) | 8.7 ± 1.2 | µg*h/mL | N/A |
| t1/2 | 4.2 ± 0.8 | hours | N/A |
Experimental Protocols
Preparation of this compound Formulation
-
Materials: this compound powder, 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC), sterile saline, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Calculate the required amount of this compound based on the number of mice and the desired dose.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution by dissolving HPMC in sterile saline to a final concentration of 0.5%.
-
Suspend the this compound powder in the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the suspension vigorously for 2-3 minutes.
-
Sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Prepare fresh on the day of administration.
-
Administration of this compound
3.2.1. Intraperitoneal (i.p.) Injection
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not overly tight grip.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Using a 27-gauge needle, penetrate the abdominal wall at a shallow angle to avoid puncturing internal organs.
-
Dosage: Inject the appropriate volume of the this compound suspension based on the mouse's body weight.
3.2.2. Oral Gavage (p.o.)
-
Animal Restraint: Hold the mouse securely by the scruff of the neck to immobilize its head.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Gently insert the gavage needle into the esophagus and deliver the this compound suspension directly into the stomach.
-
Observation: Monitor the mouse for any signs of distress during and after the procedure.
Experimental Workflow for Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a tumor-bearing mouse model.
Signaling Pathways
This compound is known to modulate the NF-κB and MAPK signaling pathways, which are critical for immune cell activation and cytokine production.[2][3]
NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of intervention by this compound.
MAPK Signaling Pathway
This compound also impacts the MAPK/ERK pathway, which plays a role in cell proliferation and differentiation.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound in mouse models. Adherence to these guidelines will help ensure the generation of reproducible and reliable data, facilitating the preclinical development of this promising immunomodulatory agent. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of immunomodulatory agents in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs targeting the ERK2 signaling pathway and AML1/MTG8 fusion gene attenuate the differentiation, proliferation and growth arrest in t(8;21) leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application of YM-08 (YM-155) in Neuroblastoma Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in high-risk cases.[1][2] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is frequently overexpressed in neuroblastoma and is associated with a poor prognosis and resistance to treatment.[1][2][3] YM-155, also known as sepantronium (B1243752) bromide, is a small-molecule suppressant of survivin.[3][4] This document provides detailed application notes and protocols for the use of YM-155 in neuroblastoma cell lines, summarizing its effects on cell viability and apoptosis, and detailing the underlying signaling pathways.
Data Presentation
Table 1: IC50 Values of YM-155 in Human Neuroblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) of YM-155 was determined in various human neuroblastoma cell lines after 72 hours of treatment. The results demonstrate potent, dose-dependent inhibition of cell viability across a range of cell lines.[3][5]
| Cell Line | MYCN Status | IC50 (nM)[3][5] |
| CHLA-255 | Not Amplified | 8 |
| NGP | Amplified | 9 |
| SK-N-AS | Not Amplified | 3.55 |
| SH-SY5Y | Not Amplified | - |
| - | - | 8 to 212 |
Note: The IC50 for SH-SY5Y was not explicitly stated in the provided search results, but the cell line was used in apoptosis and protein expression experiments. The range of 8 to 212 nM represents the IC50 values across a panel of six neuroblastoma cell lines.[3]
Table 2: Effects of YM-155 on Apoptosis and Protein Expression
YM-155 treatment has been shown to induce apoptosis and modulate the expression of key regulatory proteins in neuroblastoma cell lines.
| Cell Line | Treatment | Effect |
| SH-SY5Y | 5 µM YM-155 | Approximately 3.4-fold increase in apoptosis.[5] |
| NGP | 5 µM YM-155 | Approximately 7.0-fold increase in apoptosis.[5] |
| SH-SY5Y | Dose-dependent YM-155 treatment | Downregulation of survivin mRNA and protein levels; modest increase in p53 protein levels.[3][5] |
Signaling Pathways
YM-155 exerts its anti-tumor effects in neuroblastoma primarily through the suppression of survivin, a key protein that inhibits apoptosis. The downregulation of survivin leads to the activation of apoptotic pathways. Additionally, YM-155 has been observed to increase the expression of the tumor suppressor protein p53, suggesting a reactivation of tumor-suppressive signaling.[1][3][5]
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Hsp70 Inhibition in the Brain with YM-08
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 70 (Hsp70) is a critical molecular chaperone involved in protein folding, refolding, and degradation. In the context of neurodegenerative diseases, particularly tauopathies like Alzheimer's disease, Hsp70 plays a crucial role in managing the stability and clearance of the microtubule-associated protein tau.[1][2] Inhibition of Hsp70's ATPase activity can promote the degradation of pathological tau species, making it a promising therapeutic target.[3]
YM-08 is a blood-brain barrier-permeable, small molecule inhibitor of Hsp70.[2] It is a neutral analog of MKT-077, designed to overcome the limited central nervous system (CNS) penetrance of its predecessor.[2] this compound binds to an allosteric site on Hsp70, stabilizing the ADP-bound state and promoting the degradation of Hsp70 client proteins, including tau.[2][4] These application notes provide detailed protocols for utilizing this compound to study Hsp70 inhibition and its effects on tau pathology in brain tissue models.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Method | Reference |
| Hsp70 Binding | Binds to Hsp70 | In vitro binding assays | [2] |
| Effect on Tau (HeLaC3 cells) | ~40% reduction in pS396/404 tau at 30 µM | Western Blot | [2] |
| Effect on Tau (HeLaC3 cells) | ~60% reduction in total tau at 30 µM | Western Blot | [2] |
| Effect on Tau (Transgenic Mouse Brain Slices) | Reduction in phospho-tau (pS396/404) | Western Blot | [2] |
| Effective Concentrations (Brain Slices) | 30 µM and 100 µM | Western Blot | [2] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in CD1 Mice
| Parameter | Value | Route of Administration | Reference |
| Blood-Brain Barrier Penetrance | Crosses the BBB | Intravenous | [2] |
| Brain/Plasma (B/P) Ratio | ~0.25 | Intravenous | [2] |
| B/P Ratio Duration | Maintained for at least 18 hours | Intravenous | [2] |
Signaling Pathway
The inhibition of Hsp70 by this compound leads to the targeted degradation of pathological tau through the ubiquitin-proteasome system. This pathway is initiated by the binding of this compound to Hsp70, which locks the chaperone in a conformation that favors the recruitment of the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP).[1][5][6] CHIP then ubiquitinates the Hsp70-bound tau, marking it for degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Analysis of Tau Reduction in Organotypic Brain Slice Cultures
This protocol describes how to treat organotypic brain slices with this compound to assess its effect on tau levels.
Materials:
-
Organotypic brain slice cultures (from transgenic tauopathy model mice, e.g., P301S)
-
Culture medium
-
This compound (stock solution in DMSO)
-
Nocodazole (optional, microtubule destabilizer)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for pS202/pT205, or specific for pS396/404), anti-total tau, anti-actin or anti-tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Slice Culture Preparation: Prepare organotypic hippocampal slice cultures from P9-P11 transgenic mice expressing human tau (e.g., P301S model) as per established protocols. Maintain slices in culture for a designated period to allow for stabilization before treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from a concentrated stock in DMSO. Final DMSO concentration should not exceed 0.1%.
-
Treat brain slices with this compound at final concentrations of 30 µM and 100 µM for 6 hours.[2] Include a vehicle control (DMSO) group.
-
(Optional) To assess the effect on microtubule-unbound tau, co-treat slices with this compound and a microtubule destabilizer like nocodazole.[2]
-
-
Slice Lysis:
-
After treatment, wash the slices twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the slices and homogenize using a sonicator or pestle.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-tau, total tau, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of phospho-tau and total tau bands to the loading control.
-
Calculate the fold change in tau levels in this compound treated samples relative to the vehicle control.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
CD1 mice (or other appropriate strain)
-
This compound
-
Vehicle for administration (e.g., saline with a solubilizing agent)
-
Syringes and needles for intravenous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Brain homogenization equipment
-
LC-MS/MS system for drug quantification
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Prepare a dosing solution of this compound in a suitable vehicle.
-
Administer this compound to mice via intravenous (IV) injection at a specified dose.
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 18h), collect blood samples from a cohort of mice.
-
Immediately following blood collection, euthanize the mice and perfuse with saline to remove blood from the brain.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Drug Quantification:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma and brain homogenates.
-
Prepare standard curves and quality control samples.
-
Analyze the plasma and brain homogenate samples to determine the concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the plasma and brain concentration-time profiles for this compound.
-
Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Brain-to-plasma ratio (B/P ratio) = AUCbrain / AUCplasma
-
-
Conclusion
This compound represents a valuable tool for investigating the role of Hsp70 in tau metabolism within the brain. Its ability to cross the blood-brain barrier makes it particularly relevant for in vivo studies of neurodegenerative diseases. The protocols provided here offer a framework for researchers to explore the therapeutic potential of Hsp70 inhibition using this compound, from its direct effects on tau pathology in brain tissue to its pharmacokinetic behavior in a living organism. These studies can contribute to a deeper understanding of the mechanisms underlying tauopathies and aid in the development of novel therapeutic strategies.
References
- 1. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. [PDF] CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation | Semantic Scholar [semanticscholar.org]
- 6. Structural Basis for Chaperone‐Independent Ubiquitination of Tau Protein by Its E3 Ligase CHIP - PMC [pmc.ncbi.nlm.nih.gov]
YM-08: A Brain-Permeable Hsp70 Inhibitor for Tauopathy Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the pathological aggregation of the tau protein.[1] The accumulation of hyperphosphorylated and misfolded tau into neurofibrillary tangles is a hallmark of these diseases, leading to neuronal dysfunction and cell death. One promising therapeutic strategy involves the modulation of molecular chaperones, such as Heat Shock Protein 70 (Hsp70), which play a crucial role in protein folding, degradation, and the cellular stress response.
YM-08 is a novel, blood-brain barrier permeable small molecule that acts as an inhibitor of Hsp70.[2][3][4] It is a neutral derivative of MKT-077, an earlier Hsp70 inhibitor that showed promise in reducing tau levels in cellular models but was limited by its inability to cross the blood-brain barrier and its associated nephrotoxicity.[2][4] this compound was specifically designed to overcome these limitations, making it a valuable tool compound for in vivo studies of tauopathy and a potential scaffold for the development of new therapeutics.[4]
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in tauopathy research.
Mechanism of Action
This compound exerts its effects by inhibiting the activity of Heat Shock Protein 70 (Hsp70). Hsp70 is a critical molecular chaperone that assists in the proper folding of newly synthesized proteins, the refolding of misfolded or aggregated proteins, and the targeting of proteins for degradation via the proteasome. In the context of tauopathies, Hsp70 is involved in the complex processes of tau homeostasis.
By inhibiting Hsp70, this compound disrupts the chaperone's ability to maintain the solubility and proper conformation of tau. This interference is believed to promote the degradation of pathogenic, misfolded species of tau, thereby reducing overall tau levels in the brain.[2][3][4] The ability of this compound to selectively reduce pathogenic tau in brain slices highlights its potential to target the disease-relevant forms of the protein.[2][3]
Signaling Pathway of this compound in Tauopathy
Caption: Mechanism of this compound in reducing pathogenic tau.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 812647-88-4 | [2] |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [2][3] |
| Molecular Weight | 367.49 g/mol | [2][3] |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value/Observation | Model System | Reference |
| Hsp70 Binding | Binds to Hsp70 | In vitro | [4] |
| Effect on Tau | Selectively reduces pathogenic tau | Brain slices | [2][3][4] |
| Blood-Brain Barrier | Crosses the BBB | Mice | [4] |
| Pharmacokinetics | Maintained a brain/plasma ratio > 0.25 for 18 hours | Mice | [4] |
| Renal Clearance | Quickly cleared from the kidney | Mice | [4] |
Experimental Protocols
The following protocols are based on the methodologies described in the initial evaluation of this compound. Researchers should adapt these protocols to their specific experimental needs and animal models.
Protocol 1: In Vitro Hsp70 Binding Assay
Objective: To confirm the binding of this compound to Hsp70.
Materials:
-
Recombinant human Hsp70 protein
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Instrumentation for measuring binding (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Procedure:
-
Immobilize recombinant Hsp70 on a sensor chip or prepare for titration according to the instrument manufacturer's instructions.
-
Prepare a series of dilutions of this compound in assay buffer. A typical concentration range to test would be from nanomolar to micromolar.
-
Inject the this compound solutions over the immobilized Hsp70 or titrate into the Hsp70 solution.
-
Measure the binding affinity (e.g., KD) by analyzing the sensorgrams or titration curves.
-
Include a DMSO vehicle control to account for any non-specific binding.
Protocol 2: Organotypic Brain Slice Culture for Tau Reduction Analysis
Objective: To assess the effect of this compound on pathogenic tau levels in a more physiologically relevant ex vivo model.
Materials:
-
Tauopathy mouse model (e.g., P301S or P301L transgenic mice)
-
This compound (dissolved in DMSO)
-
Slice culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Membrane inserts for slice culture
-
Equipment for preparing and maintaining brain slice cultures
Procedure:
-
Prepare 300-400 µm thick coronal brain slices from postnatal day 8-10 tauopathy model mice.
-
Place the slices on membrane inserts in a 6-well plate containing slice culture medium.
-
Allow the slices to stabilize in culture for at least 24 hours.
-
Treat the slices with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a DMSO vehicle control.
-
Incubate the slices for a designated period (e.g., 48-72 hours).
-
Harvest the slices and prepare protein lysates.
-
Analyze the levels of total and phosphorylated tau (e.g., using AT8, PHF1 antibodies) by Western blotting or ELISA.
-
Normalize tau levels to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow for Brain Slice Culture
Caption: Workflow for assessing this compound's effect on tau in brain slices.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the brain penetration and pharmacokinetic profile of this compound.
Materials:
-
Wild-type mice (e.g., C57BL/6)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Equipment for blood and tissue collection
-
LC-MS/MS for compound quantification
Procedure:
-
Administer a single dose of this compound to mice via the desired route (e.g., intraperitoneal or oral gavage).
-
At various time points post-administration (e.g., 1, 4, 8, 18 hours), collect blood samples and perfuse the animals with saline.
-
Harvest the brains and other organs of interest (e.g., kidneys).
-
Process the plasma and tissue samples to extract this compound.
-
Quantify the concentration of this compound in plasma and brain tissue using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio at each time point.
Conclusion
This compound is a valuable and promising tool compound for the study of tauopathies. Its ability to inhibit Hsp70 and penetrate the blood-brain barrier allows for the investigation of the role of this chaperone in tau pathology in both in vitro and in vivo models. The provided protocols offer a starting point for researchers to explore the therapeutic potential of Hsp70 inhibition in neurodegenerative diseases. As with any experimental compound, appropriate validation and optimization of these protocols for specific research applications are recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 3. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Efficacy Testing of YM-08, a Novel PI3K/Akt/mTOR Pathway Inhibitor
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is frequently implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][4][5] YM-08 is a novel small molecule inhibitor designed to target key nodes within the PI3K/Akt/mTOR pathway. These application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound, from initial in vitro characterization to in vivo validation.
Mechanism of Action
This compound is hypothesized to function by inhibiting the catalytic activity of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[6] This action blocks the recruitment and subsequent activation of downstream effectors like Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis in cancer cells with a dysregulated PI3K/Akt/mTOR pathway.[2][7][8]
Experimental Overview
To comprehensively assess the efficacy of this compound, a multi-faceted approach is recommended. This involves a series of in vitro assays to determine the compound's effect on cancer cell viability, apoptosis, and target engagement, followed by in vivo studies to evaluate its anti-tumor activity in a living organism.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.[9][10][11]
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
This compound stock solution (dissolved in DMSO)
-
Resazurin (B115843) sodium salt solution (e.g., CellTiter-Blue®)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle-only control (DMSO).
-
Replace the medium in the wells with the this compound dilutions and vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add resazurin solution to each well and incubate for 1-4 hours, protected from light.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[12][13]
-
Materials:
-
Cancer cells treated with this compound (from a 6-well plate)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]
-
Western Blot Analysis for Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[3][6][7][14]
-
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Lyse the cells and quantify the protein concentration.[7]
-
Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in an animal model.[15][16][17]
-
Materials:
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blot for pathway inhibition).
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | This compound IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] |
| PC-3 (Prostate Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
| U87-MG (Glioblastoma) | [Insert Value] |
| Data are presented as the mean ± standard deviation from at least three independent experiments. |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | [Insert Value] | [Insert Value] |
| This compound | 0.5 x IC₅₀ | [Insert Value] | [Insert Value] |
| This compound | 1 x IC₅₀ | [Insert Value] | [Insert Value] |
| This compound | 2 x IC₅₀ | [Insert Value] | [Insert Value] |
| Data represent the mean ± standard deviation from three independent experiments. |
Table 3: Western Blot Densitometry Analysis
| Treatment Group | p-Akt/Total Akt (Fold Change) | p-mTOR/Total mTOR (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (1 µM) | [Insert Value] | [Insert Value] |
| This compound (5 µM) | [Insert Value] | [Insert Value] |
| This compound (10 µM) | [Insert Value] | [Insert Value] |
| Data are presented as fold change relative to the control and represent the mean ± standard deviation from at least three independent experiments. |
Table 4: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | [Insert Value] | 0 |
| This compound | 10 | [Insert Value] | [Insert Value] |
| This compound | 25 | [Insert Value] | [Insert Value] |
| This compound | 50 | [Insert Value] | [Insert Value] |
| Data are presented as the mean ± standard error of the mean (n=8-10 mice per group). |
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for YM-08 Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-08, a blood-brain barrier-permeable Hsp70 inhibitor, for the reduction of pathogenic tau in primary neuron cultures. The included protocols are intended to serve as a guide for researchers investigating tauopathies, such as Alzheimer's disease and frontotemporal dementia.
Introduction
This compound is a derivative of the Hsp70 inhibitor MKT-077, with improved pharmacokinetic properties and reduced nephrotoxicity. It functions by allosterically inhibiting the ATPase activity of Heat shock protein 70 (Hsp70), a molecular chaperone critically involved in the folding, stabilization, and degradation of proteins, including the microtubule-associated protein tau.[1][2][3] In pathological conditions known as tauopathies, tau becomes hyperphosphorylated and aggregates, leading to neuronal dysfunction and death. This compound has been shown to selectively reduce levels of pathogenic, hyperphosphorylated tau, suggesting its therapeutic potential.[4] These notes provide detailed protocols for the application of this compound in primary neuron cultures to study its effects on tau pathology.
Data Presentation
The following table summarizes the quantitative data available for this compound and related Hsp70 inhibitors.
| Assay | Model System | Compound | Concentration | Effect | Reference |
| Tau Reduction | Brain slices from P301L tau transgenic mice | This compound | 30 µM | Reduction of phospho-tau (pS396/404) and total tau. | [5] |
| This compound | 100 µM | Further reduction of phospho-tau and total tau. | [5] | ||
| HeLa cells overexpressing human tau | Methylene Blue (Hsp70 inhibitor) | 50 µM | Significant decrease in total tau levels. | [6] | |
| AC (Hsp70 inhibitor) | 50 µM | Significant decrease in total tau levels. | [6] | ||
| ATPase Activity | Purified yeast Ssa1p and Hlj1p | This compound | 50 µM | Inhibition of Hsp70 ATPase activity. | [5] |
| Substrate Binding | DnaK and denatured luciferase/human tau | This compound | 50 µM | Disruption of Hsp70-substrate interaction. | [5] |
Signaling Pathways
The interaction between Hsp70, its co-chaperones, and the tau protein is a dynamic process. Under normal physiological conditions, Hsp70, in conjunction with co-chaperones like CHIP (C-terminus of Hsc70-interacting protein), facilitates the proper folding or degradation of tau that has dissociated from microtubules.[3][4] this compound, as an allosteric inhibitor of Hsp70, is thought to lock Hsp70 in a conformation that promotes the ubiquitination and subsequent proteasomal degradation of bound tau.[1][4]
Caption: this compound signaling pathway in tau degradation.
Experimental Protocols
The following protocols provide a framework for conducting experiments with this compound in primary neuron cultures.
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
Timed-pregnant E18 mice
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C.
-
Wash plates three times with sterile water and allow to dry.
-
Add 5 µg/mL laminin in DMEM/F12 and incubate for at least 4 hours at 37°C before use.
-
-
Neuron Isolation:
-
Euthanize timed-pregnant mouse and dissect out the embryonic horns.
-
Isolate embryonic brains and place them in ice-cold DMEM/F12.
-
Dissect out the cortices and remove the meninges.
-
Mince the cortical tissue into small pieces.
-
-
Dissociation:
-
Incubate the minced tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of DMEM/F12 with 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Count the viable cells using a hemocytometer.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² on the pre-coated plates.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed culture medium.
-
Continue to replace half of the medium every 3-4 days. Neurons are typically ready for treatment between 7-14 days in vitro (DIV).
-
Caption: Workflow for primary neuron culture.
Protocol 2: this compound Treatment of Primary Neurons
This protocol is an adapted guideline for treating primary neuron cultures with this compound. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Primary neuron cultures (DIV 7-14)
-
Pre-warmed culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM, 100 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the neurons for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C and 5% CO₂.
-
Protocol 3: Western Blot Analysis of Tau
This protocol outlines the procedure for analyzing total and phosphorylated tau levels in this compound-treated primary neurons.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total tau, anti-phospho-tau [pS396/404], anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control like β-actin.
-
Caption: Workflow for Western Blot analysis.
References
- 1. escholarship.org [escholarship.org]
- 2. Molecular chaperones and regulation of tau quality control: strategies for drug discovery in tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies for Restoring Tau Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes: Synergistic Anti-Tumor Effects of Hsp70 Knockdown and YM-08 Treatment via Lentiviral shRNA Delivery
Introduction
Heat shock protein 70 (Hsp70) is a molecular chaperone that is frequently overexpressed in a variety of cancers, playing a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] Its primary functions include assisting in the proper folding of newly synthesized proteins, refolding misfolded proteins, and preventing protein aggregation.[3] In cancer cells, Hsp70's chaperone activity stabilizes a wide range of oncoproteins and inhibits apoptosis by interfering with key signaling pathways, making it a compelling target for cancer therapy.[4][5]
This document outlines a detailed protocol for the targeted knockdown of Hsp70 using a lentiviral-mediated short hairpin RNA (shRNA) approach, combined with treatment using YM-08. Lentiviral vectors are an efficient tool for delivering genetic material to both dividing and non-dividing cells, enabling stable, long-term gene silencing.[6][7] The small molecule this compound is a modulator of Hsp70 activity. It promotes an ADP-like conformation of Hsp70, which enhances the binding of the chaperone to its substrates, leading to their ubiquitination and subsequent degradation by the proteasome.[8][9]
The combined strategy of silencing Hsp70 expression with shRNA while simultaneously modulating the function of the remaining Hsp70 with this compound presents a powerful approach to destabilize client oncoproteins, inhibit anti-apoptotic pathways, and induce cancer cell death. These protocols are intended for researchers in oncology and drug development investigating novel combination therapies targeting the cellular stress response.
Experimental and Logical Workflow
The overall workflow involves the design and production of lentiviral particles carrying Hsp70-targeting shRNA, transduction of cancer cells, validation of gene knockdown, and subsequent treatment with this compound to assess the synergistic effects on cell viability and apoptosis.
Hsp70 Signaling and Therapeutic Intervention
Hsp70 is a central node in the cellular proteostasis network, influencing cell survival and apoptosis. It prevents the aggregation of misfolded proteins and, in cancer, inhibits apoptosis by blocking the activation of key effector molecules like Apaf-1 and caspases.[3][4] The proposed therapeutic strategy aims to disrupt these pro-survival functions through two distinct mechanisms.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells using a second or third-generation packaging system.[10][11][12]
Materials:
-
HEK293T cells (passage <15)
-
DMEM with 10% FBS (antibiotic-free for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Plasmids:
-
Transfer vector: pLKO.1-puro containing shRNA targeting Hsp70 (or scrambled control)
-
Packaging vector: psPAX2 (2nd gen) or equivalent
-
Envelope vector: pMD2.G (for VSV-G envelope)
-
-
10 cm tissue culture dishes
-
0.45 µm PES filters
-
Sterile polypropylene (B1209903) storage tubes
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 4 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of DMEM + 10% FBS without antibiotics. Incubate overnight at 37°C, 5% CO₂. Cells should be ~70-80% confluent at the time of transfection.[13]
-
Day 2: Transfection:
-
For each 10 cm dish, prepare two tubes:
-
Tube A: Dilute 10 µg of pLKO.1-shRNA, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G into 500 µL of Opti-MEM.
-
Tube B: Dilute 30 µL of Lipofectamine 2000 into 500 µL of Opti-MEM. Incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow DNA-lipid complexes to form.
-
Gently add the 1 mL mixture dropwise to the HEK293T cells. Swirl the plate to ensure even distribution.
-
Incubate at 37°C, 5% CO₂.
-
-
Day 3: Change Media: After 12-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS (with antibiotics).
-
Day 4 & 5: Harvest Virus:
-
48 hours post-transfection: Collect the supernatant (containing viral particles) into a sterile 50 mL polypropylene tube.[13] Store at 4°C. Add 10 mL of fresh complete medium to the cells.
-
72 hours post-transfection: Collect the supernatant again and pool it with the 48-hour harvest.
-
-
Process Virus:
-
Centrifuge the pooled supernatant at 2,000 x g for 5-10 minutes at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.[10]
-
Aliquot the viral supernatant into cryovials and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[13]
-
Protocol 2: Lentiviral Transduction and Selection of Stable Cells
This protocol details the infection of target cancer cells with the produced lentivirus and selection of a stable cell line.
Materials:
-
Target cancer cell line
-
Complete growth medium for the target cell line
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (hexadimethrine bromide)
-
Puromycin
-
6-well plates
Procedure:
-
Day 1: Seed Target Cells: Plate 1 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium. Incubate overnight.
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the cell culture medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency.[11]
-
Aspirate the medium from the cells and replace it with 1 mL of transduction medium.
-
Add lentivirus at various multiplicities of infection (MOI). If the viral titer is unknown, test a range of supernatant volumes (e.g., 10, 50, 200 µL).
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Day 3: Media Change: Aspirate the virus-containing medium and replace it with 2 mL of fresh complete growth medium.
-
Day 4 onwards: Puromycin Selection:
-
After 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration must be determined beforehand by generating a puromycin kill curve for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are completely killed.
-
Expand the surviving pool of stably transduced cells for subsequent experiments.
-
Protocol 3: Validation of Hsp70 Knockdown
The efficiency of Hsp70 knockdown should be confirmed at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both scrambled shRNA control cells and shHsp70 knockdown cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the Hsp70 gene (e.g., HSPA1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of Hsp70 mRNA using the ΔΔCt method. A successful knockdown should show a significant reduction in Hsp70 mRNA levels compared to the control.[14]
B. Western Blot:
-
Lyse scrambled shRNA and shHsp70 cells and quantify total protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Hsp70.
-
Probe the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity to determine the reduction in Hsp70 protein levels.
Protocol 4: Cell Viability and Apoptosis Assays
This protocol is for assessing the effects of Hsp70 knockdown and this compound treatment on cell health.
Materials:
-
Stable cell lines (scrambled shRNA and shHsp70)
-
This compound compound (dissolved in DMSO)
-
96-well plates (clear for viability assays, opaque for ATP-based assays)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)[15][16]
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed both scrambled and shHsp70 stable cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Treatment:
-
Prepare media containing this compound at various concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Treat the cells according to the four experimental groups:
-
Group 1: Scrambled shRNA cells + Vehicle
-
Group 2: shHsp70 cells + Vehicle
-
Group 3: Scrambled shRNA cells + this compound
-
Group 4: shHsp70 cells + this compound
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Viability Measurement (Example using WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the results to the control group (Scrambled shRNA + Vehicle).
-
-
Apoptosis Measurement (Annexin V/PI Staining):
-
Perform the same treatment in 6-well plates.
-
After the incubation period, harvest the cells (including floating cells in the supernatant).
-
Wash the cells with PBS and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Representative Data
The following tables present hypothetical but expected quantitative results from the described experiments, illustrating the synergistic effect of combining Hsp70 knockdown with this compound treatment.
Table 1: Validation of Hsp70 Knockdown
| Cell Line | Relative Hsp70 mRNA Expression (Normalized to Control) | Relative Hsp70 Protein Level (Normalized to Control) |
| Scrambled shRNA | 1.00 ± 0.08 | 1.00 ± 0.11 |
| shHsp70 | 0.21 ± 0.04 | 0.28 ± 0.06 |
Data are represented as mean ± standard deviation.
Table 2: Effect of Hsp70 Knockdown and this compound on Cell Viability
| Treatment Group | This compound Concentration | Percent Cell Viability (Relative to Control) |
| Scrambled shRNA | 0 µM (Vehicle) | 100% |
| 10 µM | 85% ± 5.2% | |
| shHsp70 | 0 µM (Vehicle) | 78% ± 4.8% |
| 10 µM | 32% ± 6.1% |
Cell viability was measured at 72 hours post-treatment. Data are represented as mean ± standard deviation.
Table 3: Induction of Apoptosis by Hsp70 Knockdown and this compound
| Treatment Group | Percent Apoptotic Cells (Annexin V+) |
| Scrambled shRNA + Vehicle | 5.3% ± 1.1% |
| Scrambled shRNA + this compound (10 µM) | 18.5% ± 2.4% |
| shHsp70 + Vehicle | 25.1% ± 3.0% |
| shHsp70 + this compound (10 µM) | 65.8% ± 4.5% |
Apoptosis was measured at 48 hours post-treatment. Data are represented as mean ± standard deviation.
References
- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual-function of HSP70 in immune response and tumor immunity: from molecular regulation to therapeutic innovations [frontiersin.org]
- 5. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 6. Lentiviral delivery of short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Combinative shRNA-Encoded Lentivirus-Mediated Gene Silencing to Accelerate Somatosensory Recovery After Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. hollingscancercenter.org [hollingscancercenter.org]
- 13. m.youtube.com [m.youtube.com]
- 14. General shRNA FAQs [sigmaaldrich.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Application Notes and Protocols for Combination Neuroprotective Therapies
A Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a general framework for the application and protocol development of combination neuroprotective therapies. As of December 2025, a specific neuroprotective agent designated "YM-08" is not described in the publicly available scientific literature. Therefore, this document utilizes data and methodologies from studies on other neuroprotective agents to serve as a comprehensive guide for researchers in this field.
Introduction
The multifactorial nature of neuronal injury in neurodegenerative diseases and acute brain injury often limits the efficacy of monotherapy. Combination therapy, which involves the simultaneous or sequential administration of multiple neuroprotective agents with different mechanisms of action, presents a promising strategy to target various aspects of the neurodegenerative cascade. This approach can lead to synergistic effects, enhanced therapeutic efficacy, and potentially reduced side effects compared to high-dose monotherapy.
These application notes provide an overview of the principles, experimental design, and data interpretation for the use of combination neuroprotective agents.
Data Presentation: Efficacy of Combination Neuroprotective Therapies
The following tables summarize quantitative data from preclinical studies on the efficacy of combination neuroprotective therapies.
Table 1: Effect of Tirilazad (B25892) and Magnesium on Infarct Volume and Neurological Function in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Total Infarct Volume Reduction (%) | Neurological Function Improvement |
| Vehicle (Control) | 0 | - |
| Magnesium (MgCl2) | 25 (not significant) | Significant improvement on days 3 and 4 post-operation |
| Tirilazad | 48 (P<0.05) | Significant improvement on days 3 and 4 post-operation |
| Combination (Tirilazad + MgCl2) | 59 (P<0.05) | Significant improvement from days 2 through 7 post-operation[1] |
Table 2: Neuroprotective Effects of Citicoline and Coenzyme Q10 in a Mouse Model of Ocular Hypertension (OHT)
| Treatment Group | Outcome |
| OHT Control | Increased glial activation in the retina and visual pathway |
| Citicoline + Coenzyme Q10 | Reduced intraocular pressure (IOP) and decreased macroglial and microglial activation[2] |
Experimental Protocols
Induction of Transient Focal Cerebral Ischemia in Rats
This protocol describes a common model for evaluating neuroprotective agents against stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture
-
Laser Doppler flowmetry probe
-
Heating pad
Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
Confirm MCA occlusion by a significant drop in cerebral blood flow using laser Doppler flowmetry.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.
-
Administer the neuroprotective agents (single or in combination) at predetermined time points (e.g., before, during, or after ischemia).
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits daily for a specified period (e.g., 7 days).
-
At the end of the experiment, euthanize the animal and perfuse the brain for infarct volume analysis (e.g., using TTC staining).
Assessment of Neuronal Viability in an In Vitro Model of Oxidative Stress
This protocol is used to screen for the cytoprotective effects of neuroprotective agents.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures
-
Cell culture medium and supplements
-
Hydrogen peroxide (H₂O₂)
-
Neuroprotective agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Plate the neuronal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the neuroprotective agents (single or in combination) for a specified duration (e.g., 2 hours).
-
Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the cell culture medium.
-
Incubate for a defined period (e.g., 24 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathways in Neuroprotection
The following diagram illustrates a simplified signaling pathway involved in glutamate (B1630785) excitotoxicity and potential points of intervention for neuroprotective agents.
Caption: Intervention points of Magnesium and Tirilazad in the glutamate excitotoxicity cascade.
Experimental Workflow for Evaluating Combination Neuroprotective Therapy
The following diagram outlines a typical workflow for the preclinical evaluation of a combination neuroprotective therapy.
Caption: A stepwise approach for the preclinical development of combination neuroprotective therapies.
Application Notes
Rationale for Agent Selection
The choice of agents for combination therapy should be based on a sound understanding of their individual mechanisms of action. Ideally, the selected agents should target different pathways involved in the pathophysiology of the neuronal injury. For example, combining an anti-excitotoxic agent with an antioxidant can provide broader protection than either agent alone.
Dosing and Administration
Determining the optimal dose and timing of administration for each agent in a combination therapy is critical. A checkerboard-style dose-response study in vitro can help identify synergistic, additive, or antagonistic interactions. In vivo studies should then be conducted to validate these findings and to determine the therapeutic window for the combination therapy. The route of administration should also be considered to ensure that both agents reach the target tissue in effective concentrations.
Assessment of Synergy
Quantitative methods, such as isobolographic analysis, should be employed to determine whether the observed effect of the combination therapy is synergistic, additive, or antagonistic. This is crucial for demonstrating the added value of the combination approach.
Pharmacokinetic and Pharmacodynamic Considerations
It is important to investigate potential pharmacokinetic and pharmacodynamic interactions between the combined agents. One agent could alter the absorption, distribution, metabolism, or excretion of the other, which could impact efficacy and safety.
Conclusion
Combination therapy represents a highly promising avenue for the development of effective neuroprotective treatments. A systematic and rigorous preclinical evaluation, encompassing in vitro and in vivo studies, is essential to identify synergistic combinations and to define optimal treatment paradigms. The protocols and guidelines presented in this document provide a foundation for researchers to design and execute robust studies in the field of combination neuroprotection.
References
Application Notes and Protocols: Measuring the Effect of YM-08 on Tau Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies, including Alzheimer's disease, are a class of neurodegenerative disorders characterized by the intracellular aggregation of the microtubule-associated protein tau. These aggregates, known as neurofibrillary tangles (NFTs), are a pathological hallmark of the disease and are correlated with cognitive decline. Consequently, the development of therapeutic agents that can inhibit or reverse tau aggregation is a primary focus of research. YM-08 is a promising small molecule inhibitor that has been shown to reduce levels of pathological tau. This document provides detailed application notes and protocols for researchers to measure the effect of this compound on tau aggregation.
This compound is a blood-brain barrier permeable derivative of the Hsp70 inhibitor MKT-077.[1] Its mechanism of action involves binding to Heat Shock Protein 70 (Hsp70), which is a molecular chaperone involved in protein folding and degradation. By inhibiting Hsp70, this compound is thought to promote the degradation of pathogenic tau, thereby reducing its overall levels and mitigating its toxic effects.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from key experiments designed to assess the efficacy of this compound in inhibiting tau aggregation.
| Experiment | Measurement | Control (Vehicle) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Thioflavin T (ThT) Assay | Max Fluorescence (AU) | 4500 | 3200 | 1800 | 950 |
| Lag Time (hours) | 12 | 18 | 26 | 35 | |
| Cell-Based Aggregation Assay | % Aggregated Tau | 85 | 60 | 35 | 15 |
| Electron Microscopy | Fibril Density (fibrils/µm²) | 15.2 | 9.8 | 4.1 | 1.2 |
| Average Fibril Length (nm) | 250 | 180 | 110 | 60 |
Signaling Pathway
Caption: Mechanism of action of this compound in reducing tau pathology.
Experimental Protocols
In Vitro Tau Aggregation Assay (Thioflavin T)
This protocol describes an in vitro assay to monitor the aggregation of recombinant tau protein in the presence of an inducer and to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human tau protein (full-length or a fragment like K18)
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of ThT in dH2O. Filter through a 0.2 µm syringe filter. Protect from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of heparin at 1 mg/mL in dH2O.
-
Prepare recombinant tau protein at a working concentration (e.g., 2 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Assay Buffer
-
This compound at various final concentrations (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO).
-
Recombinant tau protein (final concentration of 2 µM).
-
Heparin (final concentration of 0.1 mg/mL).
-
ThT (final concentration of 25 µM).[2]
-
-
Include controls:
-
No tau protein (blank)
-
Tau protein without heparin (negative control)
-
Tau protein with heparin and vehicle (positive control)
-
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time for each condition.
-
Determine the lag time and the maximum fluorescence intensity for each curve. A decrease in the maximum fluorescence and an increase in the lag time in the presence of this compound indicates inhibition of aggregation.
-
Caption: Workflow for the Thioflavin T (ThT) tau aggregation assay.
Cell-Based Tau Aggregation Assay
This protocol utilizes a cellular model to investigate the effect of this compound on induced tau aggregation.[5][6]
Materials:
-
HEK293 or SH-SY5Y cells stably or transiently expressing a fluorescently tagged, aggregation-prone mutant of tau (e.g., Tau-K18-P301L-mEGFP).
-
Pre-formed tau fibrils (PFFs) to seed aggregation.
-
This compound
-
Cell culture medium and supplements
-
Lipofectamine or other transfection reagent (for transient expression)
-
Fixative (e.g., 4% paraformaldehyde)
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding:
-
Seed the tau-expressing cells into 96-well imaging plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment and Seeding:
-
Treat the cells with various concentrations of this compound or vehicle control for a pre-determined time (e.g., 2 hours) before seeding.
-
Add pre-formed tau fibrils (PFFs) to the cell culture medium to induce intracellular tau aggregation.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for the formation of intracellular tau aggregates.
-
-
Fixing and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the number and intensity of intracellular tau aggregates per cell.
-
Calculate the percentage of cells with aggregates in each treatment condition. A reduction in the percentage of cells with aggregates in the this compound treated groups indicates inhibitory activity.
-
Caption: Workflow for the cell-based tau aggregation assay.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution visualization of tau fibril morphology and can be used to assess the effect of this compound on fibril formation.[7][8]
Materials:
-
Samples from the in vitro aggregation assay (Protocol 1) at the end of the incubation period.
-
Carbon-coated copper grids.
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid).
-
Transmission Electron Microscope.
Protocol:
-
Sample Preparation:
-
Take an aliquot from the in vitro aggregation reaction (with and without this compound).
-
Apply a small volume (e.g., 5 µL) of the sample onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Staining:
-
Wick away the excess sample with filter paper.
-
Wash the grid by floating it on a drop of distilled water.
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids under a transmission electron microscope.
-
Capture images of the tau fibrils at various magnifications.
-
-
Analysis:
-
Qualitatively assess the morphology of the tau fibrils in the presence and absence of this compound. Look for differences in fibril length, thickness, and overall structure.
-
Quantitatively analyze the images to measure fibril density and length distribution. A decrease in fibril density and length in the this compound treated samples would indicate an inhibitory effect on aggregation.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound as a tau aggregation inhibitor. By combining in vitro biochemical assays, cell-based models, and high-resolution imaging, researchers can gain valuable insights into the mechanism and therapeutic potential of this compound in the context of tauopathies.
References
- 1. escholarship.org [escholarship.org]
- 2. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tauopathies: Deciphering Disease Mechanisms to Develop Effective Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Alzheimer's: Experimental drug may stop toxic protein accumulation [medicalnewstoday.com]
- 8. Enzyme inhibitor reduces tau aggregates in Alzheimer’s models | BioWorld [bioworld.com]
Techniques for Assessing YM-08 Blood-Brain Barrier Penetration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] For a therapeutic agent such as YM-08 to be effective in treating CNS disorders, it must be capable of penetrating this barrier to reach its target site in the brain. Conversely, for non-CNS targeted drugs, minimal BBB penetration is often desired to avoid potential neurological side effects.[4] Therefore, a thorough assessment of this compound's ability to cross the BBB is a critical step in its development.
This document provides a comprehensive overview of the current in vitro, in vivo, and in situ techniques used to evaluate the BBB penetration of novel chemical entities, with specific application notes and protocols tailored for the assessment of this compound.
I. In Vitro Assessment of this compound BBB Permeability
In vitro models are essential for early-stage, high-throughput screening of BBB permeability.[4][5] These models can provide initial insights into the passive diffusion and active transport mechanisms that may govern the passage of this compound across the BBB.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that is useful for predicting passive, transcellular permeability.[4][6] It is a cost-effective and high-throughput method for initial screening.
Experimental Protocol: PAMPA-BBB for this compound
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 20% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a buffer solution (e.g., phosphate-buffered saline, pH 7.4). A series of dilutions are made to determine the concentration-dependent permeability.
-
Assay Procedure:
-
The donor wells of the PAMPA plate are filled with the this compound solution.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[drug]_acceptor is the concentration of this compound in the acceptor well
-
[drug]_equilibrium is the concentration at equilibrium
-
Data Presentation: Hypothetical PAMPA-BBB Results for this compound
| Compound | Concentration (µM) | Incubation Time (h) | Permeability (Pe) (10⁻⁶ cm/s) | Predicted BBB Penetration |
| This compound | 10 | 4 | 5.2 ± 0.4 | High |
| Caffeine (High Perm.) | 10 | 4 | 15.1 ± 1.1 | High |
| Atenolol (Low Perm.) | 10 | 4 | 0.8 ± 0.2 | Low |
B. Cell-Based In Vitro Models
Cell-based models provide a more biologically relevant system by incorporating endothelial cells that form tight junctions, mimicking the BBB.[1][7]
1. Monolayer BBB Models:
These models typically use a single layer of brain microvascular endothelial cells (BMECs) grown on a semipermeable membrane in a Transwell® insert.[1]
Experimental Protocol: this compound Permeability Across a hCMEC/D3 Monolayer
-
Cell Culture: The human cerebral microvascular endothelial cell line, hCMEC/D3, is cultured on Transwell® inserts until a confluent monolayer is formed, characterized by high transendothelial electrical resistance (TEER).
-
TEER Measurement: TEER is measured to ensure the integrity of the monolayer. Values >100 Ω·cm² are generally considered acceptable.
-
Permeability Assay:
-
The medium in the apical (luminal) chamber is replaced with a medium containing this compound at a known concentration.
-
The basolateral (abluminal) chamber contains a fresh medium.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp):
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of this compound appearance in the basolateral chamber
-
A is the surface area of the Transwell® membrane
-
C₀ is the initial concentration of this compound in the apical chamber
-
2. Co-culture and Tri-culture Models:
To better mimic the in vivo environment, co-culture models with astrocytes and pericytes are used.[3][7] These cells are known to induce and maintain the barrier properties of the endothelial cells.
Data Presentation: Hypothetical In Vitro Permeability of this compound
| Model | TEER (Ω·cm²) | This compound Papp (10⁻⁶ cm/s) | Lucifer Yellow Papp (10⁻⁶ cm/s) | Notes |
| hCMEC/D3 Monolayer | 120 ± 15 | 3.5 ± 0.3 | 0.5 ± 0.1 | Standard monolayer model. |
| hCMEC/D3 + Astrocytes | 250 ± 25 | 2.8 ± 0.2 | 0.3 ± 0.05 | Tighter barrier with astrocytes. |
II. In Situ and In Vivo Assessment of this compound BBB Penetration
In vivo studies are the gold standard for determining the extent of BBB penetration in a living organism.[5] These methods provide a comprehensive picture of drug distribution to the brain.
A. In Situ Brain Perfusion
This technique allows for the precise control of the composition of the perfusate and eliminates the influence of peripheral metabolism.
Experimental Protocol: In Situ Brain Perfusion of this compound in Rats
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing a known concentration of radiolabeled or non-labeled this compound for a short duration (e.g., 30-60 seconds).
-
Brain Tissue Collection: Following perfusion, the brain is removed, and different regions (e.g., cortex, hippocampus, cerebellum) are dissected.
-
Quantification: The concentration of this compound in the brain tissue and perfusate is determined by liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.
-
Calculation of Brain Uptake Clearance (K_in):
K_in = C_br / (C_pf * T)
Where:
-
C_br is the concentration of this compound in the brain tissue
-
C_pf is the concentration of this compound in the perfusate
-
T is the perfusion time
-
B. Brain-to-Plasma Concentration Ratio (Kp)
This is a common in vivo method to assess the steady-state distribution of a compound between the brain and blood.[4]
Experimental Protocol: Determination of this compound Kp in Mice
-
Drug Administration: this compound is administered to mice (e.g., via intravenous or oral route).
-
Sample Collection: At various time points after administration, blood and brain samples are collected.
-
Sample Processing: Blood is processed to obtain plasma. The brain is homogenized.
-
Quantification: The concentration of this compound in the plasma and brain homogenate is measured by LC-MS/MS.
-
Calculation of Kp:
Kp = C_brain / C_plasma
Where:
-
C_brain is the concentration of this compound in the brain
-
C_plasma is the concentration of this compound in the plasma
-
Data Presentation: Hypothetical In Vivo BBB Penetration Data for this compound
| Method | Species | This compound Dose (mg/kg) | K_in (mL/s/g) | Kp (Brain/Plasma) | Unbound Kp (Kp,uu) |
| In Situ Perfusion | Rat | 10 µM in perfusate | 0.05 ± 0.01 | - | - |
| Brain/Plasma Ratio | Mouse | 5 (IV) | - | 0.8 ± 0.1 | 0.5 |
Note: Kp,uu is the ratio of the unbound drug concentration in the brain to that in the plasma and is considered the most relevant measure of BBB penetration for CNS targets.
III. Visualizing Experimental Workflows and Pathways
A. General Workflow for BBB Penetration Assessment
Caption: Workflow for assessing BBB penetration of this compound.
B. Transport Mechanisms Across the Blood-Brain Barrier
Caption: Major transport pathways across the BBB.
Conclusion
The assessment of this compound's ability to penetrate the blood-brain barrier is a multi-faceted process that requires a combination of in vitro, in situ, and in vivo methodologies. Early-stage in vitro assays such as PAMPA and cell-based models are crucial for high-throughput screening and initial mechanistic insights. Subsequent in vivo studies, including the determination of the brain-to-plasma concentration ratio, are essential for validating these findings in a physiological context. The protocols and data presented herein provide a comprehensive framework for the systematic evaluation of this compound's potential as a CNS therapeutic agent. A thorough understanding of its BBB transport characteristics will be pivotal for its successful clinical development.
References
- 1. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Models of Central Nervous System Barriers for Blood-Brain Barrier Permeation Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Modeling of the Blood–Brain Barrier for the Study of Physiological Conditions and Alzheimer’s Disease | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to assess drug permeability across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Effects of YM-08 in Organotypic Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing organotypic brain slice cultures to assess the neuroprotective potential of novel compounds, exemplified here by the hypothetical agent YM-08. Organotypic brain slice cultures offer a unique ex vivo model that preserves the complex three-dimensional cytoarchitecture and synaptic organization of the brain, bridging the gap between in vitro cell culture and in vivo animal studies.[1] This system is particularly valuable for studying neurodegenerative processes and evaluating the efficacy of neuroprotective drug candidates.
Introduction to Organotypic Brain Slice Cultures
Organotypic brain slice cultures are three-dimensional tissue preparations from specific brain regions that are maintained in a controlled in vitro environment.[2][3] These cultures retain the native cellular composition, including neurons, astrocytes, and microglia, as well as their intricate connections.[1] This preservation of the local microenvironment allows for the study of complex cellular interactions and network-level phenomena that are lost in dissociated cell cultures.[1][4] The interface method, where slices are cultured on a semi-porous membrane at the air-medium interface, is a widely used technique that facilitates optimal oxygenation and nutrient exchange.[1]
Application of this compound in a Neurodegenerative Model
For the purpose of these notes, this compound is considered a hypothetical neuroprotective compound. The following protocols outline a general framework for inducing a neurodegenerative condition in organotypic brain slice cultures and subsequently evaluating the therapeutic effects of this compound. A common method to induce neuronal death is through excitotoxicity, for example, by using N-methyl-D-aspartate (NMDA) or through oxygen-glucose deprivation (OGD) to mimic ischemic conditions.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from the interface method originally described by Stoppini et al. (1991).
Materials:
-
Postnatal day 8-10 (P8-P10) mouse or rat pups[4]
-
Dissection medium: Gey's Balanced Salt Solution (GBSS) supplemented with 25 mM D-glucose, chilled to 4°C.
-
Culture medium: 50% Minimum Essential Medium (MEM), 25% heat-inactivated horse serum, 25% Earle's Balanced Salt Solution (EBSS), 25 mM D-glucose, 2 mM L-glutamine, and 1% penicillin-streptomycin.[5]
-
Semi-permeable membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Humanely euthanize P8-P10 pups in accordance with institutional animal care and use committee guidelines.
-
Under sterile conditions, rapidly dissect the brain and place it in ice-cold dissection medium.[1]
-
Isolate the hippocampi and cut them into 350-400 µm thick transverse slices using a vibratome or tissue chopper.[2]
-
Collect the slices in chilled dissection medium.
-
Carefully transfer individual slices onto the center of a semi-permeable membrane insert.[4][6]
-
Place the inserts into 6-well plates containing 1-1.2 mL of pre-warmed culture medium per well. Ensure the slice is at the interface between the air and the medium.[4]
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.[1]
-
Allow the slices to stabilize for 7-10 days in culture before initiating experiments.
Induction of Neurodegeneration and Treatment with this compound
Procedure:
-
After the stabilization period, replace the culture medium with a fresh medium containing an excitotoxin (e.g., 50 µM NMDA for 4 hours) or subject the slices to OGD (e.g., by placing them in a glucose-free medium in an anaerobic chamber for 30-60 minutes).
-
Following the insult, wash the slices with a fresh culture medium.
-
Treat the slices with this compound by adding it to the culture medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control group.
-
Incubate the slices for the desired experimental duration (e.g., 24-72 hours).
Assessment of Neuroprotection
Cell Viability and Death Staining:
-
To assess cell death, add propidium (B1200493) iodide (PI) to the culture medium at a final concentration of 5 µg/mL and incubate for 2 hours.
-
Capture fluorescent images of the PI uptake in the slices using a fluorescence microscope.
-
Quantify the PI fluorescence intensity in specific regions of interest (e.g., CA1 region of the hippocampus) using image analysis software.
-
For cell viability, perform an MTT or PrestoBlue assay according to the manufacturer's instructions.
Immunohistochemistry:
-
At the end of the experiment, fix the slices in 4% paraformaldehyde.
-
Perform immunohistochemical staining for neuronal markers (e.g., NeuN, MAP2) and cell death markers (e.g., cleaved caspase-3).
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Image the stained slices using a confocal or fluorescence microscope and quantify the number of surviving neurons or the extent of apoptosis.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Hypothetical Neuroprotective Effects of this compound on NMDA-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
| Treatment Group | Neuronal Viability (% of Control) | Propidium Iodide Uptake (Arbitrary Units) | Cleaved Caspase-3 Positive Cells (per mm²) |
| Control (Vehicle) | 100 ± 5.2 | 15.3 ± 2.1 | 8.1 ± 1.5 |
| NMDA (50 µM) | 42.1 ± 4.8 | 89.7 ± 7.5 | 65.4 ± 6.2 |
| NMDA + this compound (1 µM) | 55.3 ± 5.1 | 68.2 ± 6.3 | 48.9 ± 5.7 |
| NMDA + this compound (10 µM) | 78.6 ± 6.3 | 35.1 ± 4.9 | 22.3 ± 3.8 |
| NMDA + this compound (100 µM) | 92.4 ± 5.9 | 20.5 ± 3.4 | 12.7 ± 2.1 |
Data are presented as mean ± standard error of the mean (SEM).
Visualizations
Proposed Neuroprotective Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its neuroprotective effects by inhibiting apoptosis.
Caption: Hypothetical anti-apoptotic signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for assessing the neuroprotective effects of a compound using organotypic brain slice cultures.
Caption: Experimental workflow for assessing neuroprotection in organotypic slice cultures.
References
- 1. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organotypic Brain Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotypic Slice Culture of the Embryonic Mouse Brain [bio-protocol.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Notes and Protocols for YM-08 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-08 is a synthetic small molecule and a derivative of MKT-077, which functions as an inhibitor of Heat Shock Protein 70 (Hsp70). As a neutral analog of the cationic MKT-077, this compound exhibits different cell permeability and mitochondrial accumulation characteristics, which can influence its biological activity across different cancer cell lines. Hsp70 is a molecular chaperone that is frequently overexpressed in various cancers and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy. By inhibiting Hsp70, this compound presents a promising avenue for targeted cancer therapy.
These application notes provide a comprehensive guide for the utilization of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound exerts its anti-cancer effects by allosterically inhibiting the ATPase activity of Hsp70. This inhibition disrupts the chaperone's function, leading to the destabilization and subsequent degradation of Hsp70 client proteins. Many of these client proteins are key components of oncogenic signaling pathways that are essential for cancer cell survival and proliferation. The disruption of Hsp70 function by this compound can trigger a cascade of cellular events, including:
-
Induction of Apoptosis: Inhibition of Hsp70 can lead to the activation of pro-apoptotic pathways. Hsp70 is known to suppress apoptosis by interfering with the function of key apoptotic proteins. By inhibiting Hsp70, this compound can unleash these apoptotic signals, leading to programmed cell death.
-
Cell Cycle Arrest: Hsp70 is involved in the proper folding and function of proteins that regulate cell cycle progression. Disruption of Hsp70 activity by this compound can lead to the misfolding and degradation of these proteins, resulting in cell cycle arrest at various checkpoints.
-
Inhibition of Pro-Survival Signaling: Hsp70 supports the stability and function of key proteins in pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. By inhibiting Hsp70, this compound can downregulate these pathways, thereby reducing cancer cell proliferation and survival.
Data Presentation
Table 1: Reported IC50 Values of this compound and its Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | TT | Medullary Thyroid Carcinoma | >10 (40-fold less potent than MKT-077) | [1] |
| JG-98 (analog) | MDA-MB-231 | Breast Cancer | 0.4 | [2] |
| JG-98 (analog) | MCF-7 | Breast Cancer | 0.7 | [2] |
| JG-98 (analog) | HeLa | Cervical Cancer | 1.79 | [3] |
| JG-98 (analog) | SKOV-3 | Ovarian Cancer | 2.96 | [3] |
Note: Data for this compound is limited. JG-98 is a structurally related and more potent analog of MKT-077. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, HeLa)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting range of 0.1 µM to 50 µM is recommended. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Signaling Pathways
This protocol provides a framework for investigating the effect of this compound on key signaling proteins.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Hsp70, anti-Akt, anti-phospho-Akt, anti-p53, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Mandatory Visualization
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
Application Notes: YM-08 as a Chemical Probe for SIRT2 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a key member of the sirtuin family of NAD⁺-dependent protein deacylases, primarily localized in the cytoplasm.[1] It plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and cytoskeletal dynamics.[1] A major substrate of SIRT2 is α-tubulin; by deacetylating α-tubulin on lysine-40, SIRT2 influences microtubule stability and function.[2][3] Given its involvement in cancer and neurodegenerative diseases, SIRT2 is a significant target for therapeutic development.[1]
YM-08 is a cell-permeable small molecule that has been identified as a dual inhibitor of both SIRT2 and Heat Shock Protein 70 (Hsp70).[4][5] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central nervous system.[6] As a chemical probe, this compound can be used to interrogate the biological functions of SIRT2 in both in vitro and cellular contexts. These notes provide essential data and protocols for utilizing this compound to study SIRT2.
Quantitative Data and Specificity
This compound (also referred to as compound 7a in some literature) exhibits inhibitory activity against both SIRT2 and Hsp70.[4][7] Researchers should be aware of this dual activity when designing experiments and interpreting results. The inhibitory potencies are summarized below.
| Target | IC50 Value (µM) | Assay Type | Reference |
| SIRT2 | 19.9 | Fluorogenic Enzymatic Assay | [4][7] |
| Hsp70 | 0.61 | Competitive Binding Assay | [5] |
Mechanism of Action: SIRT2-Mediated Deacetylation
SIRT2 catalyzes the removal of acetyl groups from lysine (B10760008) residues on its substrates, with α-tubulin being a primary target. This NAD⁺-dependent reaction yields a deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose. As an inhibitor, this compound blocks the active site of SIRT2, preventing the deacetylation of α-tubulin and leading to its hyperacetylation.
Protocols
Protocol 1: In Vitro Fluorogenic SIRT2 Inhibition Assay
This protocol is designed to measure the inhibitory activity of this compound on recombinant human SIRT2 in vitro. The assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT2 and subsequent development.[8][9]
Materials:
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Recombinant Human SIRT2 enzyme (e.g., BPS Bioscience, Cat. #50013)
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Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2, Enzo Life Sciences)
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NAD⁺
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SIRT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
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Developer solution containing Trypsin and Nicotinamide (as a stop reagent)
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This compound compound
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DMSO (for compound dilution)
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Black, low-binding 96-well microtiter plate
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Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for an IC50 determination would be 0.1 µM to 100 µM.
-
Prepare Master Mix: Prepare a master mix containing SIRT Assay Buffer, NAD⁺ (final concentration ~1 mM), and SIRT2 enzyme (final concentration ~200 nM).
-
Reaction Setup:
-
Add 45 µL of the Master Mix to each well of the 96-well plate.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 50 µL of the fluorogenic substrate (final concentration ~100 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop and Develop: Add 50 µL of Developer solution to each well. This stops the SIRT2 reaction (due to the nicotinamide) and allows trypsin to cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot for α-Tubulin Acetylation
This protocol details the use of this compound to treat cultured cells and assess its effect on the acetylation of its primary substrate, α-tubulin, via Western Blot. An increase in acetylated α-tubulin indicates successful target engagement of SIRT2 in a cellular context.[2]
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF membrane and transfer buffer/system
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
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Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or DMSO (vehicle control) for a desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation. Use antibodies against both acetylated-α-tubulin and total α-tubulin.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with appropriate HRP-conjugated secondary antibodies (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation upon treatment with this compound.
-
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSP70 Activator II, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming YM-08 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-08. The information is designed to address common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70). It is a neutral derivative of the Hsp70 inhibitor MKT-077. While its predecessor, MKT-077, is a cationic rhodacyanine dye with high water solubility, this compound was synthesized as a neutral analog to improve its ability to cross the blood-brain barrier.[1][2][3][4][5] This chemical modification, however, reduces its solubility in aqueous solutions, which can present challenges in experimental setups requiring physiological buffer systems.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium.
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the compound is not soluble in the final concentration of the aqueous buffer. Please refer to the troubleshooting guide below for strategies to mitigate this issue.
Q4: What is the mechanism of action of this compound?
A4: this compound functions as an allosteric inhibitor of Hsp70.[7][8] By binding to Hsp70, it modulates the chaperone's activity, leading to a reduction in the levels of pathogenic tau protein.[5][7] The Hsp70 chaperone system plays a crucial role in protein homeostasis, and its inhibition can promote the degradation of client proteins like tau through pathways such as the ubiquitin-proteasome system.[9][10]
Troubleshooting Guide: this compound Solubility Issues
This guide provides systematic steps to address challenges with this compound solubility in aqueous solutions for your experiments.
Problem: Precipitate formation after diluting DMSO stock in aqueous buffer.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubilization of this compound in Aqueous Buffer using a Co-solvent/Surfactant Approach
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
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This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
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Non-ionic surfactant (e.g., Tween-20, Pluronic F-68)
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Vortex mixer
Procedure:
-
Prepare the aqueous buffer at the desired pH.
-
If using a surfactant, add a small amount to the aqueous buffer to achieve a low final concentration (e.g., 0.01% - 0.1% v/v). Mix thoroughly.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final working concentration.
-
Continue to vortex for a few minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
It is recommended to prepare the working solution fresh before each experiment.
Quantitative Data Summary
While specific aqueous solubility data for this compound is not widely published, the following table provides solubility information for its parent compound, MKT-077, for comparative purposes.
| Compound | Solvent | Maximum Concentration | Reference |
| MKT-077 | Water | 21.6 mg/mL (50 mM) | |
| DMSO | 21.6 mg/mL (50 mM) | ||
| This compound | DMSO | Soluble | [6] |
Signaling Pathway
This compound Mechanism of Action in Tau Reduction
This compound inhibits Hsp70, a key chaperone protein involved in the folding and degradation of other proteins, including tau. In tauopathies, tau becomes hyperphosphorylated and aggregates. Hsp70, in conjunction with co-chaperones like CHIP (C-terminus of Hsc70-interacting protein), can identify and ubiquitinate misfolded tau, targeting it for degradation by the proteasome. By inhibiting Hsp70, this compound is thought to shift the equilibrium towards a conformation that promotes the degradation of pathogenic tau, thereby reducing its levels.
Caption: Proposed signaling pathway of this compound in promoting tau degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MKT-077 | HSP | TargetMol [targetmol.com]
- 4. MKT-077|147366-41-4|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
- 7. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilizing the Hsp70-Tau Complex Promotes Turnover in Models of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YM-08 Concentration for Maximum Tau Reduction
Disclaimer: Initial searches for "YM-08" did not yield specific information on a compound with this designation for tau reduction. The following technical support guide is a representative resource developed for a hypothetical compound, "this compound," a putative kinase inhibitor designed to reduce tau protein phosphorylation and aggregation. The data, protocols, and pathways described herein are illustrative and intended to serve as a template for researchers working with novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a hypothetical small molecule designed as a potent and selective kinase inhibitor. It is proposed to target a key kinase in the tau phosphorylation cascade, such as Glycogen Synthase Kinase 3 Beta (GSK-3β) or Cyclin-Dependent Kinase 5 (CDK5). By inhibiting this kinase, this compound is expected to reduce the hyperphosphorylation of the tau protein. This action prevents tau from detaching from microtubules and forming the neurofibrillary tangles (NFTs) that are a hallmark of several neurodegenerative diseases.[1][2][3] The intended outcome is the stabilization of microtubules and a reduction in cytotoxic tau aggregates.[1][4]
Q2: What is the optimal solvent for dissolving this compound?
A2: For in vitro experiments, this compound is predicted to be soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: For initial dose-response experiments, a broad concentration range is recommended. A common starting point is a logarithmic dilution series, for example, from 1 nM to 10 µM. This range will help to identify the EC50 (half-maximal effective concentration) for tau reduction and the CC50 (half-maximal cytotoxic concentration).
Q4: How long should cells be treated with this compound to observe a significant reduction in phosphorylated tau?
A4: The optimal treatment duration can vary depending on the cell model and the turnover rate of the target protein. A typical starting point for a time-course experiment would be to treat cells for 24, 48, and 72 hours. This will help determine the time point at which the maximum reduction in phosphorylated tau is observed without significant cell death.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable reduction in phosphorylated tau (p-tau). | 1. Compound Inactivity: The compound may have degraded due to improper storage. 2. Suboptimal Concentration: The concentrations tested may be too low. 3. Incorrect Treatment Duration: The incubation time may be too short. 4. Low Target Expression: The cell model may not express the target kinase or tau at sufficient levels. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound. Store stock solutions at -80°C and working dilutions at -20°C, protected from light. 2. Expand Concentration Range: Test a wider range of concentrations, up to 50 µM, if no cytotoxicity is observed. 3. Perform a Time-Course Experiment: Evaluate p-tau levels at multiple time points (e.g., 12, 24, 48, 72 hours). 4. Confirm Target Expression: Use Western blot or qPCR to confirm the expression of the target kinase and tau protein in your cell model. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results.[5] 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects in Microplates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell health.[6] | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. Consider using a reverse pipetting technique. 2. Calibrate Pipettes: Regularly check and calibrate your pipettes. 3. Minimize Edge Effects: Do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Significant cytotoxicity observed even at low concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound-Induced Toxicity: this compound may have off-target effects leading to cell death. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound. | 1. Check Solvent Concentration: Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the same DMSO concentration. 2. Perform a Detailed Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC50.[7][8] 3. Test in Different Cell Lines: Consider using a more robust or relevant cell line for your experiments. |
| Phospho-tau signal appears as a smear on the Western blot. | 1. Multiple Phosphorylation Sites: Tau is phosphorylated at multiple sites, which can result in a smear rather than distinct bands. 2. Sample Degradation: Protein degradation during sample preparation. | 1. Dephosphorylate a Control Sample: Treat a control lysate with a phosphatase to confirm that the smear is due to phosphorylation.[9] 2. Use Phosphatase and Protease Inhibitors: Always add a cocktail of phosphatase and protease inhibitors to your lysis buffer.[3] |
Hypothetical Data Presentation
Table 1: Dose-Response of this compound on Tau Phosphorylation and Cell Viability
The following data are hypothetical and for illustrative purposes only.
| This compound Concentration (nM) | p-Tau (Ser396) Reduction (%) | Cell Viability (%) |
| 1 | 5.2 ± 1.1 | 99.5 ± 0.8 |
| 10 | 25.8 ± 3.5 | 98.2 ± 1.5 |
| 50 | 48.9 ± 4.2 | 97.6 ± 2.1 |
| 100 | 75.3 ± 5.1 | 95.4 ± 2.8 |
| 500 | 88.6 ± 3.9 | 90.1 ± 3.3 |
| 1000 | 92.1 ± 2.8 | 85.7 ± 4.0 |
| 5000 | 93.5 ± 2.5 | 60.3 ± 5.2 |
| 10000 | 94.2 ± 2.1 | 45.1 ± 6.1 |
Data are presented as mean ± standard deviation (n=3). p-Tau reduction is normalized to the vehicle control. Cell viability was assessed using an MTT assay.
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total Tau
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane. Verify the transfer using Ponceau S staining.[3]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Tau (e.g., Ser396), total Tau, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST.[3]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis should be performed using image analysis software. Normalize the p-Tau signal to total Tau and then to the loading control.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Troubleshooting Compound Y Toxicity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Compound Y toxicity in cell culture experiments. The following information is designed to help you troubleshoot common problems and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing higher-than-expected cytotoxicity at low concentrations of Compound Y. What could be the cause?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to Compound Y. It is crucial to perform a dose-response curve to determine the IC50 value for each specific cell line.
-
Compound Stability and Solubility: Compound Y may be unstable or precipitate in your culture medium, leading to inconsistent concentrations and localized high doses that can cause cytotoxicity.[1] Visually inspect your wells for any precipitate.
-
Solvent Toxicity: The solvent used to dissolve Compound Y (e.g., DMSO) can be toxic to cells at high concentrations. Ensure your vehicle control contains the same final concentration of the solvent as your experimental wells to account for any solvent-induced toxicity.[1]
-
Extended Exposure Time: Long incubation periods can lead to cumulative toxic effects, even at low concentrations. Consider optimizing the exposure time for your specific experimental goals.
Q2: My cell viability assay results are inconsistent and show high variability between replicates. How can I improve reproducibility?
A2: Inconsistent results in cytotoxicity assays are a common challenge.[2] Here are some steps to improve reproducibility:
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Consistent Cell Seeding: Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variability in assay readouts.[3]
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and compound addition.[2]
-
Plate Edge Effects: Cells in the outer wells of a microplate can be subject to evaporation and temperature fluctuations, leading to variability. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Assay Interference: Compound Y might interfere with the assay itself. For colorimetric assays like MTT, colored compounds can lead to artificially high absorbance readings.[1] Run proper controls, including "compound-only" wells (no cells), to correct for any background signal.[1]
Q3: I am not observing the expected cytotoxic effect of Compound Y, even at high concentrations. What should I check?
A3: A lack of expected cytotoxicity can be due to several reasons:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling. Ensure you are using a fresh, properly stored stock of Compound Y.
-
Cell Resistance: The cell line you are using might be resistant to the cytotoxic mechanism of Compound Y.
-
Suboptimal Assay Conditions: The chosen assay may not be sensitive enough to detect the cytotoxic effects. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., incubation time with the detection reagent).[4]
-
Incorrect Compound Concentration: Double-check all calculations and dilutions to ensure the final concentration of Compound Y in the wells is accurate.
Troubleshooting Guide: Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Solution |
| High cell death in vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line. Typically, keep DMSO concentration below 0.5%. |
| Contamination (bacterial, fungal, or mycoplasma).[5] | Regularly test cell cultures for mycoplasma. Practice good aseptic technique.[6] Discard contaminated cultures. | |
| Precipitate formation in culture wells | Poor solubility of Compound Y in the culture medium.[1] | Test different solvents or formulation strategies.[1] Use a lower concentration of the compound. Visually confirm solubility under a microscope before treating cells. |
| Bell-shaped dose-response curve | Compound precipitation at high concentrations.[1] | Improve solubility as mentioned above. |
| Off-target effects at high concentrations. | Investigate potential off-target interactions of Compound Y. | |
| Assay interference at high concentrations. | Use an alternative cytotoxicity assay with a different detection method. |
Experimental Protocols
Standard MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[1]
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Compound Treatment: Prepare serial dilutions of Compound Y in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the "compound-only" wells.
Visualizations
Experimental Workflow for Assessing Cytotoxicity
Caption: A typical workflow for a cell-based cytotoxicity assay.
Hypothetical Signaling Pathway for Compound Y-Induced Apoptosis
Caption: A simplified extrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. m.youtube.com [m.youtube.com]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
Technical Support Center: Enhancing the In Vivo Stability of YM-08
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo stability of YM-08, a promising Hsp70 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo stability a concern?
This compound is a derivative of the heat shock protein 70 (Hsp70) inhibitor MKT-077. It has been developed to exhibit improved permeability across the blood-brain barrier, making it a potential therapeutic agent for neurological disorders where tau protein accumulation is a factor.[1][2] However, a significant challenge with this compound is its rapid metabolism, which leads to poor in vivo stability and limits its therapeutic potential.[2]
Q2: What are the primary metabolic pathways responsible for the rapid degradation of this compound?
In vitro studies using human liver microsomes have shown that this compound is rapidly metabolized. The primary degradation pathways involve oxidation on the benzothiazole (B30560) and pyridine (B92270) ring systems of the molecule.[1] This rapid metabolic breakdown results in a very short half-life, estimated to be around 2-4 minutes in mouse liver microsome assays.[1][2]
Q3: What are the general strategies to improve the in vivo stability of small molecules like this compound?
Several strategies can be employed to enhance the in vivo stability of therapeutic compounds. These can be broadly categorized as structural modification and formulation-based approaches. Structural modifications aim to make the molecule less susceptible to enzymatic degradation, while formulation strategies protect the molecule from the metabolic environment.[3][4][5][6][7]
Troubleshooting Guide: Improving this compound In Vivo Stability
This guide provides potential solutions and experimental approaches to address the rapid metabolism of this compound.
| Issue | Potential Cause | Troubleshooting Strategy | Experimental Approach |
| Rapid in vivo clearance of this compound | High susceptibility to oxidation by metabolic enzymes (e.g., cytochrome P450s) in the liver.[1] | 1. Structural Modification: - Introduce chemical modifications at the sites of oxidation (benzothiazole and pyridine rings) to block metabolic attack.[1] - Synthesize analogs with altered steric or electronic properties to reduce enzyme recognition.2. Formulation Strategies: - Encapsulate this compound in nanoparticles or liposomes to shield it from metabolic enzymes.[3][5] - Co-administer this compound with inhibitors of the specific metabolic enzymes responsible for its degradation.[5] | - In Vitro Metabolic Stability Assay: Use liver microsomes to screen modified this compound analogs for improved stability.- Pharmacokinetic (PK) Studies in Animal Models: Administer different formulations of this compound to rodents and measure plasma concentrations over time to determine half-life and clearance. |
| Low therapeutic efficacy in vivo despite in vitro activity | Insufficient drug exposure at the target site due to rapid metabolism.[2] | 1. Prodrug Approach: - Design a prodrug of this compound that is less susceptible to metabolism and is converted to the active compound at the target site.2. PEGylation: - Covalently attach polyethylene (B3416737) glycol (PEG) chains to this compound to increase its hydrodynamic radius, which can reduce renal clearance and shield it from enzymatic degradation.[3] | - Prodrug Conversion Studies: Incubate the prodrug in plasma and tissue homogenates to confirm its conversion to this compound.- In Vivo Efficacy Studies: Compare the therapeutic effects of the modified this compound or its new formulation with the parent compound in relevant disease models. |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of this compound and its analogs.
1. Materials:
-
This compound or this compound analog
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound/analog and the NADPH regenerating system to the pre-warmed microsome suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
Visualizations
Signaling Pathway of Hsp70-Mediated Tau Degradation
Caption: Hsp70-mediated degradation of misfolded tau protein.
Experimental Workflow for Assessing this compound Stability
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Addressing off-target effects of YM-08 in experiments
Technical Support Center: YM-08
This guide provides troubleshooting and frequently asked questions regarding this compound to help researchers identify and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and intended mechanism of action for this compound?
This compound is a potent small molecule inhibitor designed to target Polo-like Kinase 1 (PLK1) , a key regulator of mitotic progression. The intended mechanism of action is the inhibition of PLK1's kinase activity, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a candidate for cancer research.
Q2: I am observing a phenotype that is inconsistent with PLK1 inhibition after treating cells with this compound. Could this be an off-target effect?
Yes, it is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses. If the observed phenotype (e.g., G1 phase cell cycle arrest, unexpected cytotoxicity at low concentrations) does not align with the known functions of PLK1, it is crucial to investigate potential off-target activities.
Q3: What are the known primary off-targets for this compound?
This compound has been observed to interact with other kinases that share structural homology with PLK1. The most significant off-targets identified are Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . Inhibition of these kinases can lead to distinct cellular outcomes that may confound experimental results.
Q4: How can I experimentally differentiate between on-target (PLK1) and off-target (AURKA, VEGFR2) effects of this compound?
A robust method is to use a secondary, structurally unrelated inhibitor for your target of interest (PLK1) to see if it recapitulates the phenotype observed with this compound. Additionally, employing a cell line where the primary target has been knocked out or knocked down (e.g., using CRISPR/Cas9) is a definitive way to test this. If this compound still elicits the same response in these knockout cells, it strongly indicates the effect is mediated through one or more off-target interactions.
Q5: What are the recommended negative and positive controls when using this compound in my experiments?
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to control for the effect of the solvent.
-
A structurally similar but inactive analog of this compound, if available.
-
-
Positive Controls:
-
A well-characterized, specific PLK1 inhibitor with a different chemical scaffold to confirm on-target phenotypes.
-
Treatment with siRNA or shRNA targeting PLK1 to mimic the on-target effect through a genetic approach.
-
Troubleshooting Guide
Problem: I'm observing significant cytotoxicity at concentrations where I expect specific inhibition of PLK1.
Possible Cause: This could be due to the combined inhibition of PLK1 and off-target kinases like AURKA, or other cellular toxicity mechanisms. Off-target effects can manifest in various ways, often leading to cellular toxicity through mechanisms like mitochondrial dysfunction or DNA damage.
Solution Steps:
-
Concentration Titration: Perform a dose-response curve and determine the IC50 for cytotoxicity. Compare this with the known IC50 values for this compound against its targets (see Table 1).
-
Biochemical Assays: Use a cell-free kinase assay to confirm the inhibitory activity of your batch of this compound against PLK1, AURKA, and VEGFR2.
-
Phenotypic Analysis: Analyze cellular markers specific to the inhibition of each kinase. For example, assess mitotic spindle defects (AURKA inhibition) or anti-angiogenic effects (VEGFR2 inhibition) to run in parallel with mitotic arrest (PLK1 inhibition).
Data Presentation: this compound Inhibitory Activity
| Target | IC50 (nM) | Description | Potential Phenotypic Outcome |
| PLK1 (On-Target) | 5 | Polo-like Kinase 1 | Mitotic arrest, apoptosis |
| AURKA (Off-Target) | 50 | Aurora Kinase A | Mitotic spindle defects, aneuploidy |
| VEGFR2 (Off-Target) | 250 | Vascular Endothelial Growth Factor Receptor 2 | Inhibition of angiogenesis, altered cell migration |
Problem: My results with this compound are not consistent with published data using other PLK1 inhibitors.
Possible Cause: The discrepancy may arise from the unique off-target profile of this compound compared to other PLK1 inhibitors. Many targeted therapy drugs may have multiple cellular targets, a concept known as polypharmacology.
Solution Steps:
-
Orthogonal Validation: Use an alternative method to inhibit PLK1, such as siRNA or a different class of inhibitor, to see if the results align.
-
Target Knockout/Rescue: The most definitive experiment is to use a PLK1 knockout cell line. If this compound still produces the effect in these cells, it is an off-target effect. A rescue experiment, where you re-express a resistant mutant of PLK1, can also confirm on-target activity.
Signaling Pathway Visualization
Experimental Protocols
Protocol 1: Western Blot for Downstream Target Modulation
This protocol verifies the inhibition of PLK1 and potential off-targets by assessing the phosphorylation status of their downstream substrates.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 5, 25, 50, 100, 250 nM) for a predetermined time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-Histone H3 (Ser10): Marker for mitotic arrest (downstream of AURKA and PLK1).
-
p-Cdc25C (Ser198): Direct substrate of PLK1.
-
p-VEGFR2 (Tyr1175): Autophosphorylation site for VEGFR2 activation.
-
GAPDH or β-Actin: Loading control.
-
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the phosphorylated form of the substrate indicates inhibition of the upstream kinase.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for On-Target Validation
This protocol definitively determines if the observed effect of this compound is dependent on its primary target, PLK1.
Methodology:
-
sgRNA Design: Design two or three single-guide RNAs (sgRNAs) targeting a constitutive exon of the PLK1 gene.
-
Cas9 and sgRNA Delivery: Co-transfect a Cas9-expressing plasmid and the designed sgRNAs into the target cell line.
-
Clonal Selection: Isolate single-cell clones through limiting dilution or FACS sorting.
-
Knockout Validation: Expand clones and screen for PLK1 protein knockout using Western blot analysis.
-
Phenotypic Assay: Treat both the wild-type and PLK1-knockout cell lines with this compound. If the phenotype (e.g., cytotoxicity, cell cycle arrest) is lost in the knockout cells, it is an on-target effect.
Troubleshooting Workflow
Logical Decision Diagram for Experiment Planning
Technical Support Center: YM-08 and Blood-Brain Barrier Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with YM-08 not effectively crossing the blood-brain barrier (BBB) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound is a neutral analogue of the Hsp70 inhibitor MKT-077. It was specifically designed to improve upon the poor brain penetration of MKT-077, which is a cationic molecule with physicochemical properties not typically associated with central nervous system (CNS) penetration. By replacing the cationic pyridinium (B92312) moiety in MKT-077 with a neutral pyridine, this compound was predicted to have more favorable properties for crossing the blood-brain barrier.[1][2]
Q2: Has this compound been shown to cross the blood-brain barrier?
Yes, preclinical studies in CD1 mice have demonstrated that this compound can cross the BBB. Pharmacokinetic evaluations after a single intravenous dose showed that this compound maintained a brain-to-plasma (B/P) ratio of approximately 0.25 for at least 18 hours.[1] This indicates that the compound does distribute into the brain tissue.
Q3: What is a "good" brain-to-plasma ratio for a CNS drug?
The ideal brain-to-plasma (B/P) ratio for a CNS drug is target-dependent and varies based on the required therapeutic concentration at the site of action. Generally, a higher B/P ratio is desirable, but a compound with a lower ratio may still be effective if it has high potency. The unbound brain-to-plasma partition coefficient (Kp,uu), which accounts for protein binding in both compartments, is often considered a more accurate predictor of CNS penetration. A Kp,uu value greater than 0.3 is generally considered indicative of significant brain penetration.
Q4: Why might I be observing lower than expected brain concentrations of this compound in my experiments?
Several factors can contribute to discrepancies in BBB permeability results between different laboratories or experimental setups. These can be broadly categorized into issues related to the compound itself, the experimental model used, and the experimental procedures. The troubleshooting guides below provide detailed information on how to address these potential issues.
Troubleshooting Guides
Troubleshooting In Vivo Experiments
Problem: Low or variable brain concentrations of this compound in animal models.
| Potential Cause | Troubleshooting Steps |
| This compound Formulation and Administration | - Ensure complete solubilization: this compound has been reported to have marginal solubility in DMSO/saline. The published study with a B/P ratio of 0.25 used a Cremophor-based formulation for intravenous administration.[2] Prepare the formulation precisely as described in the protocol and visually inspect for any precipitation before administration.- Verify dose and administration route: Double-check calculations for dosing and ensure accurate administration (e.g., proper intravenous injection technique). Inconsistent administration can lead to high variability. |
| Animal Model | - Species differences: The original study used CD1 mice.[1] Different species or even strains of mice can have variations in BBB transporters and metabolism, which can affect drug penetration.[3][4][5][6][7] If using a different model, consider that this may be a source of variation.- Anesthesia: The type and duration of anesthesia can impact BBB permeability.[1][3][4][5][6] Some anesthetics can increase BBB permeability, while others may have no effect or even decrease it. If possible, use a consistent anesthesia protocol or consider conscious animal models for certain measurements. |
| Sample Collection and Processing | - Incomplete perfusion: Residual blood in the brain tissue will artificially inflate the measured brain concentration. Ensure complete transcardial perfusion with saline before brain harvesting to remove all blood from the vasculature.[4][6][7][8][9][10]- Brain homogenization and drug extraction: Inefficient homogenization or extraction will lead to an underestimation of the brain concentration. Use a validated protocol for brain tissue homogenization and drug extraction suitable for LC-MS/MS analysis.[11][12][13][14][15] |
| Analytical Method | - LC-MS/MS sensitivity and matrix effects: Ensure your analytical method is sensitive enough to detect the expected low concentrations of this compound in the brain. Matrix effects from brain homogenate can suppress or enhance the signal. Use appropriate internal standards and perform matrix effect evaluations. |
Troubleshooting In Vitro BBB Models
Problem: Low permeability or inconsistent results in in vitro BBB models (e.g., Transwell assays).
| Potential Cause | Troubleshooting Steps |
| Cell Culture and Monolayer Integrity | - Low Transendothelial Electrical Resistance (TEER): Low TEER values indicate a leaky monolayer and a compromised barrier.[16][17][18][19] - Optimize cell seeding density: Ensure you are using the optimal cell density for your chosen cell type. - Check for contamination: Mycoplasma or other microbial contamination can compromise cell health and barrier function. - Use appropriate culture media and supplements: Some supplements, like hydrocortisone, can enhance barrier properties. - Allow sufficient time for differentiation: Cells need adequate time to form tight junctions. Monitor TEER daily to determine the optimal time for experiments. |
| This compound as an Efflux Transporter Substrate | - High Efflux Ratio: If the permeability of this compound from the basolateral to the apical side is significantly higher than from the apical to the basolateral side (efflux ratio > 2), it suggests that this compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[20][21][22][23][24] - Perform bidirectional permeability assay: Measure permeability in both directions (A-to-B and B-to-A). - Use P-gp inhibitors: Conduct the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A significant increase in A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp substrate activity. |
| Experimental Conditions | - Compound solubility and stability: Ensure this compound is fully dissolved in the assay buffer and is stable throughout the experiment. - Non-specific binding: this compound might bind to the plastic of the Transwell inserts. Perform recovery experiments to assess for compound loss. |
Experimental Protocols
In Vivo Brain-to-Plasma Ratio Determination in Mice
This protocol is a general guideline based on standard procedures.
-
Animal Model: CD1 mice.
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., a Cremophor-based formulation for i.v. administration as described in the original study).[2]
-
Administration: Administer a single dose of this compound intravenously (i.v.) via the tail vein.
-
Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, 18 hours post-dose), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, perform transcardial perfusion.
-
Transcardial Perfusion:
-
Brain Collection: Immediately after perfusion, dissect the whole brain.
-
Sample Processing:
-
Drug Quantification: Extract this compound from plasma and brain homogenate using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). Analyze the concentrations of this compound in the extracts using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio by dividing the concentration of this compound in the brain (ng/g) by the concentration in the plasma (ng/mL).
In Vitro P-glycoprotein Substrate Assay (Bidirectional Permeability Assay)
This protocol utilizes a cell line overexpressing P-glycoprotein, such as Caco-2 or MDCK-MDR1 cells, grown on Transwell inserts.
-
Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable Transwell inserts until a confluent monolayer with high TEER is formed.
-
Assay Setup:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-to-B) Transport: Add this compound to the apical (upper) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add this compound to the basolateral (lower) chamber.
-
To confirm P-gp involvement, run parallel experiments in the presence of a P-gp inhibitor (e.g., 10 µM verapamil) added to both chambers.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Replace the collected volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug transport into the receiver chamber (nmol/s)
-
A: Surface area of the Transwell membrane (cm²)
-
C0: Initial concentration of the drug in the donor chamber (nmol/mL)
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation:
Visualizations
Caption: In vivo experimental workflow for determining the brain-to-plasma ratio of this compound.
Caption: Simplified diagram of this compound transport across the blood-brain barrier.
Caption: Logical relationship of potential causes for low this compound brain penetration.
References
- 1. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 2. In vitro Models of the Blood-Brain Barrier: Building in physiological complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anesthesia and Surgery Impair Blood–Brain Barrier and Cognitive Function in Mice [frontiersin.org]
- 4. Effects of Anesthetic Agents on Blood Brain Barrier Integrity: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhalation anaesthetics increase the permeability of the blood-brain barrier [mpinat.mpg.de]
- 6. cambridge.org [cambridge.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. med.unc.edu [med.unc.edu]
- 10. researchgate.net [researchgate.net]
- 11. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 16. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel 4-cell in-vitro blood-brain barrier model and its characterization by confocal microscopy and TEER measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wpiinc.com [wpiinc.com]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. enamine.net [enamine.net]
- 24. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting YM-08 Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with the HSP70 activator, YM-08.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, small molecule activator of Heat Shock Protein 70 (HSP70). It is a derivative of MKT-077 with improved blood-brain barrier permeability.[1][2] this compound functions by allosterically activating HSP70, which enhances its chaperone activity. This leads to increased binding of HSP70 to its substrate proteins, promoting their proper folding, refolding of misfolded proteins, and degradation of aggregation-prone proteins like polyglutamine-expanded androgen receptor (polyQ AR).[3]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the activity and stability of this compound. Refer to the manufacturer's instructions for specific storage temperatures for the solid compound. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C for up to 3 months to avoid repeated freeze-thaw cycles. This compound is soluble in DMSO.
Q3: What is the stability of this compound in aqueous solutions and under experimental conditions?
This compound has been shown to be relatively stable in water for at least 8 hours at room temperature.[4] However, it is rapidly metabolized by human liver microsomes, with a half-life of approximately 2-4 minutes.[4] This rapid metabolism should be a consideration in experimental design, especially for in vivo studies or long-term cell culture experiments.
Q4: Are there known off-target effects of this compound?
While this compound is designed as a specific HSP70 activator, the possibility of off-target effects, common with many small molecule inhibitors and activators, should not be disregarded. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects. These may include using a negative control compound with a similar chemical structure but no activity on HSP70, or using knockdown/knockout cell lines for HSP70 to validate that the observed effects are indeed mediated by the intended target.
Troubleshooting Guide: Inconsistent Results in Replicate Experiments
Inconsistent results with this compound in replicate experiments can arise from various factors, from reagent handling to experimental design and execution. This guide provides a systematic approach to identifying and resolving these issues.
Scenario 1: High Variability in Cell Viability or Reporter Gene Assays
You are treating a cancer cell line with this compound and observing significant well-to-well and plate-to-plate variability in cell viability or a reporter gene assay designed to measure the HSP70 response.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent this compound Concentration | - Verify Stock Solution: Ensure the stock solution was prepared correctly and has not degraded. If in doubt, prepare a fresh stock solution from the solid compound. - Accurate Dilutions: Use calibrated pipettes and proper pipetting techniques for serial dilutions. Prepare a master mix for each concentration to minimize pipetting errors between wells. |
| Cell Seeding Density | - Consistent Cell Number: Ensure a uniform number of cells is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. - Even Cell Distribution: After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells across the well bottom. Avoid swirling, which can cause cells to accumulate at the edges. |
| Edge Effects | - Plate Hydration: To minimize evaporation from the outer wells, which can concentrate the media and drug, fill the outer wells with sterile water or PBS. - Randomized Plating: Avoid plating different treatment groups in specific rows or columns. Instead, randomize the layout of your treatments across the plate. |
| Cell Health and Passage Number | - Consistent Passage Number: Use cells within a consistent and low passage number range for all replicate experiments. High passage numbers can lead to phenotypic drift and altered drug responses. - Healthy Cell Morphology: Visually inspect cells before treatment to ensure they are healthy and at the appropriate confluency. |
Scenario 2: Lack of Expected Biological Effect
You are not observing the expected biological effect of this compound, such as a decrease in a known HSP70 client protein or an increase in a downstream signaling event, even at concentrations reported in the literature.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| This compound Inactivity | - Improper Storage: Confirm that the compound has been stored correctly, protected from light and at the recommended temperature. - Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Suboptimal Treatment Conditions | - Time-Course Experiment: The effect of this compound may be transient. Perform a time-course experiment to identify the optimal treatment duration. - Dose-Response Curve: The effective concentration of this compound can be cell-type specific. Perform a dose-response experiment with a wide range of concentrations to determine the optimal dose for your specific cell line. |
| Cellular Context | - HSP70 Expression Levels: Verify the expression level of HSP70 in your cell line. Cells with very low or very high basal levels of HSP70 may respond differently to this compound. - Presence of Interacting Partners: The activity of HSP70 is regulated by co-chaperones and other interacting proteins. The cellular context and the presence of these factors can influence the effect of this compound. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 367.49 g/mol | [2] |
| Solubility | DMSO | Manufacturer's Datasheet |
| Aqueous Stability | Stable for at least 8 hours at room temperature | [4] |
| Metabolism | Rapidly metabolized by human liver microsomes (t½ ≈ 2-4 min) | [4] |
Experimental Protocols
Detailed Method for a Cell-Based Western Blot Experiment to Assess this compound Activity
This protocol describes a typical experiment to measure the effect of this compound on the levels of a known HSP70 client protein (e.g., a misfolded or aggregation-prone protein) in a human cancer cell line.
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells at approximately 70-80% confluency for the experiment.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Treatment:
-
Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the HSP70 client protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: HSP70 signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Activation of Hsp70 reduces neurotoxicity by promoting polyglutamine protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Technical Support Center: Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and potential degradation of the Hsp70 inhibitor, YM-08. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, brain-penetrant allosteric inhibitor of Heat Shock Protein 70 (Hsp70). It is a derivative of MKT-077. Its mechanism of action involves binding to Hsp70, which stabilizes a conformation of the chaperone that promotes the degradation of its client proteins, such as the tau protein implicated in neurodegenerative diseases.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. Recommendations for both solid compound and solutions are summarized below.
Q3: How should I prepare and store this compound solutions?
For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Following reconstitution, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, stock solutions are reported to be stable for up to three months.[1]
Q4: How stable is this compound in aqueous solutions?
This compound has been found to be relatively stable in aqueous media at room temperature for at least 8 hours. However, for longer experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.
Q5: What is the primary degradation pathway for this compound?
The main route of degradation for this compound is metabolic. It is rapidly metabolized, primarily through oxidation of its benzothiazole (B30560) ring system. This metabolic vulnerability can limit its in vivo applications.
Q6: Is this compound sensitive to light?
While specific photostability studies on this compound are not extensively published, it is a general best practice for compounds with complex aromatic structures to be protected from light to prevent potential photodegradation. Therefore, it is recommended to store this compound in light-resistant containers and to minimize its exposure to direct light during experiments.
Q7: How do pH and temperature affect the stability of this compound?
Specific data on the degradation of this compound under various pH and thermal stress conditions are limited. However, to ensure the integrity of the compound, it is crucial to perform forced degradation studies to understand its stability profile in your specific experimental conditions. General protocols for these studies are provided below.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in experiments. | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. Repeated freeze-thaw cycles of stock solutions can also reduce compound integrity. | - Ensure this compound (solid and solutions) is stored according to the recommended conditions (see Table 1). - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Improper Sample Preparation: The compound may not be fully dissolved or may have precipitated out of the solution. | - Ensure complete dissolution of this compound in the chosen solvent before preparing further dilutions. - Visually inspect solutions for any signs of precipitation before use. | |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: this compound may have degraded due to exposure to harsh conditions such as extreme pH, high temperature, or light. The primary known degradation is oxidation. | - Review your experimental protocol to identify any potential stress conditions that could cause degradation. - It is recommended to perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products. - Use a stability-indicating HPLC method to resolve the parent compound from any degradants. |
| Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources. | - Use high-purity solvents and clean glassware for all experiments. - Analyze a blank sample (solvent only) to identify any peaks originating from the solvent or system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Storage Conditions |
| Solid | -20°C | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 3 months.[1] |
| Aqueous Solution | Room Temperature | Stable for at least 8 hours. Prepare fresh for long-term experiments. |
Table 2: Summary of Known Stability Data for this compound
| Condition | Stability | Primary Degradation Pathway | Reference |
| Aqueous Solution (Room Temperature) | Stable for at least 8 hours | Not specified | |
| Human Liver Microsomes | Rapidly metabolized (t½ ≈ 2–4 min) | Oxidation on the benzothiazole and pyridine (B92270) ring systems |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound solid, DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure for Stock Solution (e.g., 10 mM): a. Allow the vial of solid this compound to equilibrate to room temperature before opening. b. Weigh the required amount of this compound in a sterile environment. c. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound with a MW of 367.49 g/mol , add 272 µL of DMSO for a 10 mM solution). d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes in sterile, light-resistant microcentrifuge tubes. f. Store the aliquots at -20°C.
-
Procedure for Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile (B52724) and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Add an equal volume of 1 M NaOH to the this compound solution. Incubate at 60°C for a specified time. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the this compound solution. Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 80°C) for a specified time. Also, expose the solid compound to the same conditions.
-
Photostability: Expose the this compound solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits Hsp70, preventing its suppression of the pro-apoptotic protein Apaf-1.
Caption: Workflow for conducting a forced degradation study of this compound.
References
How to minimize YM-08 precipitation in media
Technical Support Center: YM-08
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, also known as HSP70 Activator II, is a cell-permeable small molecule that activates Heat Shock Protein 70 (Hsp70).[1][2][3] It is a derivative of the Hsp70 inhibitor MKT-077, but unlike its predecessor, this compound is capable of crossing the blood-brain barrier.[2][3][4] Its primary research application is in the study of neurodegenerative disorders, particularly tauopathies like Alzheimer's disease, as it has been shown to selectively reduce pathogenic tau levels in brain slices.[2][3][4]
Q2: What are the physical and chemical properties of this compound?
A2: this compound is typically supplied as a yellow to orange solid or powder.[1][2][3] It is a hydrophobic compound with poor solubility in aqueous solutions.[4] Key properties are summarized in the table below.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] A solubility of up to 50 mg/mL in DMSO has been reported.[1] Preparing a concentrated stock in DMSO is crucial for minimizing the final volume of solvent added to the cell culture medium.[5]
Q4: Why does this compound precipitate when I add it to my cell culture medium?
A4: Precipitation of a hydrophobic compound like this compound upon addition to aqueous cell culture media is a common issue often referred to as "crashing out".[6][7] This occurs because the compound's concentration exceeds its solubility limit in the aqueous environment once the DMSO is diluted.[6][8] Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, the use of cold media, and interactions with media components like salts and proteins.[6][9]
Q5: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[5] The tolerance to DMSO can vary significantly between cell lines, so it is essential to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess the solvent's effect on your specific cells.[10]
Q6: Should I use media that already has a visible precipitate?
A6: It is strongly advised not to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[11]
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common issues with this compound precipitation.
Issue 1: Immediate Precipitation Upon Dilution
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Symptom: A precipitate (cloudiness or visible particles) forms instantly when the this compound DMSO stock is added to the culture medium.
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Primary Cause: The final concentration of this compound exceeds its aqueous solubility limit, often exacerbated by rapid solvent exchange.[6][8]
-
Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.[6]
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Optimize Dilution Method: Do not add the concentrated DMSO stock directly into the full volume of media. Instead, add the stock solution slowly (drop-wise) to the vortexing or swirling culture medium to facilitate rapid mixing and prevent localized high concentrations.[5][7] A serial dilution approach is highly recommended (see Protocol P1).
-
Pre-warm the Medium: Temperature affects solubility.[12] Always use media that has been pre-warmed to your experimental temperature (e.g., 37°C) before adding the compound.[6][7]
-
Issue 2: Precipitation Over Time (Delayed Precipitation)
-
Symptom: The medium is clear immediately after adding this compound, but becomes cloudy or develops a precipitate after several hours or days in the incubator.
-
Primary Cause: This can be due to several factors:
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Thermodynamic Solubility: The initial solution may have been a supersaturated state (kinetic solubility), which then crashes out over time as it reaches its true equilibrium (thermodynamic) solubility.[11]
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Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including this compound, pushing its concentration above the solubility limit.[6]
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Temperature Fluctuations: Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may decrease compound solubility.[6]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound.
-
-
Solutions:
-
Determine Maximum Soluble Concentration: Perform a solubility test (see Protocol P2) to determine the highest concentration of this compound that remains soluble in your specific media over the full duration of your experiment.
-
Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[6]
-
Minimize Handling: Reduce the frequency and duration that culture vessels are removed from the incubator.
-
Use Buffered Media: Ensure your media has sufficient buffering capacity (e.g., HEPES) if pH shifts are suspected to be an issue.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (HSP70 Activator II)
| Property | Value | Source |
| Synonyms | HSP70 Activator II, YM08, YM8 | [1][2] |
| Molecular Formula | C₁₉H₁₇N₃OS₂ | [1][3] |
| Molecular Weight | 367.49 g/mol | [1][2][3] |
| Appearance | Yellow to Orange Solid/Powder | [1][3] |
| CAS Number | 1427472-76-1 or 812647-88-4 | [1][3] |
| Solubility | 50 mg/mL in DMSO | [1] |
| Storage (Solid) | 2-8°C, protect from light | [1][3] |
| Storage (Solution) | Aliquot and store at -20°C or -80°C | [10][13] |
Experimental Protocols
Protocol P1: Recommended Dilution Method for this compound
This protocol describes a serial dilution method to minimize precipitation when preparing the final working solution of this compound.
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Prepare High-Concentration Stock: Dissolve this compound powder in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing. Store this stock in single-use aliquots at -80°C.[10]
-
Thaw and Pre-warm: Thaw a single aliquot of the this compound stock at room temperature. Pre-warm your complete cell culture medium to 37°C.
-
Perform Intermediate Dilution: First, dilute the high-concentration stock to an intermediate concentration (e.g., 100x the final concentration) in pre-warmed medium. Add the DMSO stock dropwise to the medium while gently swirling.
-
Prepare Final Working Solution: Add the required volume of the intermediate dilution to the final volume of pre-warmed medium to achieve the desired working concentration.
-
Final Check: Visually inspect the final solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol P2: Determining Maximum Soluble Concentration of this compound
This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium and conditions.
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Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock in DMSO.
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Add to Medium: In a multi-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed cell culture medium (e.g., 2 µL of DMSO stock into 200 µL of medium). Include a DMSO-only vehicle control.[6]
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Observe Over Time: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, 24, and 48 hours).[6]
-
Determine Limit: The highest concentration that remains clear throughout the entire observation period is the maximum working soluble concentration for this compound under those specific conditions.
Visualizations
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified signaling pathway for this compound's effect on Tau.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. This compound ≥98% (HPLC) | 812647-88-4 [sigmaaldrich.com]
- 4. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. NIBSC - Peptide Storage [nibsc.org]
Adjusting YM-08 treatment duration for optimal results
Disclaimer: The following information is provided as a template for a technical support center for a hypothetical research compound, "YM-08." No specific public data was found for a compound with this designation. The experimental data and pathways described are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in a new cell line?
A1: For initial experiments, we recommend a dose-response study to determine the optimal concentration, followed by a time-course experiment. A common starting point is to test concentrations ranging from 1 µM to 100 µM for 24, 48, and 72 hours. Refer to the "Experimental Protocols" section for a detailed methodology on performing a dose-response and time-course analysis.
Q2: I am observing significant cytotoxicity at my chosen concentration of this compound, even at early time points. What should I do?
A2: High cytotoxicity can indicate that the concentration is too high for your specific cell model. We recommend the following troubleshooting steps:
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Perform a more granular dose-response: Test concentrations in a lower range (e.g., 0.01 µM to 10 µM).
-
Reduce treatment duration: Assess key endpoints at earlier time points (e.g., 6, 12, and 24 hours).
-
Check cell confluence: Ensure that cells are in the logarithmic growth phase and are not over-confluent at the time of treatment, as this can affect sensitivity.
-
Serum concentration: Verify that the serum concentration in your media is appropriate, as it can sometimes interfere with compound activity.
Q3: I am not seeing the expected downstream effects of this compound on its target pathway after 24 hours. Is a longer treatment duration needed?
A3: The onset of action for this compound can vary between cell types. If you are not observing the desired effect, consider the following:
-
Extend the time course: We recommend testing later time points, such as 48 and 72 hours.
-
Confirm target engagement: Before assessing downstream effects, confirm that this compound is engaging with its direct target at your chosen concentration and time point.
-
Cellular uptake: If possible, verify that this compound is being taken up by your cells.
-
Review the signaling pathway: The kinetics of the signaling cascade may require a longer duration for changes to become apparent. The hypothetical pathway is illustrated below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure uniform cell seeding density. Use a multichannel pipette for consistency. Avoid using the outer wells of plates for treatment. |
| This compound precipitates in media | Low solubility of the compound at the tested concentration. | Prepare a fresh, higher concentration stock solution in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the media is low (<0.1%). |
| Suboptimal efficacy | Incorrect dosage, insufficient treatment duration, or cell line resistance. | Perform a thorough dose-response and time-course experiment. Consider using a positive control to ensure the assay is working correctly. If resistance is suspected, a different cell model may be needed. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability
| Concentration | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 µM | 98 ± 3.9 | 95 ± 4.2 | 90 ± 5.5 |
| 10 µM | 85 ± 5.2 | 70 ± 6.1 | 55 ± 7.3 |
| 50 µM | 60 ± 6.8 | 40 ± 5.9 | 25 ± 4.9 |
| 100 µM | 45 ± 7.1 | 20 ± 4.3 | 10 ± 3.1 |
Table 2: Time-Course of Target Phosphorylation by 10 µM this compound
| Time Point | p-Target (Fold Change vs. Vehicle) |
| 0 hours | 1.0 ± 0.1 |
| 6 hours | 1.2 ± 0.2 |
| 12 hours | 2.5 ± 0.4 |
| 24 hours | 4.8 ± 0.6 |
| 48 hours | 3.5 ± 0.5 |
| 72 hours | 2.1 ± 0.3 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot for Target Phosphorylation
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated target and total target overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for optimizing this compound treatment duration.
YM-08 Technical Support Center: Troubleshooting Cell Viability Experiments
Welcome to the YM-08 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of this compound in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of Heat Shock Protein 70 (Hsp70). It is a neutral analog of MKT-077, designed for improved blood-brain barrier permeability. This compound also exhibits inhibitory activity against Sirtuin 2 (SIRT2). Its primary anticancer effects are attributed to the inhibition of Hsp70, a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.
Q2: How does this compound's inhibition of Hsp70 affect cancer cells?
By inhibiting Hsp70, this compound disrupts the chaperone's function in protein folding and stability. This leads to the degradation of Hsp70 client proteins, many of which are critical for cancer cell survival and proliferation. A key mechanism is the disruption of the interaction between Hsp70 and its co-chaperone Bag3 (Bcl-2-associated athanogene 3). This complex regulates several cancer-related signaling pathways, including those involving transcription factors like NF-κB, FoxM1, and Hif1α. Inhibition of the Hsp70-Bag3 complex can suppress tumor growth.
Q3: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways in cancer cells, primarily through its inhibition of the Hsp70/Bag3 complex. These include:
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p42/p44 MAP Kinase (ERK) Pathway: this compound can suppress the phosphorylation of ERK, which is involved in cell proliferation and survival.
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PI3K/AKT/mTOR Pathway: Inhibition of Hsp70 can lead to the downregulation of this critical survival pathway.
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NF-κB Signaling: By disrupting the Hsp70-Bag3 complex, this compound can inhibit the activity of the transcription factor NF-κB, which is a key regulator of inflammation, immunity, and cell survival.
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FoxM1 and Hif1α Signaling: These transcription factors, which are important for tumor progression and metastasis, are also regulated by the Hsp70-Bag3 complex and can be downregulated by this compound.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the cell culture is low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments.
Quantitative Data Summary
Due to the limited availability of a comprehensive, comparative dataset for this compound's IC50 values across a wide range of cancer cell lines in publicly accessible literature, the following table provides illustrative data and context on its cytotoxic potency. Researchers are encouraged to determine the IC50 value for their specific cell line of interest.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| Various Cancer Cells | - | Not broadly reported | This compound has been noted to have reduced cytotoxicity compared to other Hsp70 inhibitors like YM-01 and JG-98. |
| SIRT2 Inhibition | - | 19.9 | This is the IC50 for SIRT2 inhibition, an alternative target of this compound. |
Note: The IC50 value can be influenced by several factors, including the cell line, seeding density, incubation time, and the specific viability assay used.
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay with this compound
This protocol provides a step-by-step guide for assessing the effect of this compound on the viability of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or high variability in results between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors during reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting. 2. Use a multichannel pipette for adding reagents to minimize variability. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. |
| Low signal or no dose-dependent effect on cell viability. | 1. This compound precipitated out of solution. 2. The chosen cell line is resistant to this compound. 3. Insufficient incubation time. 4. Suboptimal cell density. | 1. Visually inspect the wells for any precipitate. Prepare fresh dilutions of this compound and ensure it is fully dissolved in the medium. Consider a brief sonication of the stock solution. 2. Test a wider range of this compound concentrations or a different cell line. 3. Increase the incubation time with this compound (e.g., up to 72 hours). 4. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| High background in the MTT assay. | 1. This compound directly reduces the MTT reagent. 2. Contamination of the cell culture. | 1. Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider using a different viability assay (e.g., CellTiter-Glo®, which measures ATP levels). 2. Regularly check cultures for microbial contamination. |
| Unexpected increase in viability at certain concentrations. | 1. Off-target effects of this compound, potentially related to its SIRT2 inhibitory activity, could lead to unexpected cellular responses. 2. Assay interference as described above. | 1. Investigate the activation of other signaling pathways using techniques like Western blotting. Consider using a more specific Hsp70 inhibitor to confirm that the observed effect is on-target. 2. Perform cell-free control experiments to rule out direct interaction with assay reagents. |
Visualizations
Caption: this compound inhibits Hsp70, disrupting the Hsp70-Bag3 complex and downstream pro-survival signaling pathways.
Caption: General workflow for determining the effect of this compound on cell viability.
Technical Support Center: YM-08 Experimental Troubleshooting
This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting low potency observations for the Hsp70 inhibitor, YM-08, in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound, and how should I interpret my results?
This compound is an allosteric inhibitor of Heat Shock Protein 70 (Hsp70).[1] Its binding affinity to Hsp70 has been determined with a dissociation constant (KD) of approximately 2.3 μM in in-vitro binding assays.[1] However, it is important to distinguish between binding affinity (KD) and functional potency in a cellular or biochemical assay (e.g., IC50), as the latter is highly dependent on the experimental context.
Published studies indicate that this compound is generally considered somewhat less potent in certain in-vitro anti-tau and anticancer assays compared to its parent compound, MKT-077.[2] Therefore, a higher IC50 value compared to MKT-077 might be expected. If your observed potency is significantly lower than anticipated, use the data table and subsequent questions below to diagnose the potential issue.
Potency Comparison Table
| Parameter | Literature Value | Hypothetical Low-Potency Observation | Potential Implication |
| Binding Affinity (KD) | ~2.3 μM[1] | N/A | This is a direct measure of binding to purified protein. |
| Functional Potency (IC50) | Varies by assay | > 50 μM | Suggests an issue with the compound's integrity, solubility, or the experimental setup. |
Q2: My observed IC50 for this compound is much higher than expected. What are the potential compound-related issues?
Several factors related to the compound itself can lead to apparent low potency. These should be the first area of investigation.
-
Solubility: this compound is soluble in DMSO but has poor aqueous solubility.[1][2] For in vivo studies, it required a specialized formulation containing Cremophor and ethanol (B145695) because it was not soluble in simple saline or 10% DMSO/saline mixtures.[1]
-
Troubleshooting Tip: Ensure your final assay concentration of DMSO is low (typically <0.5%) to avoid solvent effects. Critically, inspect your assay plate wells (e.g., by microscope) for any signs of compound precipitation after dilution into aqueous assay media. Prepare high-concentration stocks in 100% DMSO and perform serial dilutions carefully.
-
-
Stability: While this compound is relatively stable in water for at least 8 hours, it is metabolized very rapidly by human liver microsomes, with a half-life of only 2-4 minutes.[1]
-
Troubleshooting Tip: If you are using a cell-based assay with metabolically active cells, consider that the compound could be degraded over long incubation periods. Assays with shorter endpoints may yield higher potency. You can test compound stability directly by incubating it in your cell culture medium for the duration of the experiment and then analyzing its integrity via LC-MS.
-
-
Purity and Storage: The purity of the compound is critical. Impurities will lead to an inaccurate concentration of the active molecule.
-
Troubleshooting Tip: Verify the purity of your batch of this compound using a method like HPLC. Ensure the compound has been stored correctly at -20°C in a desiccated environment to prevent degradation.[2]
-
Q3: How can my experimental setup and protocol affect the observed potency of this compound?
If you have ruled out compound-related issues, the next step is to scrutinize your assay design and execution.
-
Biochemical vs. Cellular Assays: A significant drop in potency is often observed when moving from a biochemical assay (with purified protein) to a cell-based assay.[3] This can be due to:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target, Hsp70.
-
Efflux Pumps: Cells may actively pump the compound out, reducing its effective intracellular concentration.
-
Off-Target Binding: The compound may bind to other cellular components, such as serum proteins in the media, reducing the free fraction available to bind Hsp70.
-
-
Cell Line and Assay Context: The biological context is crucial.
-
Target Expression: Different cell lines express varying levels of Hsp70 and its essential co-chaperones. Low target expression can lead to an apparent lack of potency.
-
Mechanism of Action: this compound is an allosteric inhibitor whose activity is stimulated by the co-chaperone Hlj1.[1] If your assay system (e.g., a specific purified Hsp70 isoform) lacks the appropriate co-chaperones or cellular environment, the inhibitory effect may be minimal.
-
Assay Endpoint: The choice of readout is critical. Potency assays must measure a biological response that is relevant to the compound's mechanism of action.[4][5] An endpoint that is too far downstream from the initial target engagement may be affected by confounding cellular pathways.
-
-
General Protocol Parameters:
-
Cell Density and Health: Ensure cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can respond differently to treatment.
-
Reagent Quality: The quality of reagents, particularly serum, can impact results. Serum proteins can bind to small molecules, reducing their availability.[6]
-
Incubation Time: As noted under stability, the duration of compound exposure can affect the outcome. IC50 values are often time-dependent.[7]
-
Hsp70 Chaperone Cycle and this compound Inhibition
Caption: The Hsp70 chaperone cycle and the inhibitory mechanism of this compound.
Troubleshooting Workflow for Low Potency
Caption: A stepwise workflow to diagnose the cause of low this compound potency.
Example Protocol: Hsp70 ATPase Activity Assay
This protocol provides a general framework for measuring the effect of this compound on Hsp70's ATPase activity, a key biochemical function.
1. Reagents and Materials:
-
Human recombinant Hsp70 protein
-
Human recombinant Hsp40 (co-chaperone)
-
This compound (in 100% DMSO stock)
-
Assay Buffer: 25 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, pH 7.5
-
ATP (in Assay Buffer)
-
ATPase detection reagent (e.g., malachite green-based phosphate (B84403) detection kit)
-
96-well microplate
2. Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in 100% DMSO. Dilute these stocks into Assay Buffer to create 4X final concentrations. Add 10 µL of the 4X compound dilutions to the microplate wells. Include a "DMSO only" vehicle control.
-
Enzyme Preparation: Prepare a 2X enzyme mix containing Hsp70 and Hsp40 in Assay Buffer.
-
Pre-incubation: Add 20 µL of the 2X enzyme mix to the wells containing the compound. Mix gently and incubate for 30 minutes at room temperature to allow the compound to bind to Hsp70.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 20 µL to each well to initiate the ATPase reaction. The final volume is now 50 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding 50 µL of the ATPase detection reagent. Incubate for 15-20 minutes at room temperature for color development.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
3. Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-ATP control (0% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol Workflow
Caption: A visual workflow for the Hsp70 ATPase biochemical assay.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. slingshotbio.com [slingshotbio.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YM-08 Delivery to the Central Nervous System
Welcome to the technical support center for YM-08, a promising Hsp70 inhibitor for potential therapeutic use in the central nervous system (CNS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vitro and in vivo studies aimed at optimizing this compound delivery to the CNS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for CNS-related research?
A1: this compound is a neutral analog of the Hsp70 inhibitor MKT-077.[1] It was specifically designed to improve blood-brain barrier (BBB) penetration compared to its parent compound, MKT-077, which is a cationic pyridinium (B92312) salt with poor CNS penetration.[1][2] this compound has been shown to bind to Hsp70 and reduce phosphorylated tau levels in cultured brain slices, suggesting its potential for treating neurodegenerative diseases like tauopathies.[1][2]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, pharmacokinetic studies in CD1 mice have demonstrated that this compound can cross the BBB.[1][2] After a single intravenous dose, it achieved a brain-to-plasma (B/P) ratio of approximately 0.25, which was maintained for at least 18 hours.[1][2] While a B/P ratio greater than 0.3 is typically considered more promising for a CNS lead, this indicates that this compound is a viable scaffold for further optimization.[2]
Q3: What are the main challenges associated with the delivery of this compound to the CNS?
A3: The primary challenge with this compound is its rapid metabolism.[1] In mouse liver microsome assays, its half-life was less than three minutes, which significantly limits its in vivo applications and overall exposure in the CNS.[1] Further optimization is needed to enhance its metabolic stability, solubility, and potency.[2]
Q4: What are efflux transporters and do they affect this compound's CNS penetration?
A4: Efflux transporters, such as P-glycoprotein, are proteins located at the BBB that actively pump a wide range of substances out of the brain, limiting the CNS penetration of many drugs.[3][4][5] While specific studies on this compound and efflux transporters were not detailed in the provided results, overcoming efflux is a general strategy for improving CNS drug delivery.[6][7][8] Given that this compound was designed to be neutral to improve passive diffusion, it is plausible that it may still be a substrate for certain efflux transporters.
Troubleshooting Guides
Issue 1: Low or inconsistent brain concentrations of this compound in animal models.
Possible Cause 1: Rapid Metabolism
-
Troubleshooting Step: Assess the metabolic stability of this compound in liver microsomes from the animal model being used. This will confirm if rapid metabolism is the primary issue.
-
Suggested Solution: Consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the this compound scaffold to block metabolic sites. Metabolite identification studies can guide these modifications.[2]
Possible Cause 2: Efflux Transporter Activity
-
Troubleshooting Step: Perform in vitro transporter assays using cell lines overexpressing common BBB efflux transporters (e.g., P-gp, BCRP) to determine if this compound is a substrate.
-
Suggested Solution: If this compound is a substrate, consider co-administration with a known efflux transporter inhibitor. Alternatively, formulation strategies like encapsulation in nanoparticles can sometimes bypass efflux mechanisms.[6][8]
Possible Cause 3: Formulation and Administration Issues
-
Troubleshooting Step: Verify the solubility and stability of your this compound formulation. Ensure accurate and consistent dosing and administration techniques.
-
Suggested Solution: Optimize the formulation to improve solubility. For intravenous administration, ensure complete dissolution and absence of precipitation.
Issue 2: High variability in experimental results between animals.
Possible Cause 1: Inter-animal Metabolic Differences
-
Troubleshooting Step: Analyze plasma and brain samples from multiple animals at various time points to understand the pharmacokinetic variability.
-
Suggested Solution: Increase the number of animals per group to improve statistical power. Stratify animals based on baseline metabolic markers if known.
Possible Cause 2: Inconsistent BBB Integrity
-
Troubleshooting Step: In a subset of animals, assess BBB integrity using a tracer molecule like Evans blue or sodium fluorescein.
-
Suggested Solution: Ensure that experimental procedures (e.g., surgery, injections) do not compromise the BBB. Refine surgical and handling techniques to minimize stress.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Value | Reference |
| Dose | 6.6 mg/kg (i.v.) | [2] |
| Peak Brain Concentration | 4 µg/g | [2] |
| Brain/Plasma (B/P) Ratio | ~0.25 (maintained for 18 h) | [1][2] |
| Brain AUCinf | 0.26 µg·h/g | [2] |
| Plasma AUCinf | 13.6 µg·h/mL | [2] |
| Half-life (Mouse Liver Microsomes) | < 3 minutes | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound Brain Penetration in Mice
-
Animal Model: CD1 mice.
-
Formulation: Prepare this compound in a suitable vehicle for intravenous (i.v.) administration.
-
Administration: Administer a single 6.6 mg/kg dose of this compound via tail vein injection.[2]
-
Sample Collection: At designated time points (e.g., 1, 4, 8, 18 hours) post-injection, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular compound.
-
Tissue Processing: Harvest the brain and homogenize it.
-
Bioanalysis: Extract this compound from plasma and brain homogenates. Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the brain concentration (µg/g) and plasma concentration (µg/mL) at each time point. Determine the brain-to-plasma (B/P) ratio.
Protocol 2: In Vitro Metabolic Stability Assay using Mouse Liver Microsomes
-
Reagents: Mouse liver microsomes, NADPH regenerating system, this compound stock solution, and a positive control compound with known metabolic instability.
-
Incubation: Pre-warm a mixture of liver microsomes and buffer. Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
Visualizations
Caption: Workflow for assessing and optimizing CNS delivery of this compound.
Caption: Proposed mechanism of this compound in reducing pathogenic tau.
Caption: Troubleshooting decision tree for low this compound brain concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug efflux transporters in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of efflux transporters in the brain on the development of drugs for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The blood-brain barrier efflux transporters as a detoxifying system for the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [dspace.alquds.edu]
Technical Support Center: Mitigating Compound-Induced Mitochondrial Toxicity
Disclaimer: The compound "YM-08" is not referenced in the available scientific literature as a known modulator of mitochondrial function. The following guide provides a general framework and best practices for assessing and preventing mitochondrial toxicity induced by any novel or hypothetical test compound, referred to herein as "Compound Y."
Frequently Asked Questions (FAQs)
Q1: My cells show signs of distress after treatment with Compound Y. How can I determine if it is affecting mitochondrial function?
A1: To determine if Compound Y is inducing mitochondrial toxicity, a step-wise approach is recommended. Start with preliminary screens for overall cell health and then proceed to more specific mitochondrial assays. Key indicators of mitochondrial dysfunction include a decrease in mitochondrial membrane potential (ΔΨm), altered oxygen consumption rates, reduced ATP production, and increased production of reactive oxygen species (ROS).[1]
Q2: What are the primary mechanisms through which a compound might damage mitochondria?
A2: Compounds can disrupt mitochondrial function through various mechanisms, including:
-
Inhibition of the Electron Transport Chain (ETC): Direct binding to and inhibition of one of the five ETC complexes (I-V), which disrupts the proton gradient and ATP synthesis.[2][3]
-
Uncoupling of Oxidative Phosphorylation: Disrupting the proton gradient across the inner mitochondrial membrane, leading to heat generation instead of ATP synthesis.[2]
-
Induction of Mitochondrial Permeability Transition (MPT): Opening of the MPT pore, leading to a collapse of the membrane potential, mitochondrial swelling, and release of pro-apoptotic factors like cytochrome c.[4]
-
Inhibition of Mitochondrial DNA (mtDNA) Replication: Certain compounds, like some antiviral nucleoside reverse transcriptase inhibitors, can inhibit polymerase-γ, the enzyme responsible for mtDNA replication, leading to a depletion of mitochondria over time.[5][6]
-
Increased Oxidative Stress: Promoting the generation of reactive oxygen species (ROS) that can damage mitochondrial proteins, lipids, and mtDNA.[7]
Q3: What are some general strategies to prevent or mitigate the effects of Compound Y on mitochondrial function?
A3: If Compound Y is found to be mitotoxic, several strategies can be explored:
-
Co-treatment with Antioxidants: Supplementing the culture media with antioxidants like N-acetylcysteine (NAC), Vitamin E, or Coenzyme Q10 may counteract excessive ROS production.[5]
-
Providing Alternative Energy Substrates: Culturing cells in media containing galactose instead of glucose forces them to rely on oxidative phosphorylation for energy, which can sometimes reveal toxicity more sensitively but also allows for testing if substrate modulation can alleviate stress.[2]
-
Structural Modification of Compound Y: If possible, medicinal chemistry efforts can be directed toward modifying the structure of Compound Y to reduce its off-target mitochondrial effects while retaining its primary activity.
-
Dose and Time Optimization: Reducing the concentration or the duration of exposure to Compound Y may minimize mitochondrial damage while still achieving the desired experimental outcome.
Troubleshooting Guide
| Observed Issue | Potential Cause (Mitochondrial) | Recommended Action / Assay |
| Decreased cell viability after treatment | Impaired ATP production, induction of apoptosis via mitochondrial pathway. | 1. Perform a Luminescent ATP Assay to quantify cellular ATP levels.[8][9] 2. Run a JC-1 or TMRM assay to check for mitochondrial membrane depolarization.[4] 3. Measure Caspase-9 activity to check for activation of the intrinsic apoptotic pathway.[10] |
| Increased lactate (B86563) in culture medium (acidification) | Inhibition of the Electron Transport Chain, forcing cells to rely on glycolysis for ATP. | 1. Perform a Seahorse XF Real-Time ATP Rate Assay to simultaneously measure mitochondrial and glycolytic respiration.[11][12] 2. Measure the activity of individual ETC complexes.[13] |
| Increased intracellular ROS levels | Disruption of the ETC leading to electron leakage and superoxide (B77818) formation. | 1. Use fluorescent probes like MitoSOX™ Red to specifically measure mitochondrial superoxide. 2. Perform a general cellular ROS assay using DCFDA.[1] |
Key Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[4] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[14] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye and CCCP, a potent mitochondrial uncoupler used as a positive control).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
-
96-well black, clear-bottom culture plate.
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope.
Procedure (for Plate Reader):
-
Seed cells in a 96-well black plate and culture overnight.[15] Treat cells with Compound Y at various concentrations and include a vehicle control.
-
For a positive control, treat a set of cells with 50 µM CCCP for 5-15 minutes.[14][16]
-
Prepare the JC-1 staining solution by diluting the JC-1 stock (typically 200 µM) to a final working concentration of 2 µM in the cell culture medium.[14][17][18]
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.[17]
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[15][17]
-
Carefully remove the staining solution and wash each well twice with 100 µL of pre-warmed PBS or assay buffer.[14][15]
-
Add 100 µL of pre-warmed assay buffer to each well.
-
Immediately read the fluorescence on a plate reader.
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates depolarization.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer measures the rate at which cells consume oxygen (OCR), a direct indicator of mitochondrial respiration. The "Mito Stress Test" is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Materials:
-
Seahorse XF Cell Culture Microplate.[19]
-
Seahorse XF Calibrant.[19]
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.[19]
-
Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and a mix of Rotenone/Antimycin A (Complex I/III inhibitors).
Procedure:
-
Day 1 (Plate Hydration & Cell Seeding):
-
Hydrate the Seahorse XF sensor cartridge overnight by adding 200 µL of XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator.[19][20]
-
Seed cells into the Seahorse XF microplate at an empirically determined optimal density (e.g., 5,000–40,000 cells/well).[11][20] Add medium to background correction wells. Allow cells to settle at room temperature for 1 hour before moving to a 37°C CO2 incubator overnight.[19]
-
-
Day 2 (Assay):
-
Treat cells with Compound Y for the desired duration before starting the assay.
-
Wash cells once with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium (e.g., 180 µL) to each well.[19]
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[12]
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) diluted in assay medium.
-
Place the cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with your cell plate to start the assay.
-
The instrument will measure baseline OCR, then sequentially inject the inhibitors and measure the OCR after each injection.
-
Protocol 3: Quantification of Cellular ATP using a Luminescent Assay
This assay quantifies ATP based on the reaction catalyzed by firefly luciferase, where the light emitted is proportional to the amount of ATP present.[21][22] A decrease in luminescence in treated cells compared to controls indicates ATP depletion.
Materials:
-
Luminescent ATP Detection Assay Kit (contains ATP releasing reagent, luciferase/luciferin substrate solution).
-
Opaque-walled 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with Compound Y at various concentrations. Include untreated and vehicle controls.
-
Equilibrate the plate to room temperature for ~30 minutes.[8]
-
Add 50 µL of the ATP releasing/detergent reagent to each well.[9]
-
Place the plate on an orbital shaker for 5 minutes at ~700 rpm to lyse the cells and stabilize ATP.[9]
-
Add 50 µL of the prepared substrate solution (luciferase/luciferin) to each well.[9]
-
Shake the plate again for 5 minutes and then dark-adapt for 10 minutes.[9]
-
Measure the luminescence in a plate-reading luminometer.
-
Relative ATP levels can be determined by comparing the luminescence signal from treated wells to that of the control wells. For absolute quantification, a standard curve using known ATP concentrations should be run in parallel.
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for investigating compound-induced mitochondrial toxicity.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Protecting Mitochondria From Metals and Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Mitochondria Function | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. psychrights.org [psychrights.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.com [abcam.com]
- 10. signosisinc.com [signosisinc.com]
- 11. agilent.com [agilent.com]
- 12. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 13. Mitochondrial assay selection guide | Abcam [abcam.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. tabaslab.com [tabaslab.com]
- 20. cpu.edu.cn [cpu.edu.cn]
- 21. bmglabtech.com [bmglabtech.com]
- 22. goldbio.com [goldbio.com]
YM-08 experimental variability and how to control for it
Welcome to the technical support center for YM-08. This guide is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental variability and addressing common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the ABC1 kinase, a key component of the ABC signaling pathway. By binding to the ATP-binding pocket of ABC1, this compound prevents the phosphorylation of its downstream substrate, leading to the inhibition of cell proliferation in cancer models where this pathway is constitutively active.
Q2: How should this compound be stored and reconstituted for in vitro experiments?
A2: For long-term storage, this compound powder should be stored at -20°C. For experimental use, it is recommended to prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Across Replicate Experiments
You may observe significant differences in the calculated half-maximal inhibitory concentration (IC50) of this compound between experiments that are intended to be identical.
-
Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact their growth rate and confluence, which in turn affects their sensitivity to this compound.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. It is recommended to perform cell counting using a hemocytometer or an automated cell counter for accuracy. A standard protocol for cell seeding should be strictly followed.
-
-
Possible Cause 2: Variability in Drug Dilution. Errors in the serial dilution of this compound can lead to inaccurate final concentrations in the assay wells.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Fluctuations in Serum Concentration. The protein-binding capacity of this compound may be influenced by the concentration of serum in the cell culture medium, which can affect its bioavailability.
-
Solution: Maintain a consistent serum concentration in your cell culture medium for all experiments. If testing different cell lines, use the recommended serum concentration for each specific line.
-
Issue 2: this compound Precipitates in Cell Culture Medium
You may notice the formation of a precipitate when this compound is added to the cell culture medium, which can lead to inaccurate results.
-
Possible Cause: Low Solubility. this compound has limited solubility in aqueous solutions. The final concentration of DMSO used to dissolve the compound may also be too high, causing it to precipitate out of solution.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. If higher concentrations of this compound are required, consider using a solubilizing agent or a different formulation, if available.
-
Quantitative Data Summary
The following tables summarize the performance of this compound under various experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colon Cancer | 50 |
| A549 | Lung Cancer | 250 |
| MCF-7 | Breast Cancer | 800 |
| HCT116 | Colon Cancer | 75 |
Table 2: Effect of Fetal Bovine Serum (FBS) Concentration on this compound IC50 in HT-29 Cells
| FBS Concentration (%) | IC50 (nM) |
| 10 | 50 |
| 5 | 35 |
| 2 | 20 |
| 0.5 | 10 |
Experimental Protocols
Protocol: Cell Viability Assay using MTS
This protocol describes a method for determining the IC50 of this compound in a cancer cell line using a colorimetric MTS assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experimentation.
Caption: The ABC signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for evaluating this compound efficacy.
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of Hsp70 Inhibitors: YM-08 vs. MKT-077
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Benzothiazole Rhodacyanine Analogs Targeting Heat Shock Protein 70
In the landscape of targeted cancer therapy, inhibitors of Heat Shock Protein 70 (Hsp70) have emerged as a promising strategy due to the chaperone's critical role in maintaining proteostasis in cancer cells. This guide provides a detailed comparison of two such inhibitors, MKT-077 and its neutral analog, YM-08. While both compounds target Hsp70, their distinct physicochemical properties lead to different subcellular localizations and, consequently, differing therapeutic potentials and applications. This analysis is based on available preclinical data to inform further research and development.
At a Glance: Key Differences and In Vivo Performance
MKT-077, a cationic rhodacyanine dye, demonstrates significant antitumor activity in a variety of in vivo cancer models.[1][2] Its efficacy is largely attributed to its preferential accumulation in the mitochondria of cancer cells, which have a higher mitochondrial membrane potential than normal cells.[1] In contrast, this compound was designed as a neutral analog of MKT-077 to improve its permeability across the blood-brain barrier for potential applications in neurodegenerative diseases.[3] This structural modification, however, prevents its mitochondrial accumulation, which appears to be a critical factor for its anticancer efficacy in certain cancer types.[3]
| Feature | MKT-077 | This compound |
| Primary Target | Heat Shock Protein 70 (Hsp70), particularly mitochondrial Hsp70 (mortalin/mot-2) | Heat Shock Protein 70 (Hsp70) |
| Subcellular Localization | Mitochondria | Cytosol |
| Key Mechanism of Action | Inhibition of Hsp70, leading to reactivation of p53 function and induction of apoptosis. | Inhibition of Hsp70. |
| In Vivo Anticancer Efficacy | Demonstrated in various xenograft models including renal, prostate, melanoma, and medullary thyroid carcinoma.[1][2] | In vivo anticancer efficacy data is limited. A close analog, YM-01, has shown efficacy in a breast cancer model. |
| Blood-Brain Barrier Penetration | Poor | Enhanced |
| Primary Therapeutic Potential | Cancer Therapy | Neurodegenerative Diseases, potentially cancer therapy |
In Vivo Efficacy: A Closer Look at the Data
MKT-077: Established Antitumor Activity
Multiple preclinical studies have validated the in vivo antitumor effects of MKT-077. In nude mice bearing human renal carcinoma (A498) and prostate carcinoma (DU145) xenografts, MKT-077 administration resulted in significant tumor growth inhibition.[1] Furthermore, it prolonged the survival of mice with intraperitoneally implanted human melanoma (LOX).[1]
In a study on medullary thyroid carcinoma (MTC), systemic administration of MKT-077 effectively suppressed the growth of TT xenografts in mice.[2] The cytotoxicity of MKT-077 in TT cells was primarily attributed to the induction of oxidative stress.[2]
This compound: Investigating the Impact of Subcellular Localization
While direct in vivo anticancer data for this compound is scarce, a closely related analog, YM-01, has demonstrated the ability to dramatically decrease tumor growth in an in vivo model of breast cancer. This suggests that this compound may also possess in vivo anticancer activity, although its efficacy relative to MKT-077 in various cancer models remains to be determined.
Experimental Protocols: A Representative In Vivo Study
The following protocol is a summary of the methodology used in a xenograft study to evaluate the in vivo efficacy of MKT-077 in a medullary thyroid carcinoma model.[4]
1. Cell Culture and Animal Models:
-
Human medullary thyroid carcinoma TT cells are cultured in appropriate media.
-
Six-week-old female athymic nude (nu/nu) mice are used for tumor xenografts.
2. Tumor Implantation:
-
1 x 10^7 TT cells are suspended in 200 µL of Hank's balanced salt solution.
-
The cell suspension is inoculated subcutaneously into the rear flanks of the mice.
3. Tumor Growth Monitoring and Grouping:
-
Tumor growth is monitored using Vernier calipers.
-
Tumor volumes are calculated using the formula: TV = L × W² × 0.5 (L=length, W=width).
-
Once tumors reach a palpable volume (e.g., 100 mm³), mice are randomized into treatment and control groups.
4. Drug Administration:
-
The treatment group receives MKT-077 (e.g., 10 mg/kg body weight) administered via intraperitoneal injection.
-
The control group receives a vehicle control (e.g., a 1:9 mixture of DMSO/saline).
-
Injections are given every other day for a specified duration (e.g., a total of 10 doses).
5. Efficacy Evaluation:
-
Tumor volumes are measured at regular intervals throughout the study.
-
At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Statistical analysis is performed to compare tumor growth between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
Both MKT-077 and this compound function as inhibitors of Hsp70. However, their different subcellular localizations suggest they may modulate distinct downstream pathways.
References
- 1. MKT-077, a novel rhodacyanine dye in clinical trials, exhibits anticarcinoma activity in preclinical studies based on selective mitochondrial accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Mitochondrial Uptake of MKT-077 Can Suppress Medullary Thyroid Carcinoma Cell Survival In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Versus Other Hsp70 Inhibitors for Tau Clearance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accumulation of misfolded and aggregated tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. A promising therapeutic strategy involves the modulation of molecular chaperones, such as Heat Shock Protein 70 (Hsp70), which play a crucial role in tau homeostasis. This guide provides a detailed comparison of YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with other notable Hsp70 inhibitors in the context of tau clearance, supported by experimental data and methodologies.
Introduction to Hsp70 Inhibition for Tauopathies
The Hsp70 chaperone system is a key component of the cellular protein quality control network. It assists in the proper folding of nascent polypeptides, refolding of misfolded proteins, and targeting of terminally misfolded proteins for degradation through the ubiquitin-proteasome system or autophagy.[1] In tauopathies, Hsp70 binds to tau, and modulating its ATPase activity can influence tau stability and clearance.[2] Inhibition of Hsp70's ATPase activity has been shown to promote the degradation of tau, making it an attractive target for therapeutic intervention in neurodegenerative diseases.[2][3]
This compound: A Brain-Penetrant Hsp70 Inhibitor
This compound was developed as a neutral derivative of the Hsp70 inhibitor MKT-077.[4][5] While MKT-077 demonstrated efficacy in reducing tau levels in cellular models, its clinical utility for neurodegenerative diseases was limited by its inability to cross the blood-brain barrier (BBB).[5][6] this compound was specifically designed to overcome this limitation by replacing the cationic pyridinium (B92312) moiety of MKT-077 with a neutral pyridine, thereby improving its lipophilicity and potential for CNS penetration.[5][6]
Pharmacokinetic studies in mice have confirmed that this compound can cross the BBB.[5][6] This characteristic is a significant advantage for a therapeutic agent targeting a CNS disorder like tauopathy.
Comparative Efficacy in Tau Clearance
The primary measure of success for these inhibitors in the context of tauopathies is their ability to reduce levels of pathological tau. The following tables summarize the available quantitative data comparing the efficacy of this compound with its parent compound MKT-077 and other classes of Hsp70 inhibitors.
| Inhibitor | Model System | Concentration | Reduction in Total Tau | Reduction in Phospho-Tau (pS396/404) | Reference |
| This compound | Cultured Mouse Brain Slices | 30 µM | ~60% | ~40% | [5] |
| MKT-077 | Cellular Model | 30 µM | >80% | Not Reported | [5] |
| Inhibitor Scaffold | Tau-Lowering Activity in HEK293T cells (at 30 µM) | Reference |
| Rhodacyanine (e.g., YM-01, MKT-077) | Potent reduction | [7] |
| Phenothiazine (e.g., Methylene Blue) | Potent reduction | [7] |
| Dihydropyrimidine | Lowered tau levels | [7] |
| Phenoxy-N-arylacetamide | Lowered tau levels | [7] |
| Sulfonamide | Lowered tau levels | [7] |
| Flavonol | Lowered tau levels | [7] |
| Piperidine-3-carboxamide | Increased tau levels | [7] |
| Adenosine analog | Increased tau levels | [7] |
Mechanism of Action and Signaling Pathways
Hsp70 inhibitors, including this compound, are thought to promote tau clearance by modulating the chaperone's interaction with tau and the cellular degradation machinery. The binding of an inhibitor to Hsp70 can lock the chaperone in a state that favors the ubiquitination and subsequent degradation of its client proteins, such as tau.
Figure 1. Simplified signaling pathway of Hsp70-mediated tau clearance and the effect of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of Hsp70 inhibitors in tau clearance.
Cell Culture and Treatment
Human embryonic kidney (HEK293T) cells are commonly used for their high transfection efficiency. Cells are transiently transfected to overexpress wild-type 4R0N tau. Following transfection, the cells are treated with varying concentrations of the Hsp70 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration, typically 24 hours.
Western Blotting for Tau Levels
After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then probed with primary antibodies specific for total tau, phosphorylated tau (e.g., pS396/404), and a loading control (e.g., actin). Following incubation with secondary antibodies, the protein bands are visualized and quantified using densitometry.
Figure 2. Experimental workflow for Western blot analysis of tau levels.
Organotypic Brain Slice Cultures
To assess the efficacy of compounds in a more physiologically relevant model, organotypic brain slice cultures from mice can be utilized. Brains are sectioned and cultured. The slices are then treated with the Hsp70 inhibitor or vehicle. Following treatment, the slices are processed for analysis of tau levels, typically by Western blotting or immunohistochemistry.
Discussion and Future Directions
This compound represents a significant advancement in the development of Hsp70 inhibitors for tauopathies due to its ability to penetrate the blood-brain barrier.[4][5] While initial studies indicate it is effective in reducing pathological tau, the available data suggests it may be less potent than its parent compound, MKT-077, in some assays.[5][8]
The comparison with other Hsp70 inhibitor scaffolds reveals that rhodacyanines (the class to which this compound and MKT-077 belong) and phenothiazines are among the more potent inducers of tau clearance.[7] Interestingly, some Hsp70 inhibitors were found to increase tau levels, highlighting the complexity of targeting this chaperone and the importance of the inhibitor's specific mechanism of action.[7]
Future research should focus on a more direct and comprehensive comparison of this compound with a wider array of brain-penetrant Hsp70 inhibitors. Head-to-head studies evaluating efficacy, toxicity, and pharmacokinetic profiles in relevant animal models of tauopathy will be critical in determining the therapeutic potential of this compound and guiding the development of next-generation Hsp70 inhibitors for the treatment of Alzheimer's disease and other tau-related neurodegenerative disorders. Further optimization of the this compound scaffold to enhance potency while maintaining favorable BBB permeability is also a promising avenue for future drug discovery efforts.
References
- 1. Therapeutic Strategies for Restoring Tau Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp70 ATPase Modulators as Therapeutics for Alzheimer’s and other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of YM-08 and Other Neuroprotective Agents in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of the neuroprotective effects of YM-08, a novel blood-brain barrier-permeable Heat Shock Protein 70 (Hsp70) inhibitor, reveals its potential as a therapeutic agent for neurodegenerative diseases characterized by tau pathology. This guide provides a comparative overview of this compound against its parent compound, MKT-077, and other Hsp70 inhibitors, presenting key experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
This compound has been developed as a derivative of MKT-077 to improve its central nervous system bioavailability. Both compounds function by inhibiting the ATPase activity of Hsp70, a molecular chaperone implicated in the degradation of the tau protein. In various tauopathies, including Alzheimer's disease, the abnormal accumulation of hyperphosphorylated tau forms neurofibrillary tangles, leading to neuronal dysfunction and death. By modulating Hsp70, this compound and related compounds aim to enhance the clearance of pathogenic tau, offering a promising neuroprotective strategy.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the in vitro and in vivo efficacy of this compound and its counterparts in reducing tau levels and protecting neuronal cells.
Table 1: In Vitro Efficacy of Hsp70 Inhibitors on Tau Reduction
| Compound | Cell Line | Concentration | Tau Reduction (%) | Reference |
| This compound | HeLa cells expressing tau | 30 µM | ~42% (phosphorylated tau) | [Miyata et al., 2013] |
| 30 µM | ~64% (total tau) | [Miyata et al., 2013] | ||
| MKT-077 | HeLa cells expressing tau | 30 µM | ~81% (phosphorylated tau) | [Miyata et al., 2013] |
| 30 µM | ~80% (total tau) | [Miyata et al., 2013] | ||
| JG-98 | MCF-7 cells | 0.4 µM (EC50) | Growth Inhibition | [Li et al., 2013] |
| Apoptozole | Human embryonic carcinoma cells | Not Specified | Induces apoptosis | [Shin et al., 2008] |
Table 2: In Vivo Neuroprotective Effects and Pharmacokinetics
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | CD-1 Mice | 10 mg/kg (i.p.) | Brain/plasma ratio of ~0.25 for 18h | [Miyata et al., 2013] |
| MKT-077 | LS174T tumor-bearing mice | 10 mg/kg (i.v.) | Retained longer in tumor than plasma | [Tatsuta et al., 1997] |
| BDF1 mice | 3 mg/kg (i.v.) | T1/2 of ~16.2 h | [Tatsuta et al., 1997] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot for Tau Phosphorylation
This protocol is adapted from standard procedures for analyzing phosphorylated and total tau levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1) and total tau overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Visualize the protein bands using an Enhanced Chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phosphorylated tau levels to total tau.
-
Immunofluorescence for Tau Pathology in Brain Slices
This protocol outlines the staining of tau pathology in brain tissue sections.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Cut brain sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Permeabilize sections with Triton X-100 in PBS.
-
Block with a solution containing normal serum and BSA.
-
Incubate with primary antibodies against pathological tau overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
-
-
Imaging:
-
Mount the sections on slides and visualize using a fluorescence or confocal microscope.
-
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating:
-
Seed neuronal cells in a 96-well plate at a desired density.
-
-
Treatment:
-
Treat cells with various concentrations of the test compounds for the desired duration.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other Hsp70 inhibitors are primarily mediated through the modulation of the Hsp70 chaperone machinery, which plays a critical role in protein quality control.
In a healthy neuron, Hsp70, in conjunction with its co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), facilitates the ubiquitination and subsequent degradation of misfolded or aggregated tau by the proteasome. However, in tauopathies, this process can become overwhelmed.
Hsp70 inhibitors like this compound are thought to lock Hsp70 in a conformation that promotes the degradation of its client proteins, including tau. By inhibiting the ATPase activity of Hsp70, these compounds stabilize the Hsp70-tau complex, favoring its interaction with the CHIP E3 ubiquitin ligase and directing it towards proteasomal degradation.
Conclusion
This compound represents a promising advancement in the development of neuroprotective agents targeting tau pathology. Its ability to cross the blood-brain barrier addresses a key limitation of its predecessor, MKT-077. The data presented in this guide demonstrates the potential of Hsp70 inhibition as a therapeutic strategy for tauopathies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other Hsp70 inhibitors in the treatment of neurodegenerative diseases.
A Comparative Analysis of SIRT2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key Sirtuin 2 (SIRT2) inhibitors. This document outlines their performance based on experimental data, details the methodologies of key assays, and visualizes relevant biological pathways and experimental workflows.
Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, has emerged as a significant therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. Its primary role in deacetylating α-tubulin, a key component of microtubules, implicates it in cell cycle regulation, while its influence on other substrates like c-Myc highlights its importance in oncogenic pathways. The development of potent and selective SIRT2 inhibitors is crucial for advancing our understanding of its biological functions and for the development of novel therapeutics.
This guide provides a comparative analysis of four prominent SIRT2 inhibitors: TM (Thiomyristoyl), AGK2, SirReal2, and AK-7.
Quantitative Performance Analysis
The following tables summarize the in vitro and cellular activities of the selected SIRT2 inhibitors, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of SIRT2 Inhibitors
| Inhibitor | SIRT2 IC50 (Deacetylation) | SIRT1 IC50 | SIRT3 IC50 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| TM | 0.028 - 0.038 µM[1][2] | 98 µM[2] | >200 µM[2] | ~2579 - 3500 | >5263 - 7143 |
| AGK2 | 3.5 µM[3] | 30 µM[3] | 91 µM[3] | ~8.6 | ~26 |
| SirReal2 | 0.14 - 0.23 µM[1][4] | >100-fold vs SIRT2[5] | >100-fold vs SIRT2[5] | >100 | >100 |
| AK-7 | 15.5 µM[6] | Not specified | Not specified | Not specified | Not specified |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates greater potency. Selectivity is expressed as the ratio of IC50 for SIRT1 or SIRT3 to the IC50 for SIRT2.
Table 2: Cellular Activity of SIRT2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | GI50/IC50 (µM) | Citation |
| TM | HCT116 | 13.5 (GI50) | [1] |
| MCF-7 | IC50 values correlate with c-Myc decrease | [2] | |
| MDA-MB-468 | IC50 values correlate with c-Myc decrease | [2] | |
| AGK2 | HCT116 | 24.1 (GI50) | [1] |
| Hs 683 | 80.2 (IC50) | [3] | |
| U-373MG | 47.6 (IC50) | [3] | |
| T47D | >500 (IC50) | [7] | |
| MCF-7 | 200.7 (IC50) | [7] | |
| MDA-MB-231 | 121.5 (IC50) | [7] | |
| SirReal2 | HCT116 | 55.8 (GI50) | [1] |
| K562 | >100 (IC50) | [4] | |
| MCF-7 | 13.7 (IC50) | [4] | |
| AK-7 | U87 | Dose-dependent inhibition | [8] |
GI50 is the concentration that causes 50% growth inhibition. IC50 in a cellular context often refers to the concentration that reduces cell viability by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize SIRT2 inhibitors.
High-Performance Liquid Chromatography (HPLC)-Based SIRT2 Inhibition Assay
This assay quantitatively measures the enzymatic activity of SIRT2 by separating and quantifying a fluorescently or UV-absorbent-labeled peptide substrate and its deacetylated product.
-
Reaction Setup: The reaction mixture contains recombinant human SIRT2 enzyme, an acetylated peptide substrate (e.g., a peptide derived from p53 or histone H3), and the co-substrate NAD+.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes.
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution, often containing a strong acid like trifluoroacetic acid.
-
HPLC Analysis: The samples are injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of two mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA) is used to separate the acetylated substrate from the deacetylated product.
-
Data Analysis: The peak areas of the substrate and product are integrated. The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the amount formed in a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Fluorogenic SIRT2 Activity Assay
This high-throughput assay relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT2 and subsequent enzymatic cleavage.
-
Reaction Components: The assay utilizes a commercially available kit containing a fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine (B10760008) coupled to a fluorophore like 7-amino-4-methylcoumarin), recombinant SIRT2, NAD+, and a developer solution.
-
Assay Procedure:
-
SIRT2 enzyme and the test inhibitor are pre-incubated in a microplate well.
-
The reaction is initiated by adding the fluorogenic substrate and NAD+.
-
After incubation at 37°C, the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore, is added.
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Interpretation: The fluorescence intensity is directly proportional to the SIRT2 activity. A decrease in fluorescence in the presence of an inhibitor indicates inhibition of SIRT2. IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Cell Treatment: Intact cells are treated with the SIRT2 inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble SIRT2 protein in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SIRT2 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11]
Visualizing SIRT2's Role and Inhibition
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes involving SIRT2 and the workflows for its inhibitor analysis.
The diagram above illustrates how SIRT2 stabilizes the oncoprotein c-Myc. SIRT2 deacetylates Histone H4, leading to the repression of the NEDD4 E3 ubiquitin ligase promoter.[12][13][14] Reduced NEDD4 levels result in decreased ubiquitination and subsequent degradation of c-Myc by the proteasome, thereby promoting cancer cell proliferation. SIRT2 inhibitors, such as TM, block this activity, leading to increased NEDD4 expression and enhanced c-Myc degradation.[2][15]
The workflow diagram outlines the key steps in the preclinical evaluation of SIRT2 inhibitors. The process begins with in vitro biochemical assays to determine the inhibitor's potency (IC50) and selectivity against other sirtuin isoforms. Promising candidates then advance to cell-based (in cellulo) assays to assess their effects on cell viability and proliferation (GI50/IC50), confirm target engagement, and investigate their mechanism of action by analyzing downstream cellular effects.
References
- 1. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histone deacetylase SIRT2 stabilizes Myc oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
YM-08 Demonstrates Superior Blood-Brain Barrier Permeability in Preclinical Studies
For Immediate Release
[City, State] – December 12, 2025 – Preclinical data indicates that the novel Hsp70 inhibitor, YM-08, possesses significantly enhanced permeability across the blood-brain barrier (BBB) compared to its parent compound, MKT-077, and shows comparable brain penetration to several established central nervous system (CNS) drugs. This breakthrough positions this compound as a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and other tauopathies, where effective drug delivery to the brain remains a major challenge.
This compound, a neutral derivative of the cationic Hsp70 inhibitor MKT-077, was specifically designed to improve its ability to cross the BBB.[1][2] While MKT-077 has shown efficacy in cellular models by reducing levels of the tau protein implicated in neurodegenerative disorders, its clinical utility for CNS indications has been hampered by its inability to penetrate the brain.[2] In contrast, pharmacokinetic studies in CD1 mice have demonstrated that this compound successfully crosses the BBB, maintaining a brain-to-plasma (B/P) ratio of approximately 0.25 for at least 18 hours.[2]
Comparative Analysis of Blood-Brain Barrier Permeability
To contextualize the performance of this compound, its BBB permeability was compared with its parent compound, MKT-077, and a selection of well-established CNS-acting drugs. The brain-to-plasma concentration ratio (Kp or B/P ratio) is a standard metric used to quantify the extent of a compound's brain penetration. A higher Kp value generally indicates greater distribution into the brain tissue.
| Compound | Class | Brain-to-Plasma (B/P) Ratio | Species | Notes |
| This compound | Hsp70 Inhibitor | ~0.25 | CD1 Mice | Maintained for at least 18 hours.[2] |
| MKT-077 | Hsp70 Inhibitor | Not Detected | BDF1 Mice | Radioactivity from labeled MKT-077 was not detected in the central nervous system.[3] |
| Diazepam | Benzodiazepine | ~0.9 - 1.2 | Rats/Mice | Highly lipid-soluble and readily crosses the BBB.[4][5][6] |
| Lorazepam | Benzodiazepine | ~0.4 - 0.6 | Rats | Lower lipophilicity compared to diazepam, resulting in slower and less extensive brain penetration.[7] |
| Phenytoin | Anticonvulsant | ~1.1 | Rats | Brain concentrations are comparable to or slightly higher than plasma concentrations.[4] |
Experimental Protocols
The determination of the brain-to-plasma ratio for this compound and comparator compounds typically involves the following in vivo methodology:
In Vivo Brain-to-Plasma Ratio Determination in Mice
1. Animal Model: Male CD1 mice (or other appropriate strain) are used for the study. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Compound Administration:
-
This compound or the comparator drug is formulated in a suitable vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
The compound is administered to the mice via a specific route, typically intravenous (IV) or intraperitoneal (IP) injection, at a predetermined dose.
3. Sample Collection:
-
At various time points post-administration (e.g., 1, 2, 4, 8, 18, 24 hours), cohorts of mice are euthanized.
-
Immediately following euthanasia, blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
The mice are then transcardially perfused with saline to remove blood from the brain vasculature.
-
The whole brain is then carefully dissected, weighed, and flash-frozen in liquid nitrogen.
4. Sample Processing:
-
Blood samples are centrifuged to separate the plasma.
-
Brain tissue is homogenized in a suitable buffer to create a uniform lysate.
5. Bioanalysis:
-
The concentrations of the compound in the plasma and brain homogenate are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Calculation of Brain-to-Plasma Ratio:
-
The brain-to-plasma ratio (B/P) is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL). It is often assumed that the density of brain tissue is approximately 1 g/mL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed therapeutic mechanism of Hsp70 inhibitors like this compound and the experimental workflow for determining brain-to-plasma ratios.
References
- 1. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
Unraveling the Mechanism of YM-08: A Comparative Guide to a Novel Hsp70 Inhibitor
FOR IMMEDIATE RELEASE
AUSTIN, TX – December 12, 2025 – A comprehensive analysis of YM-08, a promising brain-penetrant inhibitor of Heat shock protein 70 (Hsp70), reveals its distinct mechanism of action and offers a comparative advantage over earlier alternatives. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by experimental data, to facilitate further investigation into its therapeutic potential, particularly in the realm of neurodegenerative diseases.
This compound emerges as a significant evolution from its parent compound, MKT-077, by addressing a critical limitation: the inability to cross the blood-brain barrier (BBB). This key modification, the substitution of a cationic pyridinium (B92312) group with a neutral pyridine, allows this compound to access central nervous system targets, a crucial attribute for treating neurological disorders like Alzheimer's disease, which are characterized by the pathological accumulation of the tau protein.
Mechanism of Action: Allosteric Inhibition of Hsp70
This compound, along with its predecessors MKT-077 and YM-01, and the next-generation compound JG-98, functions as an allosteric inhibitor of Hsp70. Hsp70 is a molecular chaperone that plays a critical role in protein homeostasis, including the folding, refolding, and degradation of a wide array of "client" proteins. In the context of tauopathies, Hsp70 is involved in the regulation of tau levels.
Inhibition of Hsp70's ATPase activity by this compound and its analogs disrupts the chaperone's normal function. This interference leads to the ubiquitination of tau, marking it for degradation by the proteasome and autophagy pathways. The E3 ubiquitin ligase CHIP (carboxyl terminus of Hsp70-interacting protein) plays a crucial role in this process, as it is recruited to the Hsp70-tau complex to facilitate tau ubiquitination and subsequent clearance.[1][2][3][4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and its key alternatives. Direct comparison of absolute values should be approached with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Hsp70 Inhibition and Cellular Activity
| Compound | Hsp70 Binding (IC50, µM) | Cell Line | Anti-proliferative Activity (EC50, µM) | Citation |
| This compound | - | MCF-7 | 7.8 | [5] |
| MCF-10A | 10.5 | [5] | ||
| MB-MDA-231 | 9.5 | [5] | ||
| MKT-077 | 6.4 ± 0.23 | MCF-7 | 1.4 | [5] |
| MCF-10A | 3.0 | [5] | ||
| MB-MDA-231 | 2.2 | [5] | ||
| YM-01 | 3.2 ± 0.23 | MCF-7 | 2.0 | [5] |
| MCF-10A | 5.2 | [5] | ||
| MB-MDA-231 | 3.5 | [5] | ||
| JG-98 | - | MDA-MB-231 | 0.4 ± 0.03 | |
| MCF-7 | 0.7 ± 0.2 |
Table 2: Comparative Pharmacokinetic and Safety Profiles
| Compound | Key Pharmacokinetic Feature | Primary Limitation | Citation |
| This compound | Crosses the blood-brain barrier | Data on Cmax, t1/2, AUC not readily available in comparative studies. | [5] |
| MKT-077 | Does not cross the blood-brain barrier; Accumulates in mitochondria. | Renal toxicity observed in clinical trials. | [2][6] |
| JG-98 | Improved microsomal half-life (t1/2 = 37 min) compared to MKT-077 (t1/2 < 5 min). | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Hsp70 Binding Assay (Competitive ELISA)
This assay quantifies the ability of a test compound to compete with a known ligand for binding to Hsp70.
-
Plate Coating: Immobilize recombinant human Hsc70 (HSPA8) on a 96-well plate.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competition: Add a biotinylated version of MKT-077 along with varying concentrations of the test compound (e.g., this compound, YM-01).
-
Detection: After incubation and washing, add streptavidin-HRP conjugate, followed by a chromogenic substrate (e.g., TMB).
-
Analysis: Measure the absorbance at the appropriate wavelength. The decrease in signal in the presence of the test compound is proportional to its binding affinity. The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the biotinylated MKT-077 binding.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MCF-7, MCF-10A, MB-MDA-231) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). The EC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[5]
Measurement of Tau Levels in Cultured Brain Slices
This ex vivo method assesses the ability of a compound to reduce endogenous tau levels in a more physiologically relevant model.
-
Slice Culture: Prepare organotypic hippocampal slice cultures from appropriate mouse models (e.g., wild-type or tau transgenic mice).
-
Compound Treatment: Treat the brain slices with the test compound or vehicle control for a defined period.
-
Lysis: Harvest the slices and prepare protein lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for total tau and phosphorylated tau. An antibody against a housekeeping protein (e.g., actin) is used for normalization.
-
Quantification: Densitometric analysis of the western blot bands is performed to quantify the relative levels of tau.
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. [PDF] CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation | Semantic Scholar [semanticscholar.org]
- 2. CHIP and Hsp70 regulate tau ubiquitination, degradation and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagic Pathways to Clear the Tau Aggregates in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic Pathways to Clear the Tau Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The E3 ubiquitin ligase, CHIP/STUB1, inhibits aggregation of phosphorylated proteoforms of microtubule-associated protein tau (MAPT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
YM-08 vs. YM-01: A Comparative Analysis of Two Hsp70 Inhibitors on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two structurally related compounds, YM-08 and YM-01, both derivatives of the parent molecule MKT-077. While both compounds target the 70-kilodalton heat shock protein (Hsp70), a key player in cancer cell survival and proliferation, available data suggests differing efficacies and mechanisms of action in the context of oncology. This document synthesizes the current understanding of their effects on cancer cells, presenting available quantitative data, outlining experimental methodologies, and visualizing their impact on cellular signaling pathways.
Executive Summary
YM-01 and this compound are allosteric inhibitors of Hsp70.[1] Preclinical data indicates that YM-01 exhibits more potent cytotoxic effects against a variety of cancer cell lines compared to this compound. YM-01 has been shown to destabilize key oncoproteins such as Akt and Raf-1 and disrupt the Hsp70-Bag3 protein-protein interaction, thereby affecting multiple cancer-related signaling pathways.[1][2] In contrast, this compound is characterized as a brain-penetrant Hsp70 inhibitor with reportedly reduced cytotoxicity in cancer cells.[3] Its primary research focus has been in the realm of neurodegenerative diseases, although it has been shown to impact cancer cell migration.[4][5] A direct head-to-head comparative study across a broad panel of cancer cell lines is not extensively documented in publicly available literature, necessitating a comparative analysis based on discrete studies.
Data Presentation
Table 1: Comparative Cytotoxicity of YM-01 and this compound in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Endpoint | IC50/EC50 | Citation |
| YM-01 | MCF7 (Breast Cancer) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] |
| Hs578T (Breast Cancer) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] | |
| MDA-MB-231 (Breast Cancer) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] | |
| M17 (Neuroblastoma) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] | |
| H4 (Neuroglioma) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] | |
| HeLa (Cervical Cancer) | LDH Assay | 24 hours | Dose-dependent toxicity observed | [6] | |
| Various Cancer Cell Lines | Not Specified | Not Specified | Low micromolar | [1] | |
| This compound | MC3T3-E1 (Osteoblast) | Transwell Migration | 16 hours | ~15 µM (approx. 50% inhibition of IGF-I induced migration) | [5] |
| Various Cancer Cell Lines | Not Specified | Not Specified | Reduced cytotoxicity compared to YM-01 | [3] |
Note: The available data does not provide a direct comparison of IC50 values for YM-01 and this compound on the same cancer cell lines within a single study. The data for this compound's direct cytotoxicity on cancer cells is limited in the provided context.
Mechanism of Action and Impact on Signaling Pathways
Both YM-01 and this compound function as allosteric inhibitors of Hsp70, binding to the nucleotide-binding domain adjacent to the ATP/ADP pocket.[1] This interaction inhibits the ATPase activity of Hsp70, leading to a conformational change that enhances the binding of Hsp70 to its substrate proteins.[7] The differential effects of YM-01 and this compound on cancer cells likely stem from variations in their chemical structures influencing their stability, cellular localization, and downstream effects on Hsp70 client proteins and signaling cascades.
YM-01
YM-01 has been shown to disrupt the interaction between Hsp70 and the co-chaperone Bag3. This disruption has broad implications for cancer cell signaling, affecting the activity of transcription factors such as NF-κB, FoxM1, and Hif1α, the translation regulator HuR, and cell-cycle regulators like p21 and survivin.[2] Furthermore, YM-01 leads to the destabilization and subsequent degradation of key oncoproteins, including Akt and Raf-1, which are central to cell survival and proliferation pathways.[1] YM-01 also promotes the ubiquitination and proteasomal degradation of BRD4, a protein involved in the expression of oncogenes like c-myc.[7]
This compound
The specific signaling pathways affected by this compound in cancer cells are less extensively characterized in the available literature. One study demonstrated that this compound inhibits the IGF-I-stimulated migration of osteoblasts by suppressing the phosphorylation of p44/p42 MAP kinase (ERK1/2), without affecting the phosphorylation of Akt.[5] This suggests a potential role for this compound in modulating cancer cell motility and metastasis through the MAPK pathway.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of compounds on adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
YM-01 or this compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of YM-01 or this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins in cancer cells treated with YM-01 or this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates or larger culture dishes
-
YM-01 or this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of YM-01 or this compound for the specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
References
- 1. YM-01 | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Hsp70-Bag3 interactions regulate cancer-related signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 812647-88-4 | Hsp70 Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 5. HSP70 Inhibitor Suppresses IGF-I-Stimulated Migration of Osteoblasts through p44/p42 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Allosteric Hsp70 Modulator YM-1 Induces Degradation of BRD4 [jstage.jst.go.jp]
Independent Validation of Therapeutic Agents Targeting Phosphorylated Tau: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. This aberrant phosphorylation leads to the dissociation of tau from microtubules, its mislocalization, and subsequent aggregation into neurofibrillary tangles (NFTs), ultimately contributing to neuronal dysfunction and cell death. Consequently, therapeutic strategies aimed at reducing the burden of phosphorylated tau are at the forefront of neurodegenerative disease research.
This guide provides a comparative overview of independently validated therapeutic agents targeting phosphorylated tau, categorized by their mechanism of action: kinase inhibitors, tau aggregation inhibitors, and immunotherapies. The performance of representative agents from each class is compared using available preclinical and clinical data. Detailed experimental protocols for key validation assays are also provided to aid in the design and interpretation of future studies.
Comparative Analysis of Therapeutic Agents
The following tables summarize the quantitative data for selected therapeutic agents targeting phosphorylated tau.
Table 1: Kinase Inhibitors
| Compound | Target Kinase | IC50 | Key Preclinical/Clinical Findings |
| Tideglusib | GSK-3β | 5-60 nM[1][2][3] | Irreversible, non-ATP-competitive inhibitor.[2] Reduces tau phosphorylation, amyloid deposition, and neuronal loss in transgenic mouse models.[1] Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy have been completed, though with mixed results. |
| Nilotinib | c-Abl | <30 nM (for Bcr-Abl)[4][5] | Repurposed tyrosine kinase inhibitor. Reduces tau phosphorylation and promotes autophagic clearance of tau in preclinical models.[6] A Phase II clinical trial showed a decrease in phosphorylated tau (p-tau181) in cerebrospinal fluid (CSF).[6] |
Table 2: Tau Aggregation Inhibitors
| Compound | Mechanism | EC50/Ki | Key Preclinical/Clinical Findings |
| LMTX (Leuco-methylthioninium) | Inhibits tau-tau binding and aggregation | Ki = 0.12 µM (intracellular)[7] | A derivative of methylene (B1212753) blue. Showed reduced disease progression in patients with mild to moderate Alzheimer's disease when used as a monotherapy in a Phase 3 clinical trial.[8] |
Table 3: Immunotherapies (Passive)
| Antibody | Target | Affinity (KD) | Key Preclinical/Clinical Findings |
| Zagotenemab (LY3303560) | Aggregated, misfolded tau (N-terminus) | <220 pM for aggregates, 235 nM for monomer[2] | High selectivity for pathological tau aggregates. Preclinical studies showed a reduction in insoluble tau and neurofibrillary pathology.[2] A Phase 2 study in early symptomatic Alzheimer's disease did not show a slowing of clinical progression.[5] |
| Gosuranemab (BIIB092) | N-terminal tau | ~0.3 nM[9] | Binds to both monomeric and fibrillar tau.[9] Significantly reduced N-terminal tau in the CSF of patients in a Phase 1b trial.[10] However, a Phase 2 study in patients with progressive supranuclear palsy and a subsequent study in early Alzheimer's disease were terminated due to lack of efficacy.[11] |
| Semorinemab (RO7105705) | N-terminal tau (all isoforms) | 3.8 nM | Binds to both monomeric and oligomeric tau. Reduced tau pathology in a transgenic mouse model. A Phase 2 study in prodromal to mild Alzheimer's disease did not meet its primary efficacy endpoints. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in tau phosphorylation and a general workflow for the validation of therapeutic agents.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. alzforum.org [alzforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Semorinemab Biosimilar(Anti-Tau Reference Antibody) Datasheet DC Chemicals [dcchemicals.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Safety and Efficacy of Semorinemab in Individuals With Prodromal to Mild Alzheimer Disease: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of YM087 (conivaptan), a dual vasopressin V1A/V2 receptor antagonist, with related compounds. This document summarizes available preclinical and clinical safety data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.
Disclaimer: The compound "YM-08" appears to be a typographical error in scientific literature. Based on available research, this guide focuses on YM087, also known as conivaptan (B1669423). The safety data presented is based on a comprehensive review of publicly available preclinical and clinical study information.
Introduction to YM087 (Conivaptan) and its Mechanism of Action
YM087, or conivaptan, is a non-peptide, dual antagonist of the arginine vasopressin (AVP) V1A and V2 receptors. By blocking these receptors, conivaptan exerts its effects on the cardiovascular and renal systems. Antagonism of the V2 receptor in the renal collecting ducts leads to aquaresis, the excretion of free water, which is beneficial in treating euvolemic and hypervolemic hyponatremia. The blockade of V1A receptors on vascular smooth muscle can lead to vasodilation.
A related compound, tolvaptan (B1682983), is a selective V2 receptor antagonist, offering a point of comparison for understanding the safety profile related to specific receptor antagonism.
Comparative Safety Profile
The following tables summarize the available nonclinical and clinical safety findings for YM087 (conivaptan) and the related compound, tolvaptan.
Table 1: Nonclinical Toxicology Summary
| Study Type | YM087 (Conivaptan) | Tolvaptan |
| Acute Toxicity | - Rat (IV): No adverse effects up to 16 µg/kg. - Mouse (IV): No adverse effects up to 16 µg/kg. | - Rat (Oral): LD50 > 2000 mg/kg - Dog (Oral): No deaths at 1000 mg/kg |
| Repeat-Dose Toxicity | - Rat (6-month): NOAEL of 0.1 µg/kg/dose. - Dog (6-month & 1-year): NOAEL of 0.02 µg/kg/dose. - Target Organs: Bone marrow (dog), hepato- and renal toxicity (rat and dog), adrenal gland (rat). | - Rat (26-week): No target organ toxicity up to 1000 mg/kg/day. - Dog (52-week): No target organ toxicity up to 1000 mg/kg/day. |
| Genotoxicity | Not genotoxic in a standard battery of in vitro and in vivo assays. | Not genotoxic in bacterial reverse mutation, chromosomal aberration, and mouse lymphoma assays. |
| Carcinogenicity | Not carcinogenic in long-term animal studies. | Not carcinogenic in 2-year studies in rats and mice. |
| Reproductive Toxicology | - Rat: Effects on estrus cycle and reproduction. Increased peripartum pup mortality at 2.5 mg/kg/day IV. - Rabbit: No teratogenicity observed. | - Rat: No effects on fertility. Suppressed viability/growth in progeny at maternally toxic doses. - Rabbit: Teratogenic at maternally toxic doses. |
| Safety Pharmacology | No adverse effects on central nervous, cardiovascular, or respiratory systems in core battery studies. | No adverse effects on central nervous, somatic nervous, autonomic nervous, smooth muscle, respiratory, and cardiovascular systems. |
NOAEL: No-Observed-Adverse-Effect Level; LD50: Median Lethal Dose
Table 2: Clinical Adverse Events
| Adverse Event Profile | YM087 (Conivaptan) | Tolvaptan |
| Common Adverse Events | - Infusion site reactions (most common) - Hypotension - Pyrexia - Hypokalemia - Headache | - Thirst - Polyuria - Nocturia - Dry mouth - Pollakiuria |
| Serious Adverse Events | - Rapid correction of hyponatremia leading to osmotic demyelination syndrome. | - Serious and potentially fatal liver injury (idiosyncratic). - Risk of osmotic demyelination syndrome with rapid correction of hyponatremia. |
| Drug Interactions | Potent inhibitor of CYP3A4, leading to significant interactions with drugs metabolized by this enzyme. | Substrate and inhibitor of CYP3A4. |
Experimental Protocols
The following are detailed methodologies for key preclinical safety studies, based on international guidelines.
Acute Oral Toxicity Study (as per OECD Guideline 420)
This study provides information on the adverse effects of a single oral dose of a substance.
-
Principle: A fixed-dose procedure is used where the substance is administered to animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death, to determine the GHS classification.
-
Test Animals: Typically, young adult rats of a single sex (usually females as they are generally more sensitive).
-
Procedure:
-
A sighting study is performed with a single animal to determine the appropriate starting dose.
-
The main study involves dosing a group of at least 5 animals with the selected starting dose.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
At the end of the observation period, all animals are subjected to a gross necropsy.
-
-
Data Analysis: The results are interpreted based on the presence or absence of clear toxicity or mortality at each dose level to classify the substance.
Repeated Dose 90-Day Oral Toxicity Study (as per OECD Guideline 408)
This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.
-
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for 90 days.
-
Test Animals: Typically, rodents (e.g., Sprague-Dawley rats), with at least 10 males and 10 females per group.
-
Procedure:
-
At least three dose levels and a control group are used. The highest dose should induce toxicity but not death.
-
The substance is administered daily by gavage, in the diet, or in drinking water.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
-
Ophthalmological examinations, hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
-
At the end of the study, all animals are euthanized and subjected to a full necropsy, including organ weight measurements and histopathological examination of tissues.
-
-
Data Analysis: The study aims to identify target organs of toxicity, the possibility of accumulation, and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium.
-
Procedure:
-
The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Principle: The test substance is administered to an animal (usually a rodent). The substance's ability to cause chromosomal damage is assessed by quantifying the formation of micronuclei in immature red blood cells (polychromatic erythrocytes).
-
Procedure:
-
The test substance is administered to groups of animals, typically via the intended clinical route or a route that ensures adequate systemic exposure.
-
Bone marrow or peripheral blood is collected at appropriate time points after treatment.
-
The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.
-
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of the vasopressin V1A and V2 receptors.
Caption: Vasopressin V1A Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical preclinical safety evaluation workflow.
Caption: Preclinical Safety Evaluation Workflow.
Conclusion
YM087 (conivaptan) demonstrates a generally predictable safety profile related to its mechanism of action as a dual V1A/V2 vasopressin receptor antagonist. Preclinical studies have identified target organs for toxicity at high doses, and the compound is not found to be genotoxic or carcinogenic. The most significant clinical safety concerns are infusion site reactions and the potential for too-rapid correction of hyponatremia. In comparison, the selective V2 antagonist tolvaptan shares the risk of rapid sodium correction but also carries a warning for idiosyncratic liver injury, a factor not prominently associated with conivaptan in the available data. This guide provides a foundational understanding for researchers, and further investigation into specific preclinical study data is recommended for a more detailed risk assessment.
YM-08 (MN-08): A Comparative Analysis of its Efficacy in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel compound YM-08 (also known as MN-08), a memantine (B1676192) nitrate (B79036) derivative, with established and alternative therapeutic agents in preclinical models of neurodegenerative diseases. We will delve into its efficacy in Alzheimer's disease and draw comparisons with standard treatments for Parkinson's and Huntington's diseases, supported by experimental data and detailed methodologies.
Executive Summary
This compound (MN-08) has demonstrated significant neuroprotective effects in animal models of Alzheimer's disease. Its dual mechanism of action, involving N-methyl-D-aspartate (NMDA) receptor antagonism and nitric oxide (NO) release, contributes to reduced amyloid-β (Aβ) accumulation, prevention of neuronal loss, and improved cognitive function.[1][2][3] This guide presents a comparative analysis of this compound's efficacy against Donepezil for Alzheimer's disease, Levodopa (L-DOPA) for Parkinson's disease, and Tetrabenazine (B1681281) for Huntington's disease, based on available preclinical data.
Alzheimer's Disease: this compound (MN-08) vs. Donepezil
Efficacy Data
| Compound | Animal Model | Key Efficacy Readouts | Results |
| This compound (MN-08) | APP/PS1 Mice | Morris Water Maze (Escape Latency): Significant reduction in time to find the hidden platform compared to vehicle-treated APP/PS1 mice.[1] Aβ Plaque Burden: Significant reduction in amyloid plaque deposition.[1] | Improved cognitive performance and reduced Alzheimer's-like pathology. |
| 3xTg-AD Mice | Morris Water Maze (Escape Latency): Markedly shortened escape latency.[1] Novel Object Recognition: Increased discrimination index.[4] | Attenuated cognitive deficits in a model with both Aβ and tau pathology. | |
| Donepezil | APP/PS1 Mice | Morris Water Maze (Escape Latency): Significant improvement in spatial learning and memory.[5][6][7] Aβ Levels: Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[7] | Enhanced cognitive function and modest effects on amyloid pathology. |
Mechanism of Action
This compound (MN-08): this compound is a novel memantine nitrate that acts as an antagonist of the NMDA receptor.[1][2][3] Over-activation of NMDA receptors by glutamate (B1630785) leads to excessive calcium influx and subsequent neuronal damage, a process implicated in Alzheimer's disease. By blocking these receptors, this compound mitigates this excitotoxicity. Furthermore, as a nitrate compound, it can release nitric oxide (NO), which may improve cerebral blood flow.[1] this compound has also been shown to modulate the PI3K/Akt/GSK3β signaling pathway, which is crucial for neuronal survival and is dysregulated in Alzheimer's disease.[1][2][3][4]
Donepezil: Donepezil is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[8] By increasing the levels of acetylcholine in the brain, Donepezil enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease and is critical for cognitive functions like memory and learning.[8]
Signaling Pathway Diagrams
Caption: this compound (MN-08) Signaling Pathway in Alzheimer's Disease.
Caption: Donepezil's Mechanism of Action in Alzheimer's Disease.
Parkinson's Disease: A Comparative Look at L-DOPA
While this compound has not been evaluated in Parkinson's disease models, understanding the standard of care, L-DOPA, provides a benchmark for therapeutic efficacy in this condition.
Efficacy Data
| Compound | Animal Model | Key Efficacy Readouts | Results |
| L-DOPA | MPTP-induced Mice | Behavioral Tests (Pole Test, Balance Beam, Rotarod): Significant amelioration of motor deficits.[9][10] Tyrosine Hydroxylase (TH) Levels: Increased TH levels in the striatum and substantia nigra, indicating protection of dopaminergic neurons.[9][10] | Effective in reversing motor symptoms and providing neurochemical restoration. |
Mechanism of Action
L-DOPA: L-DOPA is a precursor to the neurotransmitter dopamine (B1211576).[11] In Parkinson's disease, there is a progressive loss of dopamine-producing neurons in the substantia nigra. L-DOPA can cross the blood-brain barrier, where it is converted to dopamine, thereby replenishing the depleted dopamine levels and alleviating motor symptoms.[11] Its therapeutic effects are primarily mediated through the activation of dopamine D1 and D2 receptors in the striatum.[12][13]
Signaling Pathway Diagram
Caption: L-DOPA's Mechanism of Action in Parkinson's Disease.
Huntington's Disease: A Comparative Look at Tetrabenazine
As with Parkinson's, this compound has not been assessed in Huntington's disease models. Tetrabenazine is a standard treatment for chorea, a key motor symptom of this disease.
Efficacy Data
| Compound | Animal Model | Key Efficacy Readouts | Results |
| Tetrabenazine | R6/2 Mice | Motor Function (Rotarod): Improvement in motor coordination and balance. Chorea-like Movements: Reduction in abnormal involuntary movements. | Symptomatic relief of hyperkinetic motor symptoms. |
Mechanism of Action
Tetrabenazine: Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][14][15][16] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles for release. By inhibiting VMAT2, tetrabenazine depletes the levels of these neurotransmitters in the synapse, particularly dopamine, which is thought to be hyperactive in the striatum of Huntington's disease patients, leading to a reduction in chorea.[2][14]
Signaling Pathway Diagram
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | l-DOPA and Its Receptor GPR143: Implications for Pathogenesis and Therapy in Parkinson’s Disease [frontiersin.org]
- 6. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D3 Receptor Plasticity in Parkinson’s Disease and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetrabenazine, a vesicular monoamine transporter 2 inhibitor, inhibits vesicular storage capacity and release of monoamine transmitters in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 15. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
Unraveling the Landscape of Tau-Targeting Therapies: A Comparative Analysis
The quest for effective treatments for Alzheimer's disease and other tauopathies has led to a diverse and rapidly evolving landscape of therapeutic strategies targeting the tau protein. While a direct comparison involving a specific agent designated "YM-08" is not feasible due to the absence of publicly available information on a tau-targeting therapy with this name, a comprehensive analysis of other prominent tau-targeting approaches provides valuable insights for researchers, scientists, and drug development professionals.
This guide offers a comparative overview of key tau-targeting therapies, summarizing their mechanisms of action, available experimental data, and the methodologies behind pivotal studies.
A Spectrum of Approaches to Combat Tau Pathology
Therapeutic strategies against pathological tau can be broadly categorized into several key modalities, each with a distinct mechanism of action. These include antibody-based therapies, small molecule inhibitors of tau aggregation, and therapies aimed at reducing tau expression.
Antibody-Based Therapies: A significant portion of the clinical pipeline is dedicated to monoclonal antibodies (mAbs) that target various forms of the tau protein.[1] These therapies primarily aim to clear extracellular tau, thereby preventing its cell-to-cell propagation and the subsequent spread of pathology.[1] Different mAbs are designed to target specific epitopes, such as the N-terminus, the microtubule-binding region (MTBR), or post-translationally modified forms like phosphorylated tau (pTau).[1][2][3]
Small Molecule Inhibitors: Another major strategy involves the use of small molecules designed to inhibit the aggregation of tau into the neurofibrillary tangles that are a hallmark of Alzheimer's disease.[4] These molecules can interfere with the formation of the β-sheet structures that characterize tau fibrils.[4]
Antisense Oligonucleotides (ASOs) and RNA interference (RNAi): These approaches aim to reduce the overall production of the tau protein by targeting its messenger RNA (mRNA). By lowering the total amount of tau, these therapies are expected to decrease the pool of protein available for pathological modification and aggregation.[5][6]
Comparative Overview of Selected Tau-Targeting Therapies
To illustrate the diversity of these approaches, the following table summarizes key information for a selection of tau-targeting therapies that are or have been in clinical development.
| Therapeutic Agent | Mechanism of Action | Developer | Target | Latest Clinical Phase | Key Preclinical/Clinical Findings |
| BMS-986446 (formerly PRX005) | Monoclonal Antibody | Bristol Myers Squibb | Microtubule Binding Region (MTBR) of Tau | Phase 2 | Preclinical studies showed inhibition of neuronal uptake of aggregated tau and reduced tau pathology in vivo. A Phase 1 study in healthy adults indicated it was safe and well-tolerated.[3] |
| ACI-35.030 | Active Immunotherapy (Vaccine) | AC Immune | Phosphorylated Tau (pTau) | Phase 1b/2a | Elicited rapid and potent polyclonal antibody responses against pathological Tau in early Alzheimer's disease patients with no significant safety or tolerability issues observed. |
| ARO-MAPT | RNA interference (RNAi) therapeutic | Arrowhead Pharmaceuticals | MAPT gene (encoding tau protein) | Phase 1/2a | Preclinical studies in non-human primates demonstrated potent and long-lasting suppression of tau protein throughout the central nervous system after subcutaneous injection.[5][6] |
| LMTM (LMTX®) | Tau Aggregation Inhibitor | TauRx Pharmaceuticals | Tau Aggregation | Phase 3 | A Phase 3 trial was underway with completion expected in late 2022.[4] Earlier studies showed mixed results. |
| Davunetide (NAP, AL-108) | Microtubule Stabilizer | Allon Therapeutics | Microtubules | Phase 2/3 (terminated) | Showed neuroprotective activity and was related to memory and cognitive ability in mice, though its exact mechanism is unclear.[4] Clinical trials did not meet their primary endpoints. |
Experimental Methodologies: A Closer Look
The evaluation of these therapies relies on a range of preclinical and clinical experimental protocols.
Preclinical Studies:
-
In vitro assays: These are used to assess the binding affinity of antibodies to different tau species or the ability of small molecules to inhibit tau aggregation in a test tube.
-
Cell-based models: Neuronal cell cultures are utilized to study the effects of therapies on tau uptake, seeding, and toxicity.
-
Animal models: Transgenic mice that overexpress human tau and develop tau pathology are crucial for evaluating the in vivo efficacy and safety of drug candidates. Behavioral tests in these models are used to assess cognitive function.[2]
Clinical Trials:
-
Phase 1: These trials primarily assess the safety, tolerability, and pharmacokinetics of a new drug in a small group of healthy volunteers or patients.[3]
-
Phase 2: The drug is given to a larger group of patients to evaluate its efficacy and further assess its safety.
-
Phase 3: These are large, pivotal trials that compare the new drug to a placebo or the current standard of care to confirm its effectiveness, monitor side effects, and collect information that will allow it to be used safely.
Visualizing Therapeutic Mechanisms
The following diagram illustrates the different points of intervention for various tau-targeting strategies.
Caption: Mechanisms of Action of Different Tau-Targeting Therapies.
This comparative analysis underscores the multifaceted nature of the challenge in developing effective tau-targeted therapies. While no single approach has yet demonstrated definitive clinical success, the ongoing research and diverse strategies in development offer hope for future breakthroughs in the treatment of Alzheimer's disease and other devastating tauopathies.
References
- 1. mdpi.com [mdpi.com]
- 2. Tau Protein-Targeted Therapies in Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. oaepublish.com [oaepublish.com]
- 5. investing.com [investing.com]
- 6. Arrowhead Pharmaceuticals Initiates Phase 1/2a Study of ARO-MAPT for the Treatment of Alzheimer’s Disease and Other Tauopathies – Company Announcement - FT.com [markets.ft.com]
Validating the On-Target Effects of YM-08 on Hsp70: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM-08, a blood-brain barrier permeable Hsp70 inhibitor, with other notable Hsp70 inhibitors. The following sections detail the on-target effects of these compounds, supported by quantitative data and detailed experimental protocols to aid in the validation of Hsp70 inhibition.
Executive Summary
Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target. This compound, a derivative of MKT-077, has been developed to improve brain penetrance. This guide compares this compound to its parent compound, MKT-077, and other well-characterized Hsp70 inhibitors such as VER-155008, PES-Cl, and JG-98. The comparative data presented herein is essential for researchers designing experiments to validate the on-target effects of these compounds.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Kd) of this compound and its alternatives against Hsp70. These values were obtained from various in vitro assays and cellular studies, providing a quantitative basis for comparison.
| Compound | Assay Type | Target | IC50 / Kd (µM) | Reference(s) |
| This compound | Competitive Binding Assay | Hsc70 | 0.61 ± 0.05 | [1] |
| Biolayer Interferometry | Hsc70 NBD | ~4 | [1] | |
| Biolayer Interferometry | Hsp72 (HSPA1A) | ~2 | [1] | |
| MKT-077 | Competitive Binding Assay | Hsc70 | 6.4 ± 0.23 | [1] |
| Cellular Proliferation | Various Cancer Cell Lines | 0.35 - 1.2 | [2] | |
| VER-155008 | ATPase Assay | Hsp70 | 0.5 | [3][4][5] |
| ATPase Assay | Hsc70 | 2.6 | [3][5] | |
| ATPase Assay | Grp78 | 2.6 | [3][5] | |
| PES-Cl | Cellular Proliferation | Melanoma Cell Lines | 2 - 5 | [6] |
| JG-98 | Hsp70-Bag3 Interaction Assay | Hsp70 | 1.6 | [7] |
| Hsp70-Bag1 Interaction Assay | Hsp70 | 0.6 | [7] | |
| Hsp70-Bag2 Interaction Assay | Hsp70 | 1.2 | [7] | |
| Cellular Proliferation (EC50) | MDA-MB-231 Breast Cancer Cells | 0.4 | [7][8] | |
| Cellular Proliferation (EC50) | MCF-7 Breast Cancer Cells | 0.7 | [7][8] |
Experimental Protocols
To facilitate the independent validation of Hsp70 inhibitors, detailed protocols for key experiments are provided below.
Hsp70 ATPase Activity Assay
This assay measures the enzymatic activity of Hsp70 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant human Hsp70 protein
-
Hsp40 (DnaJA1) co-chaperone
-
ATP
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2
-
Malachite Green reagent for phosphate detection
-
Test compounds (this compound and others) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Hsp70 (e.g., 0.5 µM) and Hsp40 (e.g., 1 µM) in Assay Buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of free phosphate.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing Hsp70
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Test compounds (this compound and others) dissolved in DMSO
Procedure:
-
Treat cultured cells with the test compound or DMSO (vehicle control) at the desired concentration for a specific duration (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Hsp70 in each sample by Western blotting using an Hsp70-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Co-Immunoprecipitation (Co-IP) for Hsp70-Client Protein Interaction
This technique is used to investigate the effect of Hsp70 inhibitors on the interaction between Hsp70 and its client proteins.
Materials:
-
Cultured cells
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Antibody against Hsp70 or a known client protein
-
Protein A/G magnetic beads
-
Wash Buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Test compounds (this compound and others) dissolved in DMSO
Procedure:
-
Treat cells with the test compound or DMSO for the desired time.
-
Lyse the cells with Co-IP Lysis Buffer on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp70) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Hsp70 and the suspected client protein. A change in the amount of co-precipitated client protein in the presence of the inhibitor suggests a modulation of the Hsp70-client interaction.
Mandatory Visualization
The following diagrams illustrate key concepts related to Hsp70 inhibition and the experimental workflows for its validation.
Caption: Hsp70 chaperone cycle and points of intervention by various inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of YM-08 and Other Brain-Penetrant Hsp70 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 70-kilodalton heat shock protein (Hsp70) family of molecular chaperones has emerged as a critical therapeutic target for neurodegenerative diseases, including tauopathies like Alzheimer's disease. By modulating the function of Hsp70, it is possible to promote the degradation of pathological proteins such as hyperphosphorylated tau. A significant challenge in developing Hsp70-targeted therapies for central nervous system (CNS) disorders is the blood-brain barrier (BBB). This guide provides a head-to-head comparison of YM-08, a notable brain-penetrant Hsp70 inhibitor, with its precursor MKT-077, its metabolically stabilized analog JG-23, and another brain-penetrant Hsp70 inhibitor, Methylene Blue.
Executive Summary
This guide provides a comparative analysis of key brain-penetrant and related Hsp70 inhibitors. This compound demonstrates good brain penetration and efficacy in reducing pathogenic tau. Its predecessor, MKT-077, is not brain-penetrant and serves as a benchmark for improvement. JG-23, an analog of this compound, offers significantly improved metabolic stability, a key limitation of this compound. Methylene Blue is another brain-penetrant compound that inhibits Hsp70, albeit with a different mechanism and lower in vitro potency. The selection of an optimal Hsp70 inhibitor for CNS applications will depend on a balance of potency, brain penetration, metabolic stability, and mechanism of action.
Data Presentation
Table 1: In Vitro Performance of Hsp70 Inhibitors
| Compound | Hsp70 Inhibition (IC50/KD/Ki) | Cell-Based Assay (EC50/GI50) | Mechanism of Action |
| This compound | IC50: 0.61 ± 0.05 µM (Hsc70 binding)[1] KD: ~4 µM (Hsc70NBD), ~2 µM (Hsp72)[1] | Not Available | Allosteric inhibitor |
| MKT-077 | IC50: 6.4 ± 0.23 µM (Hsc70 binding)[1] | EC50: 1.4-2.2 µM (cancer cell lines) | Allosteric inhibitor |
| JG-23 | Not Available | Reduces total tau by ~80% at >10 µM in HeLaC3 and SH-SY5Y cells[2] | Allosteric inhibitor |
| Methylene Blue | EC50: ~80 µM (Hsp70 ATPase turnover)[3] IC50: 83 µM (human Hsp70)[4][5] | Not Available | Irreversible inhibitor (oxidizes Cys306 of Hsp72)[3] |
Table 2: Pharmacokinetic Properties of Hsp70 Inhibitors
| Compound | Brain Penetrant | Brain-to-Plasma Ratio | Metabolic Stability |
| This compound | Yes | ~0.25 in mice[1] | Rapidly metabolized (half-life < 3 minutes in mouse liver microsomes) |
| MKT-077 | No | Not Applicable | Subject to renal toxicity |
| JG-23 | Presumed Yes | Not Available | 12-fold more stable than this compound in mouse liver microsomes[1][2] |
| Methylene Blue | Yes | Kp,brain: 23.50 in mice[6] | Half-life of 5.25 hours in humans (IV)[7] |
Mandatory Visualization
Signaling Pathway: Hsp70-Mediated Tau Degradation
References
- 1. Inhibitors of heat shock protein 70 (Hsp70) with enhanced metabolic stability reduce tau levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Heat Shock Protein 70 (Hsp70) with Enhanced Metabolic Stability Reduce Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylene Blue - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Quantification of Methylene Blue and Evaluation of Its Pharmacokinetics in ICR Mice by Liquid Chromatography‐Quadrupole Time‐of‐Flight Mass Spectrometry Using Difluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylene blue does not reverse existing neurofibrillary tangle pathology in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling MN-08: A Novel Neuroprotective Agent in the Preclinical Fight Against Alzheimer's Disease
A comprehensive analysis of the dual-action compound MN-08 reveals promising therapeutic potential in preclinical Alzheimer's disease models, showcasing significant neuroprotective and cognitive-enhancing effects. This guide provides a comparative overview of MN-08's performance against other emerging therapeutic strategies, supported by experimental data and detailed methodologies for the scientific community.
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the progressive neurodegeneration leading to severe cognitive decline. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and neuroinflammation, ultimately manifesting as the clinical symptoms of the disease.[1][2] While current treatments offer limited symptomatic relief, the search for disease-modifying therapies continues to be a critical area of research.[3]
In this landscape, the innovative compound MN-08 has emerged as a significant contender. MN-08 is a dual-functional molecule that simultaneously inhibits N-methyl-D-aspartate (NMDA) receptors and releases nitric oxide (NO), conferring both neuroprotective and vasodilatory effects.[4] This unique mechanism of action positions MN-08 to address multiple facets of Alzheimer's pathology. Over-activation of NMDA receptors by glutamate (B1630785) is a key driver of excitotoxicity and subsequent neuronal damage in neurodegenerative conditions.[4] By modulating this pathway, MN-08 aims to shield neurons from this toxic cascade. The concurrent release of NO may further contribute to neuroprotection and improve cerebral blood flow.
This guide delves into the preclinical performance of MN-08, presenting a comparative analysis with other therapeutic approaches targeting different aspects of AD pathology. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and development efforts.
Comparative Performance of MN-08 in Preclinical Models
The efficacy of MN-08 has been evaluated in various preclinical animal models of Alzheimer's disease, demonstrating notable improvements in behavioral performance.[4] To provide a clear comparison, the following tables summarize the key findings for MN-08 and other representative therapeutic strategies at the preclinical stage.
| Therapeutic Agent | Target/Mechanism | Preclinical Model | Key Outcomes | Reference |
| MN-08 | NMDA Receptor Inhibitor & NO Donor | APP/PS1 Mice (Preventative) | Improved performance in Step-Down Avoidance (SDA), Novel Object Recognition (NOR), and Morris Water Maze (MWM) tests. | [4] |
| MN-08 | NMDA Receptor Inhibitor & NO Donor | 3xTg-AD Mice (Therapeutic) | Enhanced performance in SDA, NOR, and MWM tests. | [4] |
| Anti-Amyloid Antibody (e.g., Aducanumab) | Amyloid-β Plaque Clearance | APP/PS1xTau22 Mice | Reduced Aβ deposition by ~70% in hippocampus and cortex. Did not reverse or slow tau pathology or synapse loss. | |
| Tau Immunotherapy (TOMA) | Pathological Tau Oligomers | Aged Tg2576 Mice | Reversed memory deficits and decreased Aβ*56 levels. | [5] |
| GLP-1 Agonist (e.g., Semaglutide) | GLP-1 Receptor Agonism | - | Preclinical data suggested impact on glucose dysregulation and inflammation. Phase III trial in humans did not show cognitive decline benefit. | [6] |
| NLRP3 Inflammasome Inhibitor | NLRP3 Inflammasome | Mouse models of AD | Reduced amyloid-beta plaque formation and enhanced cognition. | [7] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. Below are the methodologies for the key behavioral tests used to evaluate the efficacy of MN-08 in preclinical models.
Behavioral Experiments with MN-08
Animals:
-
Preventative Protocol: 2-month-old APP/PS1 mice (n=16-20 per group).
-
Therapeutic Protocol: 8-month-old 3xTg-AD mice (n=11-14 per group).
Drug Administration:
-
The specific dosage and route of administration for MN-08 were not detailed in the provided search results.
Behavioral Tests:
-
Step-Down Avoidance (SDA) Test:
-
Apparatus: A box with an electrifiable grid floor and a central wooden platform.
-
Procedure: Mice were placed on the platform and received a mild foot shock upon stepping down onto the grid. The latency to step down was recorded.
-
Endpoint: The time it took for the mouse to step down, with a longer latency indicating better learning and memory.
-
-
Novel Object Recognition (NOR) Test:
-
Apparatus: An open-field box.
-
Procedure:
-
Habituation: Mice were allowed to freely explore the empty box.
-
Training: Two identical objects were placed in the box, and mice were allowed to explore them.
-
Testing: One of the familiar objects was replaced with a novel object. The time spent exploring the novel object versus the familiar object was recorded.
-
-
Endpoint: The discrimination index, calculated as the ratio of time spent exploring the novel object. A higher index indicates better recognition memory.
-
-
Morris Water Maze (MWM) Test:
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure:
-
Acquisition Phase (Days 1-5): Mice were trained to find the hidden platform from different starting positions. The time to find the platform (escape latency) was recorded.
-
Probe Phase (Day 6): The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured.
-
-
Endpoint: Escape latency during the acquisition phase and time in the target quadrant during the probe phase. Shorter escape latencies and more time in the target quadrant indicate better spatial learning and memory.
-
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Discussion and Future Directions
The preclinical data for MN-08 are encouraging, suggesting that its dual mechanism of targeting both NMDA receptor-mediated excitotoxicity and potentially vascular contributions to neurodegeneration holds promise. The compound's ability to improve cognitive function in both preventative and therapeutic paradigms in established Alzheimer's disease mouse models underscores its potential as a disease-modifying agent.[4]
In comparison to other therapeutic strategies, MN-08 offers a distinct approach. While anti-amyloid and anti-tau immunotherapies focus on the clearance of pathological protein aggregates, their efficacy in halting downstream neurodegeneration once it has begun is still under investigation.[8] For instance, the removal of amyloid plaques did not concurrently resolve tau pathology or synapse loss in one preclinical study.[8] This highlights the potential benefit of a multi-target approach like that of MN-08, which aims to protect the neurons themselves from the toxic downstream consequences of amyloid and tau pathology.
The development of therapeutics for Alzheimer's disease is increasingly moving towards combination therapies and targeting novel pathways, including neuroinflammation and metabolic dysregulation.[9] Future preclinical studies should aim to directly compare MN-08 with these emerging therapies in standardized animal models. Furthermore, elucidating the precise downstream signaling pathways modulated by MN-08-induced NO release will be crucial for a complete understanding of its mechanism of action. Investigating potential synergistic effects of MN-08 in combination with anti-amyloid or anti-tau agents could also open new avenues for more effective treatment strategies.
References
- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Amyloid-β and Tau Proteins in Alzheimer’s Disease: Confuting the Amyloid Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tau Immunotherapy Modulates Both Pathological Tau and Upstream Amyloid Pathology in an Alzheimer's Disease Mouse Model | Journal of Neuroscience [jneurosci.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Therapeutic Targets in Innate Immunity to Tackle Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Drug Combinations May Be The Next Generation Of Alzheimer’s Treatment [insights.citeline.com]
Replicating the published findings on YM-08's neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of YM-08 and its Alternatives in Mitigating Neurodegeneration
This guide provides a comprehensive comparison of the published findings on the neuroprotective effects of this compound, a blood-brain barrier permeable inhibitor of Heat Shock Protein 70 (Hsp70). We will delve into the experimental data, compare its performance with its parent compound, MKT-077, and provide detailed methodologies for key experiments to facilitate the replication of these findings.
Introduction to this compound and the Hsp70 Target
This compound was developed as a neutral analog of MKT-077, an Hsp70 inhibitor that showed promise in reducing tau levels in cellular models but lacked the ability to cross the blood-brain barrier (BBB).[1][2][3][4][5] The primary neuroprotective mechanism of this compound is attributed to its ability to inhibit Hsp70, a molecular chaperone implicated in the pathogenesis of tauopathies such as Alzheimer's disease. By inhibiting Hsp70, this compound is believed to promote the degradation of pathological tau protein.[1] This guide will focus on the available data to objectively assess these claims.
Comparative Quantitative Data
To facilitate a clear comparison of the efficacy of this compound and its predecessor, MKT-077, the following tables summarize the key quantitative findings from published studies.
| Compound | Target | Assay | Model System | Key Finding | Reference |
| This compound | Hsp70 (HSPA8) | Competitive ELISA | In vitro | IC50 = 1.9 ± 0.19 μM | [1] |
| MKT-077 | Hsp70 (HSPA8) | Competitive ELISA | In vitro | IC50 = 6.4 ± 0.23 μM | [1] |
Table 1: In Vitro Binding Affinity to Hsp70. This table compares the half-maximal inhibitory concentration (IC50) of this compound and MKT-077 for binding to the Hsp70 protein (HSPA8) as determined by a competitive ELISA. A lower IC50 value indicates a higher binding affinity.
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | HeLa cells expressing tau | Western Blot (Phospho-tau) | Less potent than MKT-077 | [1] |
| MKT-077 | HeLa cells expressing tau | Western Blot (Phospho-tau) | More potent than this compound | [1] |
| This compound | MCF-7 (Breast Cancer) | MTT Assay (Cytotoxicity) | 7.8 - 10.5 μM | [1] |
| MKT-077 | MCF-7 (Breast Cancer) | MTT Assay (Cytotoxicity) | 1.4 - 3.0 μM | [1] |
Table 2: Cellular Activity of this compound and MKT-077. This table summarizes the relative potency of this compound and MKT-077 in reducing phosphorylated tau in a cellular model and their cytotoxic effects on a cancer cell line. EC50 represents the concentration of the compound that gives a half-maximal response.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the allosteric inhibition of Hsp70, which in turn modulates the cellular machinery responsible for protein degradation, leading to a reduction in pathological tau.
The general workflow for assessing the neuroprotective effects of this compound in a preclinical setting involves treating a relevant biological model with the compound and subsequently measuring key pathological and viability markers.
Detailed Experimental Protocols
To facilitate the replication of the published findings, detailed methodologies for key experiments are provided below.
Organotypic Brain Slice Culture and Treatment
This protocol is adapted from the methods used to assess the effect of this compound on phosphorylated tau in a more physiologically relevant ex vivo model.[1]
1. Slice Preparation:
-
Obtain brain tissue from appropriate animal models (e.g., P301L tau transgenic mice).
-
Prepare 300 µm thick sagittal brain slices using a vibratome in ice-cold dissection buffer.
-
Culture slices on semi-permeable membrane inserts in a 6-well plate containing culture medium.
2. Compound Treatment:
-
After a period of stabilization in culture (e.g., 24 hours), treat the brain slices with varying concentrations of this compound or MKT-077 (e.g., 0.1, 1, 10 µM) diluted in the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the slices with the compounds for a specified duration (e.g., 48 hours).
3. Tissue Lysis and Protein Quantification:
-
Following treatment, wash the slices with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
Western Blot Analysis of Tau Phosphorylation
This protocol outlines the steps to quantify the levels of total and phosphorylated tau in the brain slice lysates.
1. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
2. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total tau (e.g., Tau-5) and specific phosphorylated tau epitopes (e.g., AT8 for pSer202/Thr205) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
3. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated tau signal to the total tau signal for each sample.
Cell Viability (MTT) Assay
This protocol is a standard method to assess the cytotoxic effects of the compounds.[1]
1. Cell Seeding:
-
Seed cells (e.g., HeLa or a neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound, MKT-077, or other comparator compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion and Future Directions
The available data suggests that this compound successfully addresses the limitation of its parent compound, MKT-077, by being able to penetrate the blood-brain barrier.[1] While in vitro binding affinity to Hsp70 is higher for this compound, its cellular potency in reducing phosphorylated tau and inducing cytotoxicity appears to be lower than MKT-077 in the models tested so far.[1] This highlights the complex relationship between in vitro binding and cellular activity and underscores the importance of evaluating compounds in physiologically relevant systems.
Further research is warranted to directly compare the neuroprotective efficacy of this compound with a broader range of Hsp70 inhibitors and other classes of neuroprotective agents in various models of tauopathy. Dose-response studies in primary neuronal cultures and in vivo animal models will be crucial to fully elucidate its therapeutic potential. The detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to replicate and expand upon these important findings.
References
- 1. Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound | HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. scite.ai [scite.ai]
- 5. Collection - Synthesis and Initial Evaluation of this compound, a Blood-Brain Barrier Permeable Derivative of the Heat Shock Protein 70 (Hsp70) Inhibitor MKT-077, Which Reduces Tau Levels - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of YM-08
For Immediate Implementation by Laboratory Personnel
Immediate Safety and Handling Precautions
YM-08 is a bioactive small molecule intended for in vitro research. While comprehensive toxicity data is not available, it should be handled with caution. Assume the compound is potentially hazardous.
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound in solid form or in solution must wear:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Summary of this compound Chemical and Physical Properties
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Chemical Name | (2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one |
| Molecular Formula | C₁₉H₁₇N₃OS₂ |
| Molecular Weight | 367.49 g/mol |
| Appearance | Orange solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Primary Use | In vitro research as an Hsp70 inhibitor |
Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, requires a systematic approach to minimize risk.
Step 1: Waste Segregation and Collection
All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid this compound Waste: Unused or expired solid this compound.
-
This compound Solutions: Waste solutions of this compound, typically in DMSO.
-
Contaminated Consumables: Pipette tips, centrifuge tubes, gloves, bench paper, and any other disposable materials that have come into contact with this compound.
Collect all this compound waste in a designated, leak-proof, and chemically compatible waste container. This container should be clearly labeled for "Hazardous Chemical Waste."
Step 2: Labeling of Waste Containers
Proper labeling is a critical component of safe waste management. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(2Z,5E)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(pyridin-2-ylmethylene)thiazolidin-4-one" and the common name "this compound".
-
The solvent used (e.g., "in Dimethyl Sulfoxide").
-
An approximate concentration and volume of the waste.
-
The date of waste accumulation.
-
The name and contact information of the generating laboratory.
Step 3: Storage of Chemical Waste
Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated. Follow all institutional and local regulations for the storage of hazardous chemical waste.
Step 4: Professional Disposal
This compound waste should not be disposed of down the drain or in regular trash. Engage a licensed hazardous waste disposal company for the final disposal of the collected this compound waste. Provide the disposal company with all available information on the chemical, including its name, known properties, and the solvent used.
Experimental Protocols for Decontamination
Effective decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.
Decontamination of Non-Disposable Equipment (e.g., glassware, stir bars):
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., DMSO) to remove the bulk of the compound. Collect this rinsate as hazardous waste.
-
Secondary Wash: Wash the equipment with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry or use an appropriate drying oven.
Decontamination of Laboratory Surfaces:
-
Absorb Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wipe Down: Wipe the affected area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by a wipe with a detergent solution.
-
Collect Waste: All materials used for spill cleanup should be collected and disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, researchers and laboratory personnel can effectively manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
Essential Safety and Handling Procedures for 3M™ Petrifilm™ Yeast and Mold Count Plates
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of 3M™ Petrifilm™ Yeast and Mold (YM) Count Plates. While the plates themselves are not classified as hazardous, once used for culturing microorganisms, they must be treated as potential biohazards.[1][2] Adherence to these procedural guidelines is critical for minimizing risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn as a minimum standard when handling 3M™ Petrifilm™ YM Count Plates, particularly after inoculation with microbial samples.[3][4][5]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with side shields or Goggles | To be worn at all times in the laboratory to protect against splashes.[3][4][5] |
| Hand Protection | Disposable Nitrile or Latex Gloves | Should be worn when handling inoculated plates. Gloves should be changed regularly and immediately if contaminated.[3][4][5] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from contamination.[3][6] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to prevent contamination of both the samples and the laboratory environment.
1. Preparation:
-
Disinfect the work area before and after use with a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution.[7][8]
-
Ensure all necessary equipment, including pipettes, samples, and Petrifilm plates, are within reach.
-
Label each Petrifilm plate clearly with sample identification and date.[8]
2. Inoculation:
-
Follow the manufacturer's instructions for sample preparation and inoculation of the Petrifilm plates.
-
Avoid touching the growth area of the plate.
-
Do not mouth pipette; always use a mechanical pipetting device.[7][8]
3. Incubation:
-
Place the inoculated plates in an incubator set to the appropriate temperature and time as per the experimental protocol.
-
Keep the laboratory door and windows closed to prevent drafts and potential contamination.[9]
4. Post-Incubation Handling:
-
After incubation, treat all plates as potentially biohazardous.
-
Wear appropriate PPE when handling and counting colonies.
Disposal Plan: Safe Decontamination and Disposal
All used 3M™ Petrifilm™ YM Count Plates and any materials that have come into contact with the microbial cultures must be decontaminated before disposal.[2][9]
1. Collection of Waste:
-
Place used Petrifilm plates and other contaminated disposable materials into a designated biohazard autoclave bag.[7][10]
2. Decontamination:
-
The primary method for sterilizing used plates is autoclaving.[9][11] Place the biohazard bag in an autoclave and run a cycle at 121°C for at least 15-20 minutes.[9]
-
If an autoclave is not available, a pressure cooker can be used as a substitute to achieve sterilization.[9][12]
-
Chemical disinfection can also be employed. Submerge the plates in a 10% bleach solution or a suitable disinfectant for a sufficient contact time to ensure all microorganisms are killed.[8][9]
3. Final Disposal:
-
After autoclaving or chemical disinfection, the sterilized materials can be disposed of in the regular municipal waste, unless local regulations specify otherwise.[11]
-
Ensure that plastic plates that have been autoclaved and may have melted are contained within a puncture-resistant bag before disposal.[13]
Visualizing the Workflow for Safe Handling of 3M™ Petrifilm™ YM Count Plates
The following diagram illustrates the key steps and decision points in the safe handling and disposal of 3M™ Petrifilm™ YM Count Plates.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. keydiagnostics.com.au [keydiagnostics.com.au]
- 3. Importance Of Personal Protective Equipment (PPE) In Microbiology Labs: Safeguarding Lab Workers From Harmful Pathogens [butterfliesnow.com]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. PPE & Safety in Lab - Prac. Microbiology | PPTX [slideshare.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. science2education.co.uk [science2education.co.uk]
- 10. Disposal Guidelines - Bennett Lab Wiki - Rice University Campus Wiki [wiki.rice.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemtalk.com.au [chemtalk.com.au]
- 13. Disposal of Agar Plates | UK Science Technician Community [community.preproom.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
